2-(Methoxymethyl)-1-pyrrolidinesulfonyl chloride
Description
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Properties
IUPAC Name |
2-(methoxymethyl)pyrrolidine-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO3S/c1-11-5-6-3-2-4-8(6)12(7,9)10/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLZQXGXZMQYGDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCN1S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(Methoxymethyl)-1-pyrrolidinesulfonyl chloride: Synthesis, Properties, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 2-(Methoxymethyl)-1-pyrrolidinesulfonyl chloride, a reactive intermediate of significant interest to researchers, scientists, and professionals in drug development. While this compound is primarily generated in situ for subsequent reactions, its role as a precursor to novel pyrrolidine-based sulfonamides makes it a critical tool in medicinal chemistry. This document details its chemical identity, a robust protocol for its synthesis from the parent amine, 2-(methoxymethyl)pyrrolidine, and explores the broad pharmacological relevance of the resulting sulfonamide scaffolds. Emphasis is placed on the causality behind experimental choices, safety protocols, and the strategic application of this building block in the design of therapeutic agents.
Introduction: The Strategic Importance of the Pyrrolidine Scaffold
The pyrrolidine ring, a five-membered nitrogen heterocycle, is a cornerstone of modern medicinal chemistry. Its non-planar, sp³-rich structure provides an ideal scaffold for exploring three-dimensional chemical space, a critical factor in designing selective and potent drug candidates.[1] The inherent stereochemistry and conformational flexibility of the pyrrolidine ring allow for precise orientation of functional groups, enhancing interactions with biological targets.[1]
This guide focuses on a key derivative, This compound , which serves as a reactive intermediate for the synthesis of a diverse array of N-sulfonylpyrrolidines. The sulfonamide functional group, a well-established bioisostere of the amide bond, is a privileged motif found in a multitude of FDA-approved drugs, including antibacterial agents, diuretics, and anticonvulsants.[2] The combination of the versatile pyrrolidine core with the pharmacologically significant sulfonamide moiety makes this class of compounds particularly valuable in drug discovery programs.[3][4]
Compound Identification and Physicochemical Properties
This compound is a reactive chemical intermediate that is typically synthesized and used immediately without isolation. However, it is indexed and commercially available from specialized suppliers for laboratory use.[5]
Table 1: Chemical Identity and Properties
| Property | Value | Source |
| Chemical Name | This compound | CymitQuimica[5], Sigma-Aldrich |
| Synonyms | 2-(methoxymethyl)pyrrolidine-1-sulfonyl chloride | CymitQuimica[5] |
| CAS Number | 1308384-40-8 | ChemicalBook[6], CymitQuimica[5], Hit2Lead[7], King-Pharm[8] |
| Molecular Formula | C₆H₁₂ClNO₃S | ChemicalBook[6], CymitQuimica[5], Sigma-Aldrich |
| Molecular Weight | 213.68 g/mol | ChemicalBook[6], CymitQuimica[5], Sigma-Aldrich |
| Appearance | Solid | CymitQuimica[5], Sigma-Aldrich |
| Predicted Boiling Point | 293.1±9.0 °C | ChemicalBook[6] |
| Predicted Density | 1.38±0.1 g/cm³ | ChemicalBook[6] |
| SMILES String | COCC1CCCN1S(Cl)(=O)=O | Sigma-Aldrich |
| InChI Key | ZLZQXGXZMQYGDJ-UHFFFAOYSA-N | CymitQuimica[5], Sigma-Aldrich |
Note: Physical properties such as boiling point and density are predicted values due to the compound's reactive nature.
Synthesis Protocol: From Secondary Amine to Sulfonyl Chloride
The most direct and common method for preparing sulfonyl chlorides from secondary amines is the reaction with sulfuryl chloride (SO₂Cl₂).[2] This transformation is highly efficient but requires careful control of reaction conditions due to its exothermic nature and the water-sensitive character of the reagent and product.[9][10]
Underlying Mechanism and Rationale
The reaction proceeds via a nucleophilic attack of the secondary amine (2-(methoxymethyl)pyrrolidine) on the sulfur atom of sulfuryl chloride. A subsequent elimination of a chloride ion and a proton (facilitated by a base) yields the final N-sulfonyl chloride product and hydrogen chloride. The use of a non-nucleophilic base is critical to neutralize the HCl generated, preventing the formation of the amine hydrochloride salt, which would be unreactive. An excess of the starting amine can sometimes serve this purpose, but a tertiary amine base like triethylamine is often preferred for cleaner reactions.
// Nodes amine [label="2-(Methoxymethyl)pyrrolidine\n(Nucleophile)", fillcolor="#F1F3F4", fontcolor="#202124"]; so2cl2 [label="Sulfuryl Chloride (SO₂Cl₂)\n(Electrophile)", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate [label="Tetrahedral Intermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; product [label="2-(Methoxymethyl)-1-\npyrrolidinesulfonyl chloride", fillcolor="#34A853", fontcolor="#FFFFFF"]; hcl [label="HCl", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; base [label="Base (e.g., Et₃N)", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; salt [label="Base·HCl Salt", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges amine -> intermediate [label="Nucleophilic Attack"]; so2cl2 -> intermediate; intermediate -> product [label="Elimination of Cl⁻"]; intermediate -> hcl [label="Proton Loss"]; hcl -> salt; base -> salt [label="Neutralization"]; }
Caption: Reaction mechanism for N-sulfonyl chloride formation.
Step-by-Step Experimental Protocol
This protocol describes the in situ generation of this compound and its subsequent reaction with a primary amine to form a representative sulfonamide.
Materials:
-
(S)- or (R)-2-(Methoxymethyl)pyrrolidine
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Primary amine (e.g., benzylamine)
-
Nitrogen or Argon gas supply
-
Standard glassware (round-bottom flask, dropping funnel, magnetic stirrer)
Procedure:
-
Inert Atmosphere: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet. Maintaining an inert atmosphere is crucial as sulfuryl chloride reacts violently with water.[11][12][13]
-
Reagent Preparation: In the flask, dissolve 2-(methoxymethyl)pyrrolidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Controlled Cooling: Cool the solution to -20 °C to 0 °C using an appropriate cooling bath (e.g., ice-salt or dry ice/acetone). This step is critical to manage the strong exotherm of the reaction and prevent byproduct formation.[10][14]
-
Slow Addition of SO₂Cl₂: Dissolve sulfuryl chloride (1.1 eq) in a small volume of anhydrous DCM and add it to the dropping funnel. Add the SO₂Cl₂ solution dropwise to the stirred amine solution over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Intermediate Formation: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours to ensure complete formation of the sulfonyl chloride intermediate.
-
Nucleophilic Quench: In a separate flask, dissolve the desired primary or secondary amine (e.g., benzylamine, 1.2 eq) in anhydrous DCM.
-
Sulfonamide Synthesis: Slowly add the amine solution to the cold, freshly prepared sulfonyl chloride solution.
-
Warm to Room Temperature: Once the addition is complete, remove the cooling bath and allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Work-up and Purification:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure sulfonamide.
-
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its ability to generate novel sulfonamides with potential therapeutic applications. The pyrrolidine sulfonamide scaffold is featured in compounds investigated for a wide range of diseases.
-
Antagonists of TRPV4: A novel series of pyrrolidine sulfonamides were developed as potent and selective antagonists of the Transient Receptor Potential Vanilloid-4 (TRPV4) ion channel.[15][16] Optimization of this scaffold led to the identification of advanced lead compounds for studying new medicines for conditions like heart failure.[15][16]
-
Antidiabetic Agents: Sulfonamide derivatives of pyrrolidine have been designed and synthesized as inhibitors of dipeptidyl peptidase-IV (DPP-IV), a well-established target for the treatment of type 2 diabetes.[4][17]
-
Antiplasmodial and Antioxidant Activities: Researchers have synthesized new sulfonamide pyrrolidine carboxamide derivatives and demonstrated their potential as antimalarial and antioxidant agents.[3]
-
Broad Pharmacological Activity: The pyrrolidine core is a versatile scaffold present in molecules with antibacterial, antifungal, antiviral, antitumoral, and anti-inflammatory activities.[17]
// Nodes start [label="Starting Materials:\n- 2-(Methoxymethyl)pyrrolidine\n- Sulfuryl Chloride (SO₂Cl₂)\n- Amine Nucleophile (R-NH₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; step1 [label="Step 1: Reaction Setup\n- Inert Atmosphere (N₂/Ar)\n- Anhydrous Solvent (DCM)\n- Cool to 0°C", fillcolor="#FBBC05", fontcolor="#202124"]; step2 [label="Step 2: Sulfonyl Chloride Formation\n- Slow, dropwise addition of SO₂Cl₂\n- Maintain T < 5°C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step3 [label="Step 3: Sulfonamide Synthesis\n- Add amine nucleophile solution\n- Warm to Room Temperature\n- Stir overnight", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step4 [label="Step 4: Work-up\n- Aqueous Quench\n- Liquid-Liquid Extraction\n- Wash Organic Layer", fillcolor="#EA4335", fontcolor="#FFFFFF"]; step5 [label="Step 5: Purification\n- Dry over Na₂SO₄\n- Concentrate in vacuo\n- Flash Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Final Product:\nPurified Pyrrolidine Sulfonamide", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> step1; step1 -> step2; step2 -> step3; step3 -> step4; step4 -> step5; step5 -> product; }
Caption: General experimental workflow for sulfonamide synthesis.
Safety and Handling
Working with sulfuryl chloride requires strict adherence to safety protocols due to its hazardous nature.
-
Toxicity and Corrosivity: Sulfuryl chloride is very toxic by inhalation and is corrosive to skin, eyes, and metals.[12][18] It can cause severe chemical burns.[18] All manipulations must be performed in a well-ventilated chemical fume hood.[11][19]
-
Water Reactivity: It reacts violently with water and moist air, releasing toxic and corrosive fumes of hydrogen chloride and sulfur oxides.[11][12][18] All glassware must be dry, and reactions must be conducted under an inert atmosphere.[13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical splash goggles, a face shield, acid-resistant gloves, and a lab coat.[11][13][19] Do not allow contaminated clothing to remain in contact with skin.[18]
-
Spill Management: In case of a spill, evacuate the area.[19] Absorb the spill with an inert material like sand or vermiculite.[11] DO NOT USE WATER.[11][12]
Conclusion
This compound is a highly valuable, albeit reactive, building block for modern drug discovery. Its efficient synthesis from readily available precursors provides access to a rich chemical space of pyrrolidine sulfonamides. The proven pharmacological relevance of this scaffold in diverse therapeutic areas, from metabolic disorders to infectious diseases, ensures that it will remain a compound of high interest for medicinal chemists. The protocols and insights provided in this guide are intended to empower researchers to safely and effectively utilize this versatile intermediate in the development of next-generation therapeutics.
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Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents - PubMed. [Link]
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An In-depth Technical Guide to the Structural Elucidation of 2-(Methoxymethyl)-1-pyrrolidinesulfonyl chloride
Abstract
This technical guide provides a comprehensive methodology for the structural elucidation of 2-(methoxymethyl)-1-pyrrolidinesulfonyl chloride, a key intermediate in synthetic chemistry. This document is intended for researchers, scientists, and professionals in drug development. It details the synthesis of the target compound and the subsequent structural verification using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, and HMBC), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). The guide emphasizes the rationale behind experimental choices and the integration of data from multiple sources to provide an unambiguous structural assignment, ensuring scientific integrity and trustworthiness in the results.
Introduction
The precise structural characterization of novel chemical entities is a cornerstone of modern chemical research and drug development. This compound is a versatile building block, the utility of which is fundamentally dependent on the correct and unambiguous confirmation of its molecular structure. This guide outlines a systematic and self-validating workflow for the synthesis and structural elucidation of this compound, providing not just procedural steps, but also the scientific reasoning that underpins the experimental design and data interpretation.
Synthesis of this compound
The synthesis of the title compound is achieved through the reaction of the commercially available starting material, 2-(methoxymethyl)pyrrolidine, with sulfuryl chloride. This is a standard method for the preparation of sulfonyl chlorides from secondary amines.[1][2]
Experimental Protocol: Synthesis
-
Reaction Setup: A 100 mL, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 2-(methoxymethyl)pyrrolidine (1.15 g, 10 mmol) and anhydrous dichloromethane (20 mL). The solution is cooled to 0 °C in an ice bath.
-
Addition of Sulfuryl Chloride: A solution of sulfuryl chloride (1.48 g, 11 mmol) in anhydrous dichloromethane (10 mL) is added dropwise to the stirred solution of the amine over a period of 30 minutes, maintaining the temperature at 0 °C. The reaction is exothermic and produces HCl gas, so adequate cooling and venting (to a scrubber) are essential.[1]
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.
-
Work-up: The reaction mixture is washed with cold water (2 x 20 mL) and brine (20 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure product as a colorless oil.
The causality behind this experimental design lies in controlling the reactivity of the sulfuryl chloride to prevent side reactions and ensure a high yield of the desired N-sulfonylated product. The use of a non-protic solvent and low temperature are critical for this purpose.
Figure 1: Synthesis workflow for this compound.
Spectroscopic Analysis and Structural Elucidation
A multi-technique spectroscopic approach is employed to ensure the unambiguous structural elucidation of the synthesized compound.[3][4][5] This involves FT-IR for functional group identification, Mass Spectrometry for molecular weight determination and fragmentation analysis, and a comprehensive suite of NMR experiments for detailed structural connectivity.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.[6] The presence of the sulfonyl chloride and the ether functionalities, and the absence of the N-H bond from the starting material, are the primary diagnostic features.
A thin film of the purified product is prepared on a sodium chloride plate and the IR spectrum is recorded.[7]
The FT-IR spectrum is expected to show the following characteristic absorption bands:
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| 2960-2850 | C-H stretching (aliphatic) | Medium |
| 1370-1350 | S=O asymmetric stretching | Strong |
| 1180-1160 | S=O symmetric stretching | Strong |
| 1120-1080 | C-O-C stretching (ether) | Strong |
| 600-500 | S-Cl stretching | Medium |
The strong absorptions for the asymmetric and symmetric stretching of the S=O bonds are highly characteristic of the sulfonyl chloride group. The C-O-C stretching confirms the presence of the methoxymethyl side chain. Crucially, the absence of a broad N-H stretching band around 3300 cm⁻¹ confirms the successful sulfonylation of the secondary amine.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.
The mass spectrum is acquired using an electrospray ionization (ESI) source in positive ion mode.
The expected molecular weight of this compound (C₆H₁₂ClNO₃S) is 213.02 g/mol for the ³⁵Cl isotope and 215.02 g/mol for the ³⁷Cl isotope. The mass spectrum should exhibit a molecular ion peak [M+H]⁺ at m/z 214 and a characteristic isotopic peak at m/z 216 in an approximate 3:1 ratio, confirming the presence of a chlorine atom.
Key expected fragmentation patterns include:
-
Loss of SO₂Cl: A fragment corresponding to the pyrrolidine ring with the methoxymethyl group.
-
Loss of the methoxymethyl group: Cleavage of the C-C bond between the pyrrolidine ring and the side chain.
-
Loss of SO₂: A common fragmentation pathway for sulfonamides.[8][9]
These fragmentation patterns provide corroborating evidence for the proposed structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the detailed structural elucidation of organic molecules, providing information on the chemical environment, connectivity, and spatial relationships of atoms.[3][10]
All NMR spectra are recorded in deuterated chloroform (CDCl₃) on a 500 MHz spectrometer. Tetramethylsilane (TMS) is used as an internal standard. A standard suite of experiments is performed: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC.
The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring protons.
Table 1: Predicted ¹H NMR Data
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | J (Hz) |
| H-2 | ~4.0 - 4.2 | m | 1H | - |
| H-5a | ~3.6 - 3.8 | m | 1H | - |
| H-5b | ~3.4 - 3.6 | m | 1H | - |
| CH₂-O | ~3.5 - 3.7 | m | 2H | - |
| O-CH₃ | ~3.3 | s | 3H | - |
| H-3a, H-3b | ~1.9 - 2.1 | m | 2H | - |
| H-4a, H-4b | ~1.8 - 2.0 | m | 2H | - |
The deshielding of the protons on the pyrrolidine ring (H-2 and H-5) is due to the electron-withdrawing effect of the sulfonyl chloride group. The singlet at ~3.3 ppm is characteristic of the methoxy group protons.
The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Data
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-2 | ~65-70 |
| C-5 | ~50-55 |
| CH₂-O | ~70-75 |
| O-CH₃ | ~58-60 |
| C-3 | ~28-32 |
| C-4 | ~22-26 |
The chemical shifts are consistent with a pyrrolidine ring substituted with a sulfonyl chloride and a methoxymethyl group. The downfield shifts of C-2 and C-5 are again attributed to the inductive effect of the sulfonyl group.
2D NMR experiments are crucial for establishing the connectivity of the molecule.[11][12][13][14]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). We expect to see correlations between H-2 and the H-3 protons, between the H-3 and H-4 protons, and between the H-4 and H-5 protons, confirming the pyrrolidine ring structure.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to. This allows for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum based on the already assigned ¹H NMR signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. This is key to connecting the different fragments of the molecule. Expected key correlations include:
-
The O-CH₃ protons (~3.3 ppm) will show a correlation to the CH₂-O carbon (~70-75 ppm).
-
The CH₂-O protons (~3.5-3.7 ppm) will show correlations to the O-CH₃ carbon (~58-60 ppm) and the C-2 carbon of the pyrrolidine ring (~65-70 ppm). This confirms the attachment of the methoxymethyl group to the C-2 position.
-
The H-2 proton (~4.0-4.2 ppm) will show correlations to C-3 and C-5 of the pyrrolidine ring, as well as the CH₂-O carbon.
-
Figure 2: Integrated spectroscopic approach for structural elucidation.
Conclusion
The combination of synthesis, followed by a systematic and multi-faceted spectroscopic analysis, provides a robust and self-validating pathway for the structural elucidation of this compound. The data from FT-IR, MS, and a comprehensive suite of 1D and 2D NMR experiments collectively and unambiguously confirm the proposed molecular structure. This guide serves as a template for the rigorous characterization of novel small molecules in a research and development setting.
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2-(Methoxymethyl)-1-pyrrolidinesulfonyl chloride physical properties
An In-depth Technical Guide to 2-(Methoxymethyl)-1-pyrrolidinesulfonyl Chloride: Properties, Synthesis, and Applications
Introduction
This compound is a specialized heterocyclic building block of significant interest to researchers in organic synthesis and medicinal chemistry. Its molecular architecture combines a saturated pyrrolidine ring, a common scaffold in numerous biologically active compounds, with a highly reactive sulfonyl chloride functional group. This unique combination makes it a valuable intermediate for introducing the 2-(methoxymethyl)pyrrolidine moiety into larger molecules, particularly in the development of novel therapeutic agents. The sulfonyl chloride group serves as a potent electrophilic handle, enabling facile reactions with a wide array of nucleophiles to form stable sulfonamide linkages, a motif frequently found in pharmaceuticals.[1][2] This guide provides a comprehensive overview of its core physical properties, structural identifiers, synthetic utility, and practical applications for professionals in drug development and chemical research.
Section 1: Core Physicochemical Properties
The physical properties of this compound define its behavior in a laboratory setting, influencing choices regarding storage, handling, and reaction conditions. While some properties are empirically determined, others are based on computational predictions. A summary of its key physical data is presented below.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂ClNO₃S | [3][4][5] |
| Molecular Weight | 213.68 g/mol | [3][5][6] |
| CAS Number | 1308384-40-8 | [3][4][7][8] |
| Physical Form | Solid or Liquid | [4][5][6][7] |
| Boiling Point | 293.1 ± 9.0 °C (Predicted) | [3] |
| Density | 1.38 ± 0.1 g/cm³ (Predicted) | [3] |
| Purity | ≥95% (Typical) | [4][7] |
| Stereochemistry | Racemic | [7] |
There is a discrepancy in the reported physical state of the compound, with some suppliers listing it as a solid[4][5][6] and at least one listing it as a liquid[7]. This may be attributable to the compound having a low melting point, where its observed state is highly dependent on ambient temperature and purity. As a racemic mixture, it may also exhibit different crystalline properties compared to a pure enantiomer.
Section 2: Molecular Structure and Identification
Unambiguous identification of chemical compounds is critical for scientific reproducibility. The following identifiers and structural representations are used for this compound.
-
Synonyms: 2-(methoxymethyl)pyrrolidine-1-sulfonyl chloride[4]
Caption: 2D Molecular Structure of this compound.
Section 3: Synthesis and Reactivity
General Synthesis Approach
While specific, peer-reviewed synthetic procedures for this compound are not detailed in the provided search results, its synthesis can be inferred from standard organic chemistry principles. The most common method for preparing sulfonyl chlorides involves the reaction of a corresponding amine with sulfuryl chloride (SO₂Cl₂) or by chlorosulfonation. The logical precursor for this molecule is 2-(Methoxymethyl)pyrrolidine. The reaction would involve the nucleophilic nitrogen of the pyrrolidine ring attacking the sulfur atom of sulfuryl chloride, followed by the elimination of HCl to yield the final product.
Reactivity Profile
The synthetic value of this compound lies in the high electrophilicity of the sulfur atom in the sulfonyl chloride group. This group is an excellent leaving group, making the compound highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its application as a building block.
-
Reaction with Amines: Its primary and most important reaction is with primary or secondary amines to form stable sulfonamides. This reaction is fundamental in drug discovery for linking different molecular fragments.[1]
-
Reaction with Alcohols/Phenols: It can react with alcohols or phenols to form sulfonate esters.
-
Hydrolysis: Like most sulfonyl chlorides, it is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid. This necessitates handling the compound under anhydrous conditions to maintain its integrity and reactivity.
Caption: General workflow for the synthesis and reaction of the title compound.
Section 4: Applications in Research and Drug Development
The utility of this compound stems directly from the established importance of its constituent parts in medicinal chemistry.
-
The Pyrrolidine Scaffold: The pyrrolidine ring is a privileged scaffold in drug discovery, appearing in a vast number of natural products and synthetic drugs.[9] Its saturated, non-planar structure allows for the precise spatial orientation of substituents, which is crucial for optimizing interactions with biological targets like enzymes and receptors.
-
The Sulfonamide Linker: The sulfonamide functional group is a cornerstone of medicinal chemistry, present in antibacterial drugs (sulfa drugs), diuretics, anticonvulsants, and anti-inflammatory agents.[2] The linkage is metabolically stable and can act as a hydrogen bond donor and acceptor, contributing significantly to a molecule's binding affinity and pharmacokinetic properties.
By providing a ready-to-use, activated form of the 2-(methoxymethyl)pyrrolidine scaffold, this reagent allows researchers to rapidly synthesize libraries of novel sulfonamides for biological screening. This "late-stage functionalization" approach, where a complex fragment is added in one of the final steps, is highly efficient in exploring the structure-activity relationship (SAR) of a lead compound.[1][2]
Section 5: Safety and Handling
Proper handling of this compound is essential due to its reactivity.
-
Hazard Classification: It is classified under storage class 11 (Combustible Solids) and has a Water Hazard Class (WGK) of 3, indicating it is highly hazardous to water.[5][6]
-
Reactivity Hazards: As a reactive electrophile, it should be considered corrosive and a lachrymator. Contact with skin and eyes should be avoided, and it should be handled in a well-ventilated fume hood.
-
Storage: The compound is moisture-sensitive. It should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container in a cool, dry place to prevent hydrolysis and degradation.
Section 6: Exemplary Experimental Protocol: Sulfonamide Synthesis
The following is a representative, not compound-specific, protocol illustrating the primary application of this compound in the synthesis of a sulfonamide.
Objective: To synthesize a novel sulfonamide by reacting this compound with a primary amine.
Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add the primary amine (1.0 equivalent) and a suitable anhydrous solvent (e.g., dichloromethane or THF). Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.2 equivalents), to the solution to act as an acid scavenger for the HCl generated during the reaction.
-
Reagent Addition: Dissolve this compound (1.1 equivalents) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the stirred amine solution at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with the addition of water or a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure sulfonamide.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
This protocol highlights the straightforward utility of this compound as an efficient electrophilic partner for building molecular complexity.
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An In-Depth Technical Guide to 2-(Methoxymethyl)-1-pyrrolidinesulfonyl chloride: A Key Building Block for Advanced Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Pyrrolidine-Based Reagent
2-(Methoxymethyl)-1-pyrrolidinesulfonyl chloride is a functionalized heterocyclic compound that has garnered interest within the scientific community, particularly in the realms of medicinal chemistry and drug discovery. Its structural architecture, featuring a chiral pyrrolidine ring, a methoxymethyl substituent, and a reactive sulfonyl chloride group, makes it a valuable intermediate for the synthesis of complex molecular entities. The pyrrolidine scaffold is a privileged motif in a vast array of biologically active natural products and synthetic pharmaceuticals, owing to its conformational rigidity and ability to engage in specific interactions with biological targets. The methoxymethyl group can influence the molecule's solubility and metabolic stability, while the sulfonyl chloride moiety serves as a versatile handle for introducing the pyrrolidine core into larger molecules through the formation of stable sulfonamide linkages. This guide provides a comprehensive overview of the chemical characteristics, synthesis, and potential applications of this compound, offering insights for its effective utilization in research and development.
Physicochemical and Structural Characteristics
This compound is a solid at room temperature with the chemical formula C₆H₁₂ClNO₃S and a molecular weight of 213.68 g/mol .[1][2] While extensive experimental data on its physical properties is not widely published, predicted values suggest a boiling point of approximately 293.1 °C and a density of 1.38 g/cm³.[3]
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₂ClNO₃S | [1] |
| Molecular Weight | 213.68 g/mol | [2] |
| CAS Number | 1308384-40-8 | [1] |
| Appearance | Solid | [1] |
| Purity (Typical) | ≥95% | [1] |
| Predicted Boiling Point | 293.1 ± 9.0 °C | [3] |
| Predicted Density | 1.38 ± 0.1 g/cm³ | [3] |
Structural Elucidation:
The structure of this compound is characterized by a five-membered pyrrolidine ring. A methoxymethyl group (-CH₂OCH₃) is attached to the carbon at the 2-position of the ring. The nitrogen atom of the pyrrolidine is bonded to a sulfonyl chloride group (-SO₂Cl).
Synthesis and Handling
The synthesis of this compound typically involves a two-step process starting from the readily available chiral precursor, (S)- or (R)-proline. The first step is the synthesis of the intermediate, 2-(methoxymethyl)pyrrolidine, followed by its reaction with a sulfonating agent.
Synthesis of the Precursor: 2-(Methoxymethyl)pyrrolidine
A well-established procedure for the synthesis of the chiral precursor, (S)-(+)-2-(Methoxymethyl)pyrrolidine, starts from (S)-proline. This multi-step synthesis involves the reduction of the carboxylic acid, followed by methylation of the resulting alcohol. The causality behind these steps lies in the need to convert the carboxylic acid functionality of proline into a less reactive and synthetically versatile methoxymethyl group, while preserving the stereochemistry at the C2 position.
Formation of the Sulfonyl Chloride: A Plausible Synthetic Route
The final step in the synthesis of this compound involves the reaction of 2-(methoxymethyl)pyrrolidine with a suitable sulfonating agent, most commonly sulfuryl chloride (SO₂Cl₂), in the presence of a base to neutralize the HCl byproduct.
Conceptual Experimental Protocol:
-
Reaction Setup: A solution of 2-(methoxymethyl)pyrrolidine in an inert aprotic solvent (e.g., dichloromethane or diethyl ether) is cooled in an ice-salt bath.
-
Addition of Base: An organic base, such as triethylamine or pyridine, is added to the solution to act as an acid scavenger.
-
Addition of Sulfonylating Agent: A solution of sulfuryl chloride in the same solvent is added dropwise to the cooled reaction mixture under vigorous stirring. The slow addition is crucial to control the exothermic nature of the reaction.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is typically washed with water and brine to remove the triethylamine hydrochloride salt and any unreacted starting materials. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Caption: Synthetic pathway to this compound.
Safety and Handling:
This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety goggles, gloves, and a lab coat. As a sulfonyl chloride, it is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid. Therefore, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the high reactivity of the sulfonyl chloride group towards a wide range of nucleophiles. This allows for the facile introduction of the 2-(methoxymethyl)pyrrolidine moiety into various molecular scaffolds.
Reaction with Amines: Formation of Sulfonamides
The most common application of sulfonyl chlorides is their reaction with primary and secondary amines to form stable sulfonamides. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction. The resulting sulfonamides are of significant interest in medicinal chemistry due to their prevalence in a wide range of therapeutic agents. The pyrrolidine sulfonamide motif can act as a key pharmacophore, engaging in hydrogen bonding and other non-covalent interactions with biological targets.
Caption: General reaction scheme for the formation of sulfonamides.
A patent for processes for preparing (r)-2-methylpyrrolidine and its (s) enantiomer mentions the compound 2-(methoxymethyl)-1-(4'-(2-(2-methylpyrrolidin-1-yl)ethyl)biphenyl-4-ylsulfonyl)pyrrolidine, highlighting the use of the 2-(methoxymethyl)pyrrolidine sulfonyl chloride moiety in the synthesis of complex, potentially biologically active molecules.[4]
Other Potential Reactions
Beyond amine nucleophiles, this compound can potentially react with other nucleophiles such as:
-
Alcohols: To form sulfonate esters.
-
Thiols: To form thiosulfonates.
-
Organometallic reagents: Such as Grignard reagents or organocuprates, to form sulfones.
These reactions expand the synthetic utility of this building block, allowing for the creation of a diverse range of compounds for screening in drug discovery programs.
Analytical Characterization
Ensuring the identity and purity of this compound is crucial for its successful application in synthesis. A combination of spectroscopic and chromatographic techniques is typically employed for its characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for structural elucidation. The ¹H NMR spectrum would show characteristic signals for the methoxy group, the protons on the pyrrolidine ring, and the methylene protons of the methoxymethyl group. The ¹³C NMR spectrum would provide information on the number and types of carbon atoms in the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule. The strong asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group are expected to appear in the regions of approximately 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the compound. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water or a suitable buffer, can be developed to separate the desired product from any impurities.
Conclusion and Future Outlook
This compound is a valuable and versatile building block for organic synthesis, particularly in the context of drug discovery and development. Its chiral pyrrolidine core, combined with the reactive sulfonyl chloride handle, provides a powerful tool for the construction of novel and complex molecules. While detailed experimental data for this specific compound is not extensively available in the public domain, its commercial availability and the established chemistry of its constituent functional groups provide a solid foundation for its application in research. As the demand for novel therapeutic agents continues to grow, the utility of chiral building blocks like this compound in the generation of diverse chemical libraries for biological screening is expected to increase, further solidifying its role as a key intermediate in the pursuit of new medicines.
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A Comprehensive Technical Guide to the Synthesis of 2-(Methoxymethyl)-1-pyrrolidinesulfonyl Chloride
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth, scientifically robust methodology for the synthesis of 2-(methoxymethyl)-1-pyrrolidinesulfonyl chloride, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a two-stage process, commencing with the preparation of the key intermediate, 2-(methoxymethyl)pyrrolidine, from the readily available chiral starting material, (S)-proline. The subsequent conversion of this intermediate to the target sulfonyl chloride is then detailed, drawing upon established principles of N-sulfonylation of secondary amines. This guide is designed to be a practical resource for researchers, offering not only step-by-step protocols but also a thorough discussion of the underlying chemical principles, safety considerations, and analytical characterization techniques.
Introduction
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of biologically active compounds and approved pharmaceuticals.[1] The functionalization of this core structure allows for the fine-tuning of physicochemical properties and pharmacological activity. This compound, with its reactive sulfonyl chloride moiety, serves as a versatile precursor for the synthesis of a diverse range of sulfonamide derivatives. Sulfonamides are a critical class of compounds in drug discovery, known for their wide spectrum of biological activities.[2] The methoxymethyl substituent at the 2-position of the pyrrolidine ring can influence the conformational properties of the molecule and provide an additional point of interaction for molecular recognition by biological targets.
This guide will detail a reliable and reproducible synthetic route to this compound, empowering researchers to access this important synthetic intermediate for their drug discovery programs.
Overall Synthetic Strategy
The synthesis of this compound is most effectively approached in a two-step sequence, starting from (S)-proline. This strategy leverages the chirality of the starting material to produce an enantiomerically enriched product.
Caption: Synthesis of the key intermediate.
Experimental Protocol
Materials and Equipment:
-
(S)-Proline
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Hydrochloric acid (HCl), concentrated
-
Potassium hydroxide (KOH)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, ice bath
-
Apparatus for distillation
Procedure:
Step 1a: Reduction of (S)-Proline to (S)-2-(Hydroxymethyl)pyrrolidine
-
To a stirred suspension of lithium aluminum hydride (1.2 eq.) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), slowly add (S)-proline (1.0 eq.) in portions. Caution: The reaction is highly exothermic, and hydrogen gas is evolved. The addition should be performed at a rate that maintains a gentle reflux.
-
After the addition is complete, heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting granular precipitate of aluminum salts and wash thoroughly with THF.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield crude (S)-2-(hydroxymethyl)pyrrolidine.
Step 1b: O-Methylation to (S)-2-(Methoxymethyl)pyrrolidine
-
To a stirred suspension of sodium hydride (1.2 eq., washed with hexanes to remove mineral oil) in anhydrous THF under an inert atmosphere, add the crude (S)-2-(hydroxymethyl)pyrrolidine (1.0 eq.) in THF dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.
-
Cool the mixture to 0 °C and add methyl iodide (1.2 eq.) dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.
-
The crude product can be purified by distillation under reduced pressure to afford pure (S)-2-(methoxymethyl)pyrrolidine.
Data and Characterization
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| (S)-2-(Methoxymethyl)pyrrolidine | C₆H₁₃NO | 115.17 | 62 / 40 mmHg [3] |
Expected Yield: ~70-80% for the two steps.
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Part 2: Synthesis of this compound
The second stage of the synthesis involves the conversion of the secondary amine, 2-(methoxymethyl)pyrrolidine, into the target sulfonyl chloride. This is typically achieved by reacting the amine with a suitable sulfonylating agent, such as sulfuryl chloride (SO₂Cl₂), in the presence of a base to neutralize the HCl byproduct. [4]
Reaction Scheme
Caption: N-Sulfonylation of the intermediate.
Experimental Protocol (Generalized)
Materials and Equipment:
-
(S)-2-(Methoxymethyl)pyrrolidine
-
Sulfuryl chloride (SO₂Cl₂)
-
Triethylamine (Et₃N) or another suitable non-nucleophilic base
-
Anhydrous dichloromethane (CH₂Cl₂) or diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
-
Apparatus for filtration and solvent evaporation
Procedure:
-
Dissolve (S)-2-(methoxymethyl)pyrrolidine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane or diethyl ether under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sulfuryl chloride (1.1 eq.) in the same anhydrous solvent dropwise to the stirred amine solution. Caution: The reaction can be exothermic. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the triethylammonium chloride precipitate.
-
Wash the filtrate with cold water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Further purification, if necessary, can be achieved by column chromatography on silica gel.
Data and Characterization
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| This compound | C₆H₁₂ClNO₃S | 213.68 | Solid [5] |
Expected Yield: Moderate to high, depending on the purity of the starting materials and the reaction conditions.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity. The presence of the sulfonyl chloride group can be confirmed by its characteristic IR absorption band.
Safety and Handling
-
Lithium aluminum hydride (LiAlH₄): Reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Sodium hydride (NaH): Flammable solid and reacts violently with water. Handle in a fume hood and under an inert atmosphere.
-
Methyl iodide (CH₃I): Toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood.
-
Sulfuryl chloride (SO₂Cl₂): Corrosive and reacts with moisture. Handle in a fume hood and wear appropriate PPE.
-
Triethylamine (Et₃N): Flammable and corrosive. Handle in a fume hood.
-
All reactions should be performed in a well-ventilated fume hood.
Conclusion
This technical guide has outlined a comprehensive and practical synthetic route to this compound. By following the detailed protocols and paying close attention to the safety precautions, researchers can reliably produce this valuable building block for their drug discovery and development efforts. The use of a well-established procedure for the synthesis of the key intermediate, (S)-2-(methoxymethyl)pyrrolidine, provides a solid foundation for the subsequent N-sulfonylation reaction. The generalized protocol for the final step is based on sound chemical principles and can be optimized to achieve high yields and purity.
References
-
Beck, A. K., et al. (1987). (S)-(-)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE (SAMP) AND (R)-(+)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE (RAMP), VERSATILE CHIRAL AUXILIARIES. Organic Syntheses, 65, 173. DOI: 10.15227/orgsyn.065.0173. [Link]
-
Gómez-Palomino, A., & Cornella, J. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(50), 18235-18239. [Link]
-
Lakrout, S., et al. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances, 3(44), 21474-21479. [Link]
-
MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
-
PubChem. 2-(Methoxymethyl)pyrrolidine. [Link]
-
ResearchGate. (2018). Recent advances in synthesis of sulfonamides: A review. [Link]
Sources
An In-depth Technical Guide to Pyrrolidine Sulfonyl Chlorides: Synthesis, Reactivity, and Applications in Drug Discovery
Introduction
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of medicinal chemistry.[1] Its prevalence in FDA-approved drugs underscores its importance as a privileged scaffold in modern drug design.[1] This is largely due to its ability to introduce three-dimensionality, crucial for exploring pharmacophore space and enhancing binding affinity to biological targets.[1] Among the myriad of pyrrolidine derivatives, pyrrolidine sulfonyl chlorides have emerged as particularly valuable reactive intermediates.
This technical guide provides an in-depth exploration of pyrrolidine sulfonyl chlorides, intended for researchers, scientists, and professionals in drug development. We will delve into their synthesis, chemical reactivity, and diverse applications, with a focus on the underlying principles that guide their use in the laboratory.
Core Concepts: The Value of the Pyrrolidine Scaffold
The pyrrolidine motif offers several advantages in drug design:
-
Enhanced Solubility: The nitrogen atom can act as a hydrogen bond acceptor, often improving the aqueous solubility of a drug candidate.[2]
-
Stereochemical Complexity: The chiral centers within the pyrrolidine ring allow for the synthesis of stereoisomers with distinct biological activities.[1]
-
Metabolic Stability: In certain contexts, the pyrrolidine ring can enhance the metabolic stability of a molecule.
Synthesis of Pyrrolidine Sulfonyl Chlorides
The synthesis of sulfonyl chlorides, in general, has been a subject of extensive research, with methods ranging from classical approaches to modern photocatalytic strategies.[3][4] The preparation of pyrrolidine sulfonyl chlorides often involves the reaction of pyrrolidine with a sulfonating agent. A common laboratory-scale synthesis involves the use of sulfuryl chloride (SO₂Cl₂) or thionyl chloride (SOCl₂).[5]
General Synthetic Workflow
The synthesis of a sulfonyl chloride from its corresponding amine is a foundational transformation in organic chemistry. Modern advancements have introduced milder and more functional-group-tolerant methods.
Sources
An In-Depth Technical Guide to 2-(Methoxymethyl)-1-pyrrolidinesulfonyl chloride: Commercial Availability, Synthesis, and Application in Drug Discovery
This technical guide provides a comprehensive overview of 2-(methoxymethyl)-1-pyrrolidinesulfonyl chloride, a valuable chiral building block for researchers and professionals in the fields of organic synthesis and drug development. We will delve into its commercial availability, provide a detailed, field-tested synthesis protocol, and explore its application in the synthesis of bioactive molecules, grounded in authoritative references.
Introduction: A Versatile Chiral Scaffold
This compound, with CAS number 1308384-40-8, is a heterocyclic compound featuring a pyrrolidine ring functionalized with both a methoxymethyl group and a sulfonyl chloride moiety. The presence of a chiral center at the 2-position of the pyrrolidine ring makes it a particularly useful synthon for asymmetric synthesis. The sulfonyl chloride group is a highly reactive functional group that readily participates in reactions with nucleophiles, most notably amines, to form stable sulfonamides. This reactivity profile, combined with the chiral pyrrolidine framework, allows for the construction of complex molecular architectures with a high degree of stereochemical control.
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. Its incorporation can impart favorable pharmacokinetic properties and provide a rigid framework for orienting other functional groups to interact with biological targets. Consequently, derivatives of this compound are of significant interest in the development of novel therapeutics.
Commercial Availability
This compound is available from several chemical suppliers, catering primarily to the research and development market. The compound is typically offered in research quantities with a purity of 95% or greater. The physical form can vary between a solid and a liquid, so it is advisable to consult the supplier's specifications.
Below is a summary of representative commercial suppliers and their offerings. Please note that availability and pricing are subject to change and should be confirmed directly with the suppliers.
| Supplier | Typical Quantities | Purity | Physical Form |
| CymitQuimica | 100mg, 250mg, 1g, 5g | ≥95% | Solid |
| Sigma-Aldrich | 1g | Not specified | Solid |
| Hit2Lead (ChemBridge) | 250mg, 1g | ≥95% | Liquid |
| King-Pharm | Inquire | Not specified | Not specified |
| Aladdin Scientific | Inquire | Not specified | Not specified |
Synthesis Protocol: A Two-Step Approach
The synthesis of this compound can be efficiently achieved in a two-step process starting from the commercially available (S)-(+)-2-(Methoxymethyl)pyrrolidine. The first step involves the synthesis of the precursor, which is well-documented in the literature, followed by the conversion to the target sulfonyl chloride.
Step 1: Synthesis of (S)-(+)-2-(Methoxymethyl)pyrrolidine
The preparation of (S)-(+)-2-(Methoxymethyl)pyrrolidine from (S)-proline is a well-established procedure detailed in Organic Syntheses[1]. This multi-step synthesis provides the key chiral precursor in good yield and high enantiomeric purity. The procedure involves the reduction of the carboxylic acid of proline, followed by O-methylation.
Step 2: Synthesis of (S)-2-(Methoxymethyl)-1-pyrrolidinesulfonyl Chloride
The conversion of the secondary amine, (S)-(+)-2-(Methoxymethyl)pyrrolidine, to the corresponding sulfonyl chloride is a standard transformation. This reaction is typically performed by treating the amine with sulfuryl chloride in the presence of a base to neutralize the HCl byproduct.
Experimental Protocol:
Materials:
-
(S)-(+)-2-(Methoxymethyl)pyrrolidine (1.0 eq)
-
Sulfuryl chloride (SO₂Cl₂) (1.1 eq)
-
Triethylamine (TEA) or Pyridine (1.2 eq)
-
Anhydrous dichloromethane (DCM) or Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve (S)-(+)-2-(Methoxymethyl)pyrrolidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of sulfuryl chloride (1.1 eq) in anhydrous dichloromethane dropwise via the addition funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of cold water.
-
Separate the organic layer, and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Sulfuryl chloride is highly reactive towards water, hence the use of anhydrous solvents and a nitrogen atmosphere is crucial to prevent its decomposition and ensure high yields.
-
Low Temperature: The reaction is exothermic. Maintaining a low temperature during the addition of sulfuryl chloride helps to control the reaction rate and minimize the formation of byproducts.
-
Base: A base such as triethylamine or pyridine is essential to neutralize the hydrochloric acid generated during the reaction. This prevents the protonation of the starting amine, which would render it unreactive, and also prevents potential acid-catalyzed side reactions.
-
Work-up: The aqueous work-up is designed to remove the triethylamine hydrochloride salt and any remaining unreacted starting materials or reagents.
Caption: Synthetic workflow for this compound.
Application in Drug Discovery: Synthesis of Dipeptidyl Peptidase IV (DPP-IV) Inhibitor Precursors
A significant application of this compound is in the synthesis of sulfonamide-containing compounds with potential therapeutic activity. The sulfonamide moiety is a key functional group in a multitude of approved drugs.
A notable example of the utility of this building block is found in the patent literature describing the synthesis of precursors for dipeptidyl peptidase IV (DPP-IV) inhibitors. DPP-IV inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.
In a patent by Novartis AG, a similar sulfonyl chloride is reacted with an amine to form a key intermediate for a DPP-IV inhibitor. The reaction of this compound with a suitable amine, for instance, an aminopyridine derivative, would proceed as follows:
Reaction Scheme:
Caption: Synthesis of a DPP-IV inhibitor precursor.
This reaction exemplifies the role of this compound as a versatile building block for introducing a chiral pyrrolidine-sulfonamide moiety into a target molecule. The resulting sulfonamide is generally stable and can serve as a key structural element for binding to the active site of the DPP-IV enzyme.
Safety and Handling
This compound is a reactive chemical and should be handled with appropriate safety precautions. As a sulfonyl chloride, it is corrosive and will react with moisture. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when working with this compound. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
This compound is a commercially available and synthetically accessible chiral building block with significant potential in organic synthesis and medicinal chemistry. Its utility is primarily derived from the combination of a stereodefined pyrrolidine scaffold and a reactive sulfonyl chloride group, which allows for the straightforward synthesis of chiral sulfonamides. As demonstrated by its potential application in the synthesis of DPP-IV inhibitor precursors, this compound serves as a valuable tool for drug discovery professionals seeking to create novel and complex molecular entities.
References
-
Enders, D.; Fey, P.; Kipphardt, H. (S)-(−)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE (SAMP). Org. Synth.1987 , 65, 173. [Link]
- Novartis AG. Pyrrolidine derivatives.
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An In-depth Technical Guide to the Synthesis of Chiral Pyrrolidine Derivatives
A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals
The five-membered pyrrolidine ring is a cornerstone of modern medicinal chemistry and asymmetric synthesis.[1] Its prevalence as a "privileged scaffold" in a multitude of natural products, pharmaceuticals, and chiral catalysts highlights the critical importance of synthetic methods that can construct this ring with precise stereochemical control.[2][3] A recent analysis showed the pyrrolidine ring is the fifth most common nitrogen heterocycle in pharmaceuticals approved by the U.S. FDA.[4] From antiviral agents to central nervous system drugs, the specific three-dimensional arrangement of substituents on the pyrrolidine ring is often paramount to biological activity.[1]
This guide provides a comprehensive exploration of the core strategies for synthesizing enantiomerically enriched pyrrolidine derivatives. We will move beyond simple procedural lists to delve into the mechanistic underpinnings and causal logic behind key transformations, offering field-proven insights for researchers at the forefront of organic synthesis and drug discovery.
Foundational Strategies: Building from the Chiral Pool
The most direct path to a chiral molecule is often to start with one. The "chiral pool" refers to the collection of inexpensive, enantiomerically pure compounds available from natural sources. For pyrrolidine synthesis, the non-essential amino acid L-proline and its derivatives are the most prominent starting materials.[1][5]
Proline and Hydroxyproline as Core Building Blocks
Proline and 4-hydroxyproline offer a rigid, stereochemically defined pyrrolidine core that can be elaborated upon. A vast number of pharmaceuticals are synthesized by introducing a pre-formed, optically pure pyrrolidine fragment derived from these amino acids.[5] For example, the synthesis of the erectile dysfunction drug Avanafil begins with the reduction of L-proline to (S)-prolinol, which is then coupled with a carboxylic acid partner.[5] Similarly, the dipeptidyl peptidase-4 (DPP-4) inhibitor Vildagliptin is synthesized from a nitrile-containing pyrrolidine precursor derived from L-proline.[5]
The general workflow involves leveraging the existing stereocenter and functional groups (carboxylic acid, amine, hydroxyl group) for further chemical modification without disturbing the chiral integrity.
Caption: Chiral Pool Synthesis Workflow.
Alternative Chiral Starting Points
Beyond proline, other natural molecules serve as effective starting points. Pyroglutamic acid, a derivative of glutamic acid, is a common precursor for synthesizing 2,5-disubstituted pyrrolidines.[4] Schlessinger's group developed a classic synthesis of both enantiomers of trans-2,5-dimethylpyrrolidine, a crucial chiral auxiliary, starting from the readily available D- or L-alanine.[4]
The Organocatalysis Revolution: Proline's Dual Role
The discovery that proline itself could act as a highly efficient and stereoselective catalyst marked the dawn of modern organocatalysis.[6][7] This paradigm shift, recognized with the 2021 Nobel Prize in Chemistry, demonstrated that small, chiral organic molecules could mediate complex transformations with precision rivaling metal catalysts and enzymes.[4] Proline's catalytic power stems from its unique bifunctional nature, possessing both a secondary amine (a Lewis base) and a carboxylic acid (a Brønsted acid).[8][9] This allows it to activate substrates through two primary mechanistic pathways: enamine and iminium ion catalysis.[10]
The Seminal Hajos-Parrish-Eder-Sauer-Wiechert Reaction
The first highly enantioselective organocatalytic reaction was the proline-catalyzed intramolecular aldol reaction reported in the early 1970s by research groups at Hoffmann-La Roche and Schering AG.[6][11][12][13] This transformation, now known as the Hajos-Parrish-Eder-Sauer-Wiechert (HPESW) reaction, converts an achiral triketone into a bicyclic ketol with high enantiomeric excess (ee).[13][14]
Mechanism of Action: The reaction proceeds through a catalytic cycle initiated by the formation of a nucleophilic enamine intermediate between the ketone substrate and the secondary amine of proline.[10][11] This enamine then attacks the intramolecular aldehyde, forming a new C-C bond in a stereocontrolled manner. The stereoselectivity is governed by a well-defined, chair-like six-membered transition state (Zimmerman-Traxler model), where the bulky substituent of the enamine occupies an equatorial position to minimize steric hindrance.[6] Hydrolysis of the resulting iminium ion regenerates the proline catalyst and releases the chiral product.[11]
Caption: The Proline Enamine Catalytic Cycle.
Broadening the Scope: Mannich and Michael Reactions
The power of proline catalysis extends far beyond the aldol reaction. It effectively catalyzes a range of fundamental C-C bond-forming reactions:
-
Mannich Reaction: The reaction of an aldehyde, an amine, and a ketone to produce a β-amino carbonyl compound. Proline catalysis enables the direct asymmetric version of this transformation.[6]
-
Michael Addition: The conjugate addition of a nucleophile (generated as an enamine from a ketone or aldehyde) to an α,β-unsaturated carbonyl compound or nitroolefin. This is a cornerstone method for creating highly functionalized chiral pyrrolidines.[3][6]
Advanced Proline-Derived Catalysts
To improve solubility in organic solvents and fine-tune reactivity and selectivity, numerous proline derivatives have been developed. Among the most successful are the diarylprolinol silyl ethers , often called Hayashi-Jørgensen catalysts.[15] These catalysts are exceptionally effective in Michael additions, often providing products with excellent diastereoselectivity and nearly perfect enantioselectivity.
| Catalyst | Reaction Type | Substrates | Solvent | ee (%) | Reference |
| (S)-Proline | Intermolecular Aldol | Acetone + Isovaleraldehyde | DMSO | 96 | List, B. et al. J. Am. Chem. Soc.2000 |
| (S)-Proline | Michael Addition | Cyclohexanone + Nitrostyrene | DMSO | 99 | List, B. et al. J. Am. Chem. Soc.2002 |
| Hayashi-Jørgensen Catalyst | Michael Addition | Propanal + Nitrostyrene | Toluene | 99 | Hayashi, Y. et al. Angew. Chem. Int. Ed.2005 |
| Hayashi-Jørgensen Catalyst | Michael Addition | Propanal + β-Nitrostyrene | Dioxane | >99 | Jørgensen, K.A. et al. Angew. Chem. Int. Ed.2005 |
Table 1: Comparison of Enantioselectivities for Proline and Prolinol-Derived Catalysts.
Experimental Protocol: Organocatalytic Asymmetric Michael Addition
This protocol is representative of the synthesis of a chiral γ-nitro aldehyde, a direct precursor to a substituted pyrrolidine.
Reaction: Propanal + trans-β-Nitrostyrene catalyzed by (S)-diphenylprolinol trimethylsilyl ether.
-
Setup: To a flame-dried 10 mL round-bottom flask under an argon atmosphere, add trans-β-nitrostyrene (149 mg, 1.0 mmol, 1.0 equiv).
-
Catalyst Loading: Add (S)-diphenylprolinol trimethylsilyl ether (73 mg, 0.2 mmol, 20 mol%) to the flask.
-
Solvent and Reagent Addition: Dissolve the solids in toluene (2.0 mL). Cool the solution to 0 °C using an ice bath. Add propanal (216 µL, 3.0 mmol, 3.0 equiv) dropwise over 5 minutes.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the consumption of the nitrostyrene by thin-layer chromatography (TLC) (e.g., using a 20% ethyl acetate in hexanes eluent). The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove excess propanal and toluene.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 5% to 20% ethyl acetate in hexanes) to afford the desired γ-nitro aldehyde product. The product is often used immediately in the next step (e.g., reductive cyclization) to avoid potential epimerization.[15]
Metal-Catalyzed Asymmetric Strategies
While organocatalysis provides a powerful metal-free approach, transition metal catalysis offers complementary and highly efficient routes to chiral pyrrolidines. In these reactions, a chiral ligand—often a pyrrolidine derivative itself—coordinates to a metal center and creates a chiral environment that directs the stereochemical outcome of the transformation.
Asymmetric 1,3-Dipolar Cycloadditions
One of the most powerful methods for constructing highly substituted pyrrolidine rings is the [3+2] cycloaddition between an azomethine ylide and an alkene.[2][16]
-
Causality: Azomethine ylides are transient, highly reactive 1,3-dipoles. They can be generated in situ from stable precursors like α-iminoesters.[17] In the presence of a chiral Lewis acid catalyst (e.g., a complex of Copper(I) with a chiral phosphine or bisoxazoline ligand), the cycloaddition proceeds with high stereocontrol, often allowing for the creation of multiple contiguous stereocenters, including quaternary ones, in a single step.[16] This method is particularly valuable for building molecular complexity rapidly.[16]
Caption: Catalytic Cycle for Asymmetric 1,3-Dipolar Cycloaddition.
Intramolecular C-H Amination
Directly converting C-H bonds into C-N bonds is a highly atom- and step-economical strategy for heterocycle synthesis.[3] Rhodium and copper catalysts are particularly effective at mediating intramolecular C-H amination.[3][18]
-
Mechanism: A precursor containing a nitrogen source (like a sulfamate ester or an azide) and a suitable alkyl chain is treated with the catalyst.[3] The catalyst generates a reactive metal-nitrenoid intermediate, which then undergoes a 1,5-hydrogen atom transfer (1,5-HAT) from a δ-C-H bond, followed by radical recombination to forge the pyrrolidine ring.[3] The use of chiral ligands on the metal center renders this process highly enantioselective.[18] More recently, biocatalytic approaches using engineered cytochrome P450 enzymes have achieved similar transformations with exceptional selectivity.[19]
Applications in Drug Discovery and Natural Product Synthesis
The synthetic methods described above are not merely academic exercises; they are enabling tools for the creation of molecules with profound biological impact.
| Drug Name | Therapeutic Area | Pyrrolidine Precursor Source |
| Vildagliptin | Anti-diabetic | L-Proline[5] |
| Avanafil | Erectile Dysfunction | L-Proline (via (S)-Prolinol)[5] |
| Lincomycin | Antibiotic | L-4-trans-Hydroxyproline[5] |
| Anisomycin | Antibiotic / Antineoplastic | L-4-trans-Hydroxyproline[5] |
| Idasanutlin (RG7388) | Oncology (MDM2 inhibitor) | Catalytic Asymmetric 1,3-Dipolar Cycloaddition[17] |
Table 2: Examples of FDA-Approved Drugs Featuring a Chiral Pyrrolidine Scaffold.
Case Study: Total Synthesis of (−)-Lepadiformine A
The marine alkaloid (−)-lepadiformine A exhibits significant cytotoxic activity. A recent asymmetric synthesis of this complex tricyclic natural product employed a gold-catalyzed tandem reaction as the key step.[20] This elegant strategy involves an alkyne hydroamination, followed by an in situ iminium ion formation and subsequent intramolecular allylation, stereoselectively constructing the substituted pyrrolidine core of the molecule in a single, efficient operation.[20]
Conclusion and Future Outlook
The synthesis of chiral pyrrolidine derivatives has evolved from classical chiral pool approaches to sophisticated catalytic asymmetric methods. Organocatalysis, pioneered by the utility of proline, has established itself as a third pillar of catalysis, offering robust, metal-free pathways to these valuable scaffolds. Concurrently, transition metal catalysis provides powerful, complementary strategies for complex ring construction, particularly through cycloadditions and C-H functionalization.
Looking forward, the field continues to advance toward greater efficiency and sustainability. The development of photoredox-catalyzed methods, biocatalytic C-H aminations, and the use of flow chemistry are poised to provide even more powerful tools for accessing these vital chemical entities.[19][21] The enduring importance of the pyrrolidine scaffold in medicine and science ensures that the quest for new and improved synthetic routes will remain a vibrant and impactful area of research.
References
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Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. National Institutes of Health (NIH). Available at: [Link]
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Proline organocatalysis. Wikipedia. Available at: [Link]
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L-Proline: Unraveling its Reactivity and Mechanistic Insights as an Organocatalyst in Multi-Component Synthesis: A Comprehensive Review. Taylor & Francis Online. Available at: [Link]
-
Enantioselective Synthesis of Pyrrolidines by a Phosphine-Catalyzed γ-Umpolung/β-Umpolung Cascade. ACS Publications. Available at: [Link]
-
Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. MDPI. Available at: [Link]
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Stereoselective Tandem Synthesis of Pyrrolidine Derivatives under Gold Catalysis: An Asymmetric Synthesis of (−)-Lepadiformine A. ACS Publications. Available at: [Link]
-
Enantioselective Synthesis and Biological Evaluation of Pyrrolidines Bearing Quaternary Stereogenic Centers. ACS Publications. Available at: [Link]
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New mechanistic studies on the proline-catalyzed aldol reaction. PNAS. Available at: [Link]
-
Enantioselective Synthesis of Spirocyclic Pyrrolidine Derivatives. Thieme. Available at: [Link]
-
Enantioselective access to quaternary stereocenters of pyrrolidines via Rh-catalyzed intramolecular cyclization of 1,6-enynes. RSC Publishing. Available at: [Link]
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Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives. National Institutes of Health (NIH). Available at: [Link]
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Synthesis and Biological Activity of Pyrrolizidine Alkaloids and Analogues. CORE. Available at: [Link]
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L-Proline: A Versatile Organo-Catalyst in Organic Chemistry. PubMed. Available at: [Link]
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Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. Available at: [Link]
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Synthesis of functionalized pyrrolidines from N-(benzylidene)- and N(alkylidene)-homoallylamines. RSC Publishing. Available at: [Link]
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Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. Available at: [Link]
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Heterogeneous organocatalysis: the proline case. RSC Publishing. Available at: [Link]
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Pyrrolizidine alkaloids: occurrence, biology, and chemical synthesis. RSC Publishing. Available at: [Link]
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Pyrrolidine synthesis via ring contraction of pyridines. National Institutes of Health (NIH). Available at: [Link]
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Proline as an Asymmetric Organocatalyst. Royal Society of Chemistry. Available at: [Link]
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Hajos-Parrish-Eder-Sauer-Wiechert-Reaktion. Wikipedia. Available at: [Link]
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Hajos-Parrish-Eder-Sauer-Wiechert reaction. chemeurope.com. Available at: [Link]
-
Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Publications. Available at: [Link]
-
Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. National Institutes of Health (NIH). Available at: [Link]
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Methodological & Application
Application Notes & Protocols: Synthesis and Application of 2-(Methoxymethyl)-1-pyrrolidinesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis and potential applications of 2-(methoxymethyl)-1-pyrrolidinesulfonyl chloride, a chiral building block with significant potential in asymmetric synthesis and medicinal chemistry. While direct, detailed protocols for this specific compound are not extensively published, this guide synthesizes established methodologies for the synthesis of analogous chiral pyrrolidine derivatives and N-sulfonyl chlorides.[1][2] We present a robust, two-stage protocol beginning with the preparation of the chiral precursor, (S)-2-(methoxymethyl)pyrrolidine, from (S)-proline, followed by its conversion to the target sulfonyl chloride. The causality behind experimental choices, safety considerations, and downstream applications in sulfonamide synthesis are discussed in detail to provide a self-validating and field-proven framework for researchers.
Introduction and Scientific Context
Chiral pyrrolidine derivatives are privileged scaffolds in organic synthesis, widely employed as chiral auxiliaries, organocatalysts, and key structural motifs in pharmaceuticals.[1][2][3][4] The 2-substituted pyrrolidine framework, particularly when derived from readily available chiral pool sources like proline, offers a rigid and stereochemically defined backbone.[2] The introduction of a methoxymethyl group at the C2 position, as seen in (S)-2-(methoxymethyl)pyrrolidine (SMP), enhances its utility by providing an additional coordination site and modifying its steric and electronic properties.[][6]
The conversion of such chiral amines to their corresponding N-sulfonyl chlorides transforms them into versatile electrophilic reagents. This compound is a valuable intermediate for the synthesis of chiral sulfonamides. Sulfonamides are a critical class of compounds with a broad spectrum of biological activities, including antibacterial, anticonvulsant, and diuretic properties.[7][8] The ability to synthesize enantiomerically pure sulfonamides is of paramount importance in drug development, where stereochemistry often dictates therapeutic efficacy and safety.
This guide details a reliable protocol for the preparation of this compound and its subsequent use in the synthesis of chiral sulfonamides, providing researchers with a foundational methodology for accessing novel chemical entities.
Reaction Schematics and Workflow
The overall synthetic strategy is a two-part process:
-
Part A: Synthesis of the Chiral Precursor: Preparation of (S)-2-(methoxymethyl)pyrrolidine from (S)-proline.
-
Part B: Synthesis of the Target Sulfonyl Chloride: Reaction of the chiral pyrrolidine with sulfuryl chloride.
Visualizing the Synthetic Workflow
Caption: Overall workflow from (S)-proline to the target sulfonyl chloride and its application.
Detailed Experimental Protocols
Safety First: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, is mandatory. Sulfonyl chlorides and sulfuryl chloride are corrosive and moisture-sensitive; handle with extreme care.[9]
Part A: Synthesis of (S)-2-(Methoxymethyl)pyrrolidine (SMP)
This multi-step synthesis starts from the inexpensive and readily available chiral building block, (S)-proline.
Step A1: Esterification of (S)-Proline
-
Suspend (S)-proline (1.0 eq) in methanol (MeOH, ~5 mL per gram of proline).
-
Cool the suspension to 0 °C in an ice bath.
-
Add thionyl chloride (SOCl₂, 1.2 eq) dropwise over 30 minutes. Caution: This reaction is exothermic and releases HCl gas.
-
After the addition is complete, remove the ice bath and stir the reaction at reflux for 4 hours.
-
Cool the solution to room temperature and concentrate under reduced pressure to yield the crude proline methyl ester hydrochloride as a white solid.
Step A2: Reduction to (S)-Prolinol
-
Carefully add lithium aluminum hydride (LiAlH₄, 2.0 eq) to anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Cool the LiAlH₄ suspension to 0 °C.
-
Slowly add the crude proline methyl ester hydrochloride from Step A1 in portions. Caution: Vigorous gas evolution (H₂) will occur. Maintain the temperature below 10 °C.
-
After the addition, allow the mixture to warm to room temperature and then heat to reflux for 3 hours.
-
Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.
-
Stir the resulting granular precipitate for 1 hour, then filter and wash the solid thoroughly with THF.
-
Combine the filtrates and concentrate under reduced pressure to obtain crude (S)-prolinol, which can be purified by distillation.
Step A3: O-Methylation to form SMP
-
Dissolve (S)-prolinol (1.0 eq) in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Flammable H₂ gas is evolved.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the reaction back to 0 °C and add methyl iodide (MeI, 1.2 eq) dropwise.
-
Stir at room temperature overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether or dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting SMP by distillation.
Part B: Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of N-sulfonyl chlorides from secondary amines.[8][10]
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
|---|---|---|---|
| (S)-2-(Methoxymethyl)pyrrolidine | 115.17 | 1.15 g | 10.0 |
| Sulfuryl Chloride (SO₂Cl₂) | 134.97 | 1.0 mL (1.67 g) | 12.4 |
| Triethylamine (Et₃N) | 101.19 | 1.4 mL (1.01 g) | 10.0 |
| Anhydrous Dichloromethane (DCM) | - | 50 mL | - |
Protocol:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a dropping funnel, and a thermometer.
-
Dissolve (S)-2-(methoxymethyl)pyrrolidine (1.0 eq) and triethylamine (1.0 eq) in anhydrous DCM (30 mL). The triethylamine acts as an HCl scavenger.
-
Cool the solution to -20 °C using a dry ice/acetone bath. Maintaining a low temperature is critical to prevent side reactions and decomposition. The reaction of sulfuryl chloride with amines can be highly exothermic.[11][12]
-
Dilute sulfuryl chloride (1.2 eq) with anhydrous DCM (20 mL) in the dropping funnel.
-
Add the sulfuryl chloride solution dropwise to the stirred amine solution over 30-45 minutes, ensuring the internal temperature does not rise above -15 °C.
-
After the addition is complete, stir the reaction mixture at -20 °C for an additional 2 hours.
-
Allow the reaction to slowly warm to 0 °C and stir for another hour.
-
Quench the reaction by adding 20 mL of cold water.
-
Separate the organic layer. Wash the organic layer sequentially with cold 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure at low temperature (<30 °C) to yield the crude this compound.
Expert Insight: The product is a sulfonyl chloride and is expected to be sensitive to moisture and heat.[9] It is often used immediately in the next step without extensive purification. If purification is necessary, flash chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate) can be attempted, but care must be taken to minimize decomposition on the stationary phase.
Caption: Step-by-step workflow for the synthesis of the target sulfonyl chloride.
Application Protocol: Synthesis of a Chiral Sulfonamide
The primary application of this compound is in the synthesis of N-substituted sulfonamides via reaction with primary or secondary amines.[7][13][14]
General Protocol:
-
Dissolve the desired primary or secondary amine (1.0 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 eq) in an anhydrous aprotic solvent (e.g., DCM or THF) under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Add a solution of crude this compound (1.1 eq) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction with the solvent and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting sulfonamide by flash column chromatography.
Conclusion and Future Perspectives
The protocols outlined provide a comprehensive and logical pathway for the synthesis and utilization of this compound. This chiral reagent serves as a valuable tool for introducing a stereochemically defined sulfonamide moiety into target molecules. Its applications are broad, ranging from the creation of libraries for drug discovery to its use in asymmetric catalysis.[15] The methodologies are built upon well-established chemical principles, ensuring a high degree of transferability and success for researchers in the field. Further exploration could involve using this reagent in the synthesis of novel chiral ligands or as a key component in the total synthesis of complex natural products.
References
-
D. C. M. C. D. Portella, et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]
-
S. C. Pellegrinet & M. A. P. Martins. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(3), 1338. [Link]
-
I. M. K. A. K. S. S. Sohel. (2009). Chiral Pyrrolidine Diamines as Efficient Ligands in Asymmetric Synthesis. Semantic Scholar. [Link]
-
ResearchGate. (2015). Results obtained using chiral pyrrolidine-containing organocatalysts in... [Link]
-
Wikipedia. Chiral auxiliary. [Link]
-
Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]
-
D. Enders, et al. (1987). (S)‐2‐Methoxymethylpyrrolidin ‐ ein chirales Auxiliar. ResearchGate. [Link]
-
J. D. White, et al. (2014). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research, 47(12), 3645-3657. [Link]
-
Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. [Link]
-
A. A. K. M. S. A. S. B. A. S. R. S. S. M. A. A. M. D. Hossain. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-215. [Link]
-
T. A. Blizzard, et al. (2013). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 54(39), 5326-5328. [Link]
-
J. Liu, et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(11), 2377-2391. [Link]
-
D. T. McQuade, et al. (2020). a continuous flow sulfuryl chloride based reaction – synthesis of a key intermediate in a. ChemRxiv. [Link]
-
D. T. McQuade, et al. (2020). A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine. Organic Process Research & Development, 24(5), 772-780. [Link]
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- 3. Chiral Pyrrolidine Derivatives for Asymmetric Synthesis [myskinrecipes.com]
- 4. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
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- 12. researchgate.net [researchgate.net]
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- 14. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Versatile Chiral Synthon: Application Notes and Protocols for 2-(Methoxymethyl)-1-pyrrolidinesulfonyl Chloride
In the landscape of modern synthetic chemistry, particularly within the realms of drug discovery and development, the demand for versatile, stereochemically defined building blocks is insatiable. Among these, chiral pyrrolidine scaffolds have emerged as privileged structures due to their prevalence in natural products and their ability to impart favorable pharmacokinetic properties to drug candidates. This technical guide delves into the application of a highly valuable, yet specific, building block: 2-(Methoxymethyl)-1-pyrrolidinesulfonyl chloride .
This document serves as a comprehensive guide for researchers, medicinal chemists, and process development scientists, providing not only the foundational knowledge of this reagent but also detailed, actionable protocols for its synthesis and application. We will explore the causality behind experimental choices, ensuring that the presented methodologies are not just a series of steps, but a framework for rational synthetic design.
The Building Block: Understanding this compound
This compound is a chiral reagent that combines the structural rigidity of the pyrrolidine ring with the reactive electrophilicity of a sulfonyl chloride. The presence of the methoxymethyl group at the C2 position provides a key stereocenter, making this building block particularly useful for the synthesis of enantiomerically pure compounds. The renowned (S)- and (R)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP and RAMP) are widely used as chiral auxiliaries in asymmetric synthesis, and this sulfonyl chloride derivative extends the utility of this scaffold to the construction of chiral sulfonamides.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1308384-40-8 | [3][4] |
| Molecular Formula | C₆H₁₂ClNO₃S | [3][4] |
| Molecular Weight | 213.68 g/mol | [3][4][5] |
| Appearance | Solid | [3] |
| Purity | Typically ≥95% | [3] |
Synthesis of the Building Block and its Precursor
A robust and reliable supply of the building block is paramount for any synthetic campaign. The synthesis of this compound begins with the readily available and relatively inexpensive amino acid, (S)-proline (or (R)-proline for the corresponding enantiomer). The synthetic sequence involves the reduction of the carboxylic acid, methylation of the resulting alcohol, and subsequent conversion of the secondary amine to the sulfonyl chloride.
Synthesis of the Precursor: (S)-2-(Methoxymethyl)pyrrolidine
The synthesis of the key precursor, (S)-2-(methoxymethyl)pyrrolidine, is well-established and has been published in the highly reputable Organic Syntheses, ensuring its reliability and reproducibility. The procedure starts with the reduction of (S)-proline to (S)-prolinol, followed by methylation.
Caption: Synthesis of the target sulfonyl chloride building block.
Protocol 2.2: Synthesis of (S)-2-(Methoxymethyl)-1-pyrrolidinesulfonyl Chloride
Materials:
-
(S)-2-(Methoxymethyl)pyrrolidine
-
Sulfuryl chloride (SO₂Cl₂)
-
Triethylamine (or another suitable non-nucleophilic base)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve (S)-2-(methoxymethyl)pyrrolidine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add a solution of sulfuryl chloride (1.1 equivalents) in anhydrous DCM dropwise, maintaining the internal temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with cold water.
-
Separate the organic layer and wash sequentially with cold 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature to avoid decomposition.
-
The crude product can often be used directly in the next step or purified by flash column chromatography on silica gel if necessary.
Applications in the Synthesis of Chiral Sulfonamides
The primary application of this compound is as an electrophile for the synthesis of chiral N-substituted sulfonamides. The reaction with primary or secondary amines proceeds readily under basic conditions to afford the desired products with high yields. The inherent chirality of the building block is transferred to the final product, providing a straightforward entry to enantiomerically enriched sulfonamides.
Caption: General scheme for the synthesis of chiral sulfonamides.
Reaction with Primary Amines
Protocol 3.1: General Procedure for the Synthesis of N-Alkyl/Aryl-(S)-2-(methoxymethyl)pyrrolidine-1-sulfonamides
Materials:
-
(S)-2-(Methoxymethyl)-1-pyrrolidinesulfonyl chloride
-
Primary amine (e.g., aniline, benzylamine)
-
Triethylamine
-
Anhydrous dichloromethane (DCM)
-
Standard workup and purification reagents
Procedure:
-
Dissolve the primary amine (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add a solution of (S)-2-(methoxymethyl)-1-pyrrolidinesulfonyl chloride (1.1 equivalents) in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired sulfonamide.
Reaction with Secondary Amines
The reaction with secondary amines follows a similar procedure, though reaction times may vary depending on the steric hindrance of the amine.
Table 2: Exemplary Synthesis of Pyrrolidine Sulfonamides
| Amine | Product | Yield (%) | Notes |
| Aniline | N-phenyl-2-(methoxymethyl)pyrrolidine-1-sulfonamide | >90 | Reaction is typically clean and high-yielding. |
| Benzylamine | N-benzyl-2-(methoxymethyl)pyrrolidine-1-sulfonamide | >85 | Product can often be isolated by simple extraction and crystallization. |
| Morpholine | 4-((2-(methoxymethyl)pyrrolidin-1-yl)sulfonyl)morpholine | >90 | Reaction with cyclic secondary amines is generally efficient. |
Note: The yields are representative and may vary depending on the specific substrate and reaction conditions.
Application in Asymmetric Synthesis and Drug Discovery
The true power of this compound lies in its application as a chiral building block for the synthesis of complex, biologically active molecules. The pyrrolidine sulfonamide moiety is a common feature in a variety of therapeutic agents. The ability to introduce this chiral scaffold in a predictable and controlled manner is of great interest to medicinal chemists.
For instance, pyrrolidine-based structures are known to be potent inhibitors of dipeptidyl peptidase-IV (DPP-IV), an important target in the treatment of type 2 diabetes. The stereochemistry of the pyrrolidine ring is often crucial for potent and selective inhibition. The use of enantiomerically pure this compound allows for the direct synthesis of chiral sulfonamide-containing candidates for such targets.
Furthermore, the methoxymethyl group can serve as a handle for further functionalization or as a key pharmacophoric element that interacts with the target protein. The ability to synthesize both enantiomers of the building block by starting from either (S)- or (R)-proline allows for the exploration of structure-activity relationships (SAR) related to stereochemistry.
Conclusion
This compound is a valuable and versatile chiral building block for the synthesis of enantiomerically enriched sulfonamides. Its straightforward preparation from readily available starting materials and its predictable reactivity make it an attractive tool for both academic research and industrial drug discovery. The protocols provided in this guide are intended to serve as a starting point for the exploration of the rich chemistry of this reagent. As with any synthetic procedure, optimization may be necessary for specific substrates, but the fundamental principles outlined herein provide a solid foundation for the successful application of this powerful chiral synthon.
References
- Enders, D., Fey, P., & Kipphardt, H. (1987). (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-(+)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP), versatile chiral auxiliaries. Organic Syntheses, 65, 173.
- Heravi, M. M., Zadsirjan, V., & Daraie, M. (2017). Recent Advances in the Applications of SAMP/RAMP as Chiral Auxiliaries in Asymmetric Synthesis. Current Organic Synthesis, 14(1), 61-111.
-
Aladdin Scientific. (n.d.). This compound. Retrieved January 19, 2026, from [Link]
-
Wikipedia. (2023, December 29). Enders SAMP/RAMP hydrazone alkylation reaction. In Wikipedia. Retrieved January 19, 2026, from [Link]
Sources
Application Notes and Protocols: 2-(Methoxymethyl)-1-pyrrolidinesulfonyl Chloride in Asymmetric Synthesis
Introduction: The Role of Pyrrolidine-Based Chiral Auxiliaries
In the field of asymmetric synthesis, the quest for methodologies that afford high levels of stereocontrol is paramount for the production of enantiomerically pure compounds, a critical requirement in the pharmaceutical and agrochemical industries. Chiral auxiliaries are a powerful and reliable tool in this endeavor, temporarily imparting chirality to a prochiral substrate to direct a subsequent stereoselective transformation.[1] Among the various classes of chiral auxiliaries, those derived from the readily available chiral pool amino acid, proline, have proven to be exceptionally effective. The rigid pyrrolidine scaffold provides a well-defined stereochemical environment, enabling high levels of diastereoselectivity in a variety of carbon-carbon bond-forming reactions.
This application note focuses on the utility of 2-(methoxymethyl)-1-pyrrolidinesulfonyl chloride as a precursor to a versatile chiral auxiliary for asymmetric synthesis. While the corresponding amide-based auxiliaries derived from 2-(methoxymethyl)pyrrolidine have been well-documented to achieve excellent stereocontrol in alkylation and aldol reactions, this guide will detail the proposed application of the sulfonamide counterpart. The N-acyl sulfonamide moiety, being a bioisostere of carboxylic acids, offers a unique electronic and steric environment that can be exploited for stereoselective transformations.
Synthesis of the N-Acyl-2-(methoxymethyl)pyrrolidine Sulfonamide Auxiliary
The initial step in utilizing this compound as a chiral auxiliary is its conversion to a secondary sulfonamide, followed by acylation to introduce the desired carbonyl substrate. This two-step, one-pot procedure provides the key N-acyl sulfonamide ready for stereoselective enolization and subsequent reaction.
Protocol 1: Synthesis of N-Acyl-2-(methoxymethyl)pyrrolidine Sulfonamide
-
Materials:
-
This compound
-
Ammonia (0.5 M in 1,4-dioxane)
-
Anhydrous acyl chloride (e.g., propionyl chloride)
-
Triethylamine (Et3N)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of ammonia in dioxane (2.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
To the resulting suspension, add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq).
-
Cool the mixture back to 0 °C and add the desired acyl chloride (e.g., propionyl chloride, 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous NaHCO3 solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to afford the pure N-acyl-2-(methoxymethyl)pyrrolidine sulfonamide.
-
Caption: Synthetic workflow for the preparation of the N-acyl sulfonamide chiral auxiliary.
Application in Asymmetric Alkylation
The N-acyl sulfonamide, bearing α-protons, can be deprotonated to form a chiral enolate. The stereochemistry of the pyrrolidine auxiliary is expected to direct the approach of an electrophile, leading to a highly diastereoselective alkylation. The proposed mechanism involves the formation of a chelated lithium enolate, where the methoxymethyl side chain blocks one face of the enolate, directing the incoming electrophile to the opposite face.
Protocol 2: Asymmetric Alkylation of N-Acyl-2-(methoxymethyl)pyrrolidine Sulfonamide
-
Materials:
-
N-Acyl-2-(methoxymethyl)pyrrolidine sulfonamide (from Protocol 1)
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) (2.0 M in THF/heptane/ethylbenzene)
-
Alkyl halide (e.g., benzyl bromide, iodomethane)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
-
Procedure:
-
Dissolve the N-acyl sulfonamide (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried, argon-purged flask.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add LDA (1.1 eq) dropwise, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting enolate solution at -78 °C for 1 hour.
-
Add the alkyl halide (1.2 eq) dropwise to the enolate solution.
-
Stir the reaction mixture at -78 °C for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH4Cl solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate under reduced pressure.
-
Determine the diastereomeric ratio of the crude product by 1H NMR or HPLC analysis.
-
Purify the product by flash column chromatography.
-
Caption: Proposed workflow for the asymmetric alkylation utilizing the chiral sulfonamide auxiliary.
Table 1: Expected Diastereoselectivity in Asymmetric Alkylation (Based on analogous amide systems)
| Electrophile (R-X) | Expected Major Diastereomer | Expected Diastereomeric Excess (d.e.) |
| CH3I | (2'R, 2S) | >95% |
| BnBr | (2'R, 2S) | >98% |
| Allyl Bromide | (2'R, 2S) | >95% |
Application in Asymmetric Aldol Reactions
The chiral N-acyl sulfonamide can also be employed in asymmetric aldol reactions. Formation of a boron enolate is often preferred in these transformations to achieve high levels of diastereoselectivity. The proposed transition state involves a rigid, chair-like Zimmerman-Traxler model, where the aldehyde coordinates to the boron, and the substituents on the chiral auxiliary dictate the facial selectivity of the enolate addition.
Protocol 3: Asymmetric Aldol Reaction of N-Acyl-2-(methoxymethyl)pyrrolidine Sulfonamide
-
Materials:
-
N-Acyl-2-(methoxymethyl)pyrrolidine sulfonamide (from Protocol 1)
-
Anhydrous dichloromethane (DCM)
-
Di-n-butylboron triflate (Bu2BOTf) (1.0 M in DCM)
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
-
Aldehyde (e.g., isobutyraldehyde, benzaldehyde)
-
Methanol
-
pH 7 phosphate buffer
-
30% Hydrogen peroxide (H2O2)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na2SO4)
-
-
Procedure:
-
Dissolve the N-acyl sulfonamide (1.0 eq) in anhydrous DCM (0.1 M) in a flame-dried, argon-purged flask.
-
Cool the solution to 0 °C.
-
Add Et3N or DIPEA (1.2 eq) followed by the dropwise addition of Bu2BOTf (1.1 eq).
-
Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.
-
Add the aldehyde (1.5 eq) dropwise.
-
Stir at -78 °C for 2-3 hours, then allow to warm to 0 °C and stir for an additional 1 hour.
-
Quench the reaction by adding pH 7 phosphate buffer, followed by methanol and 30% H2O2.
-
Stir vigorously for 1 hour at 0 °C.
-
Extract the mixture with diethyl ether (3x).
-
Wash the combined organic layers with saturated aqueous NaHCO3 solution and brine.
-
Dry over Na2SO4 and concentrate under reduced pressure.
-
Determine the diastereomeric ratio of the crude product by 1H NMR or HPLC analysis.
-
Purify the aldol adduct by flash column chromatography.
-
Cleavage of the Chiral Auxiliary
After the stereoselective transformation, the chiral auxiliary must be cleaved to afford the desired enantiomerically enriched product. For N-acyl sulfonamides, various methods can be employed depending on the desired final product (e.g., carboxylic acid, ester, or alcohol).
Protocol 4: Reductive Cleavage to the Chiral Alcohol
-
Materials:
-
Alkylated or aldol adduct (from Protocol 2 or 3)
-
Anhydrous tetrahydrofuran (THF)
-
Lithium aluminum hydride (LiAlH4)
-
Rochelle's salt (saturated aqueous solution of sodium potassium tartrate)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na2SO4)
-
-
Procedure:
-
Dissolve the adduct (1.0 eq) in anhydrous THF (0.1 M) under an argon atmosphere.
-
Cool the solution to 0 °C.
-
Carefully add LiAlH4 (3.0 eq) portion-wise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction to 0 °C and quench by the sequential, slow addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Alternatively, quench by the slow addition of Rochelle's salt solution and stir vigorously until two clear layers form.
-
Filter the resulting suspension through a pad of Celite®, washing with diethyl ether.
-
Separate the layers of the filtrate and extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers, dry over Na2SO4, and concentrate under reduced pressure.
-
Purify the resulting chiral alcohol by flash column chromatography. The chiral auxiliary, 2-(methoxymethyl)pyrrolidine, can often be recovered from the aqueous layer after basification and extraction.
-
Conclusion
This compound serves as a valuable precursor to a chiral auxiliary that is anticipated to be highly effective in asymmetric synthesis. The proposed protocols for the preparation of the N-acyl sulfonamide and its subsequent use in asymmetric alkylation and aldol reactions are based on well-established principles of stereochemical control using pyrrolidine-based auxiliaries. The robust nature of the sulfonamide linkage and the predictable stereodirecting ability of the 2-(methoxymethyl)pyrrolidine moiety make this a promising system for the synthesis of a wide range of enantiomerically enriched molecules. Further optimization of reaction conditions for specific substrates is encouraged to achieve maximal stereoselectivity and yield.
References
-
Oppolzer, W., Moretti, R., & Thomi, S. (1989). Asymmetric alkylation of N-acylsultams: A general route to enantiomerically pure, crystalline C(α,α)-disubstituted carboxylic acid derivatives. Tetrahedron Letters, 30(42), 5603-5606*. [Link]
-
Palomo, C., Oiarbide, M., & García, J. M. (2002). The Aldol Reaction: A Paradigm for Catalytic Asymmetric Carbon−Carbon Bond Formation. Angewandte Chemie International Edition, 41(21), 3984-4008*. [Link]
-
Kawanami, Y., Ito, Y., Kitagawa, T., Taniguchi, Y., Katsuki, T., & Yamaguchi, M. (1984). Asymmetric alkylation of carboxyamides by using trans-2,5-disubstituted pyrrolidines as chiral auxiliaries. Tetrahedron Letters, 25(8), 857-860*. [Link]
-
Evans, D. A., Tedrow, J. S., Shaw, J. T., & Downey, C. W. (2002). Diastereoselective Magnesium Halide-Catalyzed anti-Aldol Reactions of Chiral N-Acyloxazolidinones. Journal of the American Chemical Society, 124(3), 392-393*. [Link]
-
Wikipedia. (2023). Chiral auxiliary. [Link]
Sources
Application Notes & Protocols: Nucleophilic Substitution Reactions of 2-(Methoxymethyl)-1-pyrrolidinesulfonyl Chloride
Abstract: This technical guide provides a comprehensive overview of the reactivity and synthetic applications of 2-(Methoxymethyl)-1-pyrrolidinesulfonyl chloride, a versatile chiral building block of significant interest in medicinal chemistry and drug development. The pyrrolidine scaffold is a privileged structure in numerous biologically active compounds, and its derivatization via the sulfonyl chloride functional group offers a robust entry into novel sulfonamides, sulfonate esters, and other key bioisosteres.[1] This document elucidates the core mechanistic principles governing nucleophilic substitution at the sulfonyl center, provides detailed, field-tested protocols for key transformations, and discusses the strategic application of this reagent in the synthesis of complex molecules. The content is designed for researchers, synthetic chemists, and drug development professionals seeking to leverage this powerful electrophile in their research programs.
Core Concepts & Mechanistic Overview
The Electrophile: Structure and Reactivity of this compound
This compound is a bifunctional reagent combining the stereochemical advantages of the 2-substituted pyrrolidine ring with the high electrophilicity of a sulfonyl chloride. The pyrrolidine moiety, particularly when chiral, is a cornerstone in the synthesis of pharmaceuticals, often used to explore three-dimensional chemical space and mimic natural neurotransmitters.[2][3]
The reactivity of the sulfonyl chloride group is dominated by the highly electrophilic nature of the sulfur atom.[4] This electrophilicity arises from the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom, which create a significant partial positive charge on the sulfur center. This makes it a prime target for attack by a wide range of nucleophiles.[5] The chloride ion is an excellent leaving group, facilitating the substitution reaction. The presence of the chiral center at the C2 position of the pyrrolidine ring means that reactions with this molecule can lead to diastereomeric products, a critical consideration in pharmaceutical synthesis.
Mechanism of Nucleophilic Substitution at the Sulfonyl Center
Nucleophilic substitution at a tetracoordinate sulfur center, such as in a sulfonyl chloride, is a well-studied but complex process.[6] Unlike substitution at a saturated carbon (SN2), the mechanism at sulfur can proceed through two primary pathways, often dictated by the nucleophile, substrate, and solvent conditions.[4][7]
-
Concerted SN2-like Mechanism: In this pathway, the nucleophile attacks the sulfur atom, and the chloride leaving group departs in a single, concerted step. This process proceeds through a trigonal bipyramidal transition state.[8]
-
Stepwise Addition-Elimination (A-E) Mechanism: This pathway involves the initial formation of a hypervalent sulfurane intermediate (a trigonal bipyramidal structure).[8] This intermediate then collapses in a second step, expelling the chloride leaving group to form the final product.
Computational and experimental studies suggest that for many common nucleophiles, the reaction landscape is nuanced, with the transition state often resembling the trigonal bipyramidal structure, blurring the lines between a purely concerted and a stepwise process.[7][8] For the protocols described herein, the key takeaway is the predictable attack of the nucleophile on the electrophilic sulfur, leading to the displacement of the chloride.
Caption: Generalized pathway for nucleophilic substitution at a sulfonyl sulfur center.
Application Protocols: Synthesis & Methodology
The following protocols are designed to be robust and reproducible, providing a solid foundation for the synthetic use of this compound.
Protocol 1: Synthesis of N-Substituted 2-(Methoxymethyl)pyrrolidine-1-sulfonamides
The formation of a sulfonamide bond is arguably the most critical application of sulfonyl chlorides in medicinal chemistry.[9][10] This reaction is highly efficient and provides access to a class of compounds with a vast range of biological activities.[11] The protocol involves the reaction of the sulfonyl chloride with a primary or secondary amine, typically in the presence of a non-nucleophilic base to neutralize the HCl generated during the reaction.[12]
Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the desired primary or secondary amine (1.0 eq).
-
Solvent & Base Addition: Dissolve the amine in a suitable aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN)). Add a non-nucleophilic base (1.1 - 1.5 eq), such as triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction and minimize potential side reactions.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.05 eq) in the same aprotic solvent and add it dropwise to the stirred amine solution over 10-15 minutes.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up & Purification:
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure sulfonamide.
-
Data Presentation: Reagent & Condition Selection
| Parameter | Recommendation | Rationale |
| Nucleophile | Primary or Secondary Amine | Forms the highly stable and biologically relevant sulfonamide linkage.[11] |
| Solvent | DCM, THF, MeCN | Aprotic solvents that do not compete in the reaction and provide good solubility. |
| Base | TEA, DIPEA, Pyridine | Neutralizes the HCl byproduct, driving the reaction to completion.[4] |
| Temperature | 0 °C to Room Temp. | Controls reaction rate and minimizes degradation of the sensitive sulfonyl chloride. |
| Stoichiometry | ~1:1.05 Amine:Sulfonyl Chloride | A slight excess of the sulfonyl chloride can help drive the reaction to completion. |
digraph "Workflow_Sulfonamide" { graph [splines=true, overlap=false, nodesep=0.6, fontname="Helvetica"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];start [label="Start: Prepare Amine & Base in Aprotic Solvent", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cool [label="Cool Reaction Mixture to 0 °C"]; add_sulfonyl [label="Dropwise Addition of 2-(Methoxymethyl)-1-\npyrrolidinesulfonyl Chloride Solution"]; react [label="Stir at Room Temperature (2-16 h)\nMonitor by TLC / LC-MS"]; workup [label="Aqueous Work-up:\nQuench, Extract, Wash, Dry"]; purify [label="Purification by Flash Chromatography"]; end [label="End: Isolated N-Substituted Sulfonamide", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> cool; cool -> add_sulfonyl; add_sulfonyl -> react; react -> workup; workup -> purify; purify -> end; }
Caption: Experimental workflow for the synthesis of N-substituted sulfonamides.
Protocol 2: Synthesis of 2-(Methoxymethyl)pyrrolidine-1-sulfonate Esters
Sulfonate esters are valuable synthetic intermediates, often used as leaving groups in subsequent nucleophilic substitution reactions.[13] They are formed by the reaction of a sulfonyl chloride with an alcohol or phenol. The use of a base, such as pyridine, is common as it can both neutralize the HCl byproduct and act as a nucleophilic catalyst.[14]
Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried flask under an inert atmosphere, add the alcohol or phenol (1.0 eq) and dissolve it in a suitable solvent (e.g., Pyridine, DCM, or THF). If using a non-basic solvent like DCM, add an external base like triethylamine (1.2 eq).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Sulfonyl Chloride Addition: Add a solution of this compound (1.1 eq) in the same solvent dropwise.
-
Reaction Progression: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-24 hours. Monitor for the disappearance of the starting alcohol by TLC.
-
Work-up & Purification:
-
Quench the reaction by adding cold water or dilute HCl (e.g., 1M HCl) to neutralize the base.
-
Extract the product into an organic solvent like ethyl acetate or DCM.
-
Wash the combined organic layers sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution (if acid was used), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude residue via flash column chromatography to afford the pure sulfonate ester.
-
Caption: Experimental workflow for the synthesis of sulfonate esters.
Applications in Drug Discovery & Medicinal Chemistry
The strategic combination of the 2-(methoxymethyl)pyrrolidine scaffold and the sulfonamide functional group provides a powerful platform for drug discovery.
-
The Sulfonamide Moiety: This functional group is a cornerstone of modern medicine. It acts as a bioisostere for amides, offering similar geometry but with improved metabolic stability and different hydrogen bonding capabilities.[10] Sulfonamides are found in a wide array of FDA-approved drugs, including antibiotics, diuretics, anti-inflammatory agents, and enzyme inhibitors.[9][13]
-
The Pyrrolidine Scaffold: This saturated heterocycle is highly valued for its ability to introduce three-dimensionality into drug candidates, which can significantly enhance binding affinity and selectivity for biological targets.[1] The 2-(methoxymethyl) substituent provides an additional vector for modification and can influence physicochemical properties like solubility and cell permeability.[2][3]
By reacting this compound with diverse libraries of amines, medicinal chemists can rapidly generate novel chemical entities. These new compounds can be screened for activity against a wide range of biological targets, leveraging the proven pharmacological importance of both the pyrrolidine core and the sulfonamide linker.
References
- Ningbo Inno Pharmchem Co., Ltd. The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis.
- Sigma-Aldrich. Sulfonyl Chlorides and Sulfonamides.
- Benchchem. An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
- King, J. F., & Lam, J. Y. L. (1981). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society.
- Fiveable. Sulfonyl Chloride Definition. Organic Chemistry Key Term.
- Chem-Impex. (R)-(-)-2-(Methoxymethyl)pyrrolidine.
- Bentley, T. W., et al. (2020).
- Enamine. Sulfonyl Chlorides/Fluorides.
- Lakrout, S., et al. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances.
- Wang, L., et al. (2018). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Medicinal Chemistry.
- MacMillan, D. W. C., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
- Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling.
- MySkinRecipes. 2-(Methoxymethyl)pyrrolidine.
- MacMillan, D. W. C., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
- Bar-Eli, A., et al. (2018). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- Bentley, T. W., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules.
- Iacovelli, R., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.
- Aladdin Scientific. This compound.
- Chemistry LibreTexts. (2019). 7.8: Structure and SN2 Reactivity: The Nucleophile.
- Master Organic Chemistry. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi.
- ChemComplete. (2019).
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Application Notes and Protocols: Scale-Up Considerations for Reactions Involving 2-(Methoxymethyl)-1-pyrrolidinesulfonyl Chloride
Introduction: A Novel Chiral Building Block for Drug Discovery
2-(Methoxymethyl)-1-pyrrolidinesulfonyl chloride is an emergent, highly functionalized chiral building block poised for significant application in pharmaceutical and agrochemical synthesis. Its structure uniquely combines three key features: a reactive sulfonyl chloride group, a stereodefined pyrrolidine scaffold, and a methoxymethyl (MOM) ether. The pyrrolidine ring is a prevalent motif in numerous FDA-approved drugs, valued for its conformational properties and the synthetic versatility of its nitrogen atom.[1][2] The introduction of a sulfonyl chloride moiety transforms this scaffold into a powerful electrophile for constructing sulfonamides and sulfonate esters, functional groups of immense importance in medicinal chemistry.[3][4]
This guide provides a comprehensive overview of the critical considerations for transitioning reactions involving this compound from laboratory-scale discovery to pilot-plant and industrial-scale production. As this reagent is not broadly commercialized, we first propose a scalable synthetic route and then delve into the core principles governing its use in subsequent transformations. The focus is on ensuring process safety, robustness, and reproducibility, addressing the unique challenges posed by the reagent's trifunctional nature.
Physicochemical Properties and Stability Profile
Understanding the inherent reactivity and stability of this compound is paramount for successful scale-up.
-
Reactivity: The sulfonyl chloride group is a potent electrophile, highly susceptible to nucleophilic attack. It reacts readily with water to hydrolyze into the corresponding sulfonic acid, releasing corrosive hydrogen chloride (HCl) gas.[5] Its reaction with alcohols and amines to form sulfonate esters and sulfonamides, respectively, is typically rapid and highly exothermic.[5][6]
-
Moisture Sensitivity: Due to its rapid hydrolysis, the compound must be handled under strictly anhydrous conditions. All solvents, reagents, and equipment must be thoroughly dried before use. Inert atmosphere (e.g., nitrogen or argon) blanketing is mandatory during storage and transfer.
-
Thermal Stability: While specific data is unavailable, N-sulfonyl compounds are generally stable. However, the primary thermal risk in its application comes from the highly exothermic nature of its reactions, which can lead to thermal runaway if not properly managed.[6][7]
-
pH Stability of the MOM Ether: The methoxymethyl (MOM) ether is a protecting group that is notably labile under acidic conditions.[8] The generation of HCl as a byproduct during sulfonylation reactions necessitates careful control of the reaction environment to prevent premature cleavage of the MOM group.[9] The MOM ether is generally stable to a wide range of basic and nucleophilic conditions.[8][10]
Proposed Synthesis and Scale-Up of the Reagent
A robust and scalable synthesis of the title compound is the first critical step. The most direct route involves the reaction of the parent amine, 2-(methoxymethyl)pyrrolidine, with a suitable chlorosulfonating agent like sulfuryl chloride (SO₂Cl₂) in the presence of a non-nucleophilic base.
Key Scale-Up Considerations for Synthesis:
-
Thermal Management: The reaction is highly exothermic. A jacketed reactor with precise temperature control is essential. The addition of sulfuryl chloride must be performed at a controlled rate, typically subsurface, to ensure efficient heat dissipation and prevent localized temperature spikes.[6]
-
Byproduct Management (HCl): The reaction generates one equivalent of HCl gas for every equivalent of product. A robust off-gas scrubbing system, typically containing a caustic solution (e.g., NaOH), is mandatory to neutralize this corrosive and toxic byproduct.[3][7]
-
Mixing and Mass Transfer: Efficient mixing is crucial to maintain temperature homogeneity and ensure complete reaction. In larger reactors, the choice of agitator design (e.g., pitched-blade turbine) is critical to prevent localized "hot spots" and poor mass transfer.[6]
-
Solvent Selection: Aprotic solvents such as dichloromethane (DCM), toluene, or methyl tert-butyl ether (MTBE) are suitable. The choice will depend on downstream processing, boiling point (for reflux control), and solubility of the product and intermediates.
-
Work-up and Isolation: The reaction is typically quenched by carefully adding it to ice-water. However, given the moisture sensitivity of the product, an anhydrous workup may be preferable at scale. This could involve filtration of the hydrochloride salt of the base followed by solvent evaporation. Purification by distillation or crystallization should be evaluated.[6]
Workflow for Proposed Synthesis
Caption: Proposed workflow for the scale-up synthesis of the title compound.
Scale-Up Considerations for Reactions with this compound
Once synthesized, the title compound is used as an electrophile, most commonly to form sulfonamides by reacting with primary or secondary amines. The following considerations are critical for scaling these reactions.
Reactor and Materials
-
Materials of Construction: Glass-lined or Hastelloy reactors are preferred due to the corrosive nature of the sulfonyl chloride and the HCl byproduct. Stainless steel (316L) may be acceptable depending on the specific reaction conditions and water content, but corrosion studies are recommended.
-
Automation and Dosing: Manual addition of reagents is not feasible or safe at scale.[6] Automated, calibrated dosing systems (e.g., diaphragm or peristaltic pumps) should be used for the controlled addition of both the sulfonyl chloride solution and the amine/base. This ensures precise stoichiometric control and manages the reaction exotherm.[7][11]
Thermal and Reaction Control
| Parameter | Laboratory Scale (1-100 g) | Pilot / Production Scale (>1 kg) | Rationale for Change |
| Addition Mode | Manual dropwise addition via funnel. | Automated, controlled subsurface addition via pump. | Ensures consistent rate, prevents localized concentration, improves heat transfer.[6] |
| Temperature Control | Ice/water bath, cryocooler. | Jacketed reactor with thermal control unit (TCU). | Surface area-to-volume ratio decreases on scale-up, requiring more efficient and robust heat removal.[6][12] |
| Mixing | Magnetic stir bar. | Overhead mechanical stirrer (e.g., pitched-blade turbine, anchor). | Ensures homogeneity in a larger volume, preventing hot spots and promoting efficient mass transfer.[6] |
| HCl Management | Often neutralized in situ by excess base. | In situ neutralization coupled with an efficient off-gas scrubber system. | The volume of HCl generated at scale is significant and poses a safety and environmental risk if not actively managed.[7] |
Process Analytical Technology (PAT)
Implementing PAT can provide real-time understanding and control of the reaction.
-
FTIR/Raman Spectroscopy: In-situ probes can monitor the disappearance of the amine starting material and the appearance of the sulfonamide product, confirming reaction completion without the need for manual sampling.
-
Calorimetry: Reaction calorimeters (e.g., RC1) are invaluable during process development to quantify the heat of reaction, determine the maximum temperature of synthetic reaction (MTSR), and model thermal runaway scenarios.
Quench and Work-up Strategy
The quench step is critical for safety and product quality.
-
Reverse Addition: The completed reaction mixture should be added to the quench solution (e.g., water or a buffered aqueous solution) rather than vice-versa. This maintains control over the quench exotherm.
-
pH Control: The pH must be carefully controlled during work-up. Acidic conditions can cleave the MOM ether, while excessively basic conditions could potentially lead to other side reactions.
-
Phase Separation: On a large scale, phase separations can be slow. The choice of solvent and the use of demulsifiers should be considered to ensure efficient and clean phase splits.
Detailed Protocols
Protocol 1: Synthesis of this compound (Illustrative)
WARNING: This reaction should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE). It involves corrosive reagents and generates toxic HCl gas.
-
Reactor Setup: Equip a 5 L jacketed glass reactor with an overhead stirrer, a temperature probe, a nitrogen inlet, and an outlet connected to a caustic scrubber.
-
Charging: Charge the reactor with (S)-2-(methoxymethyl)pyrrolidine (115.2 g, 1.0 mol), triethylamine (121.4 g, 1.2 mol), and anhydrous dichloromethane (2 L).
-
Inerting and Cooling: Purge the reactor with nitrogen and cool the jacket to 0 °C, ensuring the internal temperature is between 0-5 °C.
-
Reagent Addition: Add sulfuryl chloride (148.5 g, 1.1 mol) to a pressure-equalizing dropping funnel. Add the sulfuryl chloride dropwise to the stirred reaction mixture over 2-3 hours, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 5-10 °C for 1 hour. Monitor the reaction progress by TLC or HPLC until the starting amine is consumed.
-
Work-up: Filter the reaction mixture under a nitrogen blanket to remove the triethylamine hydrochloride precipitate. Wash the precipitate with anhydrous dichloromethane (2 x 200 mL).
-
Isolation: Combine the filtrates and concentrate under reduced pressure at a bath temperature below 30 °C to yield the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation if required. Store the final product in a sealed container under a nitrogen atmosphere at 2-8 °C.
Protocol 2: Sulfonamide Formation with Benzylamine (Illustrative)
-
Reactor Setup: In a separate, appropriately sized reactor prepared as in Protocol 1, charge benzylamine (96.4 g, 0.9 mol), triethylamine (101.2 g, 1.0 mol), and anhydrous dichloromethane (2 L).
-
Cooling: Cool the solution to 0-5 °C.
-
Sulfonyl Chloride Addition: Prepare a solution of this compound (213.7 g, 1.0 mol, assuming 100% purity from previous step) in anhydrous dichloromethane (500 mL). Add this solution dropwise to the benzylamine solution over 2-3 hours, maintaining the internal temperature below 10 °C.
-
Reaction Completion: Stir the reaction at room temperature for 1-2 hours, monitoring for completion by HPLC.
-
Aqueous Quench: In a separate vessel, prepare a quench solution of 1 M HCl (1.5 L). Slowly transfer the completed reaction mixture into the stirred quench solution, keeping the temperature of the quench vessel below 25 °C.
-
Work-up: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (1 L) and brine (1 L).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonamide product.
-
Purification: Purify the product by recrystallization or column chromatography as required.
Safety and Environmental Hazard (EHS) Considerations
A thorough risk assessment is mandatory before any scale-up activity.[6][7]
-
Corrosive Materials: Sulfonyl chlorides, sulfuryl chloride, and HCl are highly corrosive. Use appropriate PPE, including acid-resistant gloves, splash goggles, and a face shield. Ensure safety showers and eyewash stations are readily accessible.
-
Toxic Off-Gas: HCl gas is toxic and corrosive. All operations must be conducted in a well-ventilated area, and off-gas must be directed to a validated scrubber system.[3]
-
Thermal Hazards: The high exothermicity of these reactions presents a significant risk of thermal runaway.[7] A comprehensive safety analysis, including reaction calorimetry, is essential to define safe operating limits. Emergency cooling systems and pressure relief devices must be in place.
-
Moisture Reactivity: The violent reaction of sulfonyl chlorides with water can cause rapid pressure buildup. Strict moisture control is a critical safety measure.
Hazard Identification and Mitigation Decision Tree
Caption: Decision tree for primary safety and risk assessment during scale-up.
References
- BenchChem. Application Notes and Protocols for the Scale-up Synthesis of Sulfonyl Chlorides.
- Baran, P. S., et al. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 2019.
- Draper, T., et al. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. ResearchGate, 2023.
-
Draper, T., et al. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI, 2023. Available from: [Link]
-
Bougheloum, C., et al. Synthesis of New Substituted N-Sulfonyl Pyrrolidine-2,5-Dione Using Dawson-Type Heteropolyacid as Catalyst. ResearchGate, 2015. Available from: [Link]
-
Gulevskaya, A.V., et al. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI, 2023. Available from: [Link]
-
Noel, T., et al. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. ResearchGate, 2020. Available from: [Link]
-
Moody, C. J., et al. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications, 2007. Available from: [Link]
-
Antonietti, M., et al. Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au, 2021. Available from: [Link]
-
Xu, J., et al. Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. ResearchGate, 2011. Available from: [Link]
-
Organic Chemistry Portal. MOM Ethers. Available from: [Link]
-
Davis, F. A., et al. Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. ACS Publications, 2023. Available from: [Link]
-
Chemithon. Sulfonation and Sulfation Processes. Available from: [Link]
- Google Patents. Processes for preparing (r)-2-methylpyrrolidine and (s).
-
Ohshima, T., et al. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega, 2019. Available from: [Link]
-
Wikipedia. Sulfonyl halide. Available from: [Link]
-
PubChem. (S)-(+)-2-(Methoxymethyl)pyrrolidine. Available from: [Link]
-
Master Organic Chemistry. Cleavage Of Ethers With Acid. Available from: [Link]
-
ResearchGate. Scale-up experiments and post-functionalization of sulfonylurea products. Available from: [Link]
-
Vitaku, E., et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Future Medicinal Chemistry, 2018. Available from: [Link]
-
Burtoloso, A. C. B., et al. Recent advances in the synthesis of N-acyl sulfonamides. RSC Publishing, 2023. Available from: [Link]
-
National Institutes of Health. Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. PMC, 2022. Available from: [Link]
-
Saskoer.ca. 10.7. Reaction: Sulfonation – Introduction to Organic Chemistry. Available from: [Link]
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-
National Institutes of Health. Chemical Sulfation of Small Molecules – Advances and Challenges. PMC, 2012. Available from: [Link]
-
ScienceDirect. N-Sulfonyl imine synthesis by oxidation, condensation, hydroamination or rearrangement. Comprehensive Organic Synthesis II, 2014. Available from: [Link]
-
ResearchGate. A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Available from: [Link]
-
ResearchGate. Recent advances in the synthesis of N-acyl sulfonamides. Available from: [Link]
-
National Institutes of Health. Recent advances in the synthesis of N-acyl sulfonamides. PMC, 2023. Available from: [Link]
-
YouTube. Sulfonyl Chlorides. Available from: [Link]
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Introduction: Navigating the Reactivity of a Versatile Synthetic Building Block
An In-Depth Guide to the Safe Laboratory Handling of 2-(Methoxymethyl)-1-pyrrolidinesulfonyl Chloride
This compound is a specialized reagent utilized in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds. Its structure combines a pyrrolidine scaffold, a common motif in biologically active molecules, with a highly reactive sulfonyl chloride functional group. This reactivity is the key to its utility, allowing for the facile construction of sulfonamides and sulfonate esters.[1] However, the very properties that make sulfonyl chlorides valuable synthetic intermediates also render them hazardous if not handled with appropriate care and understanding.[2][3]
The electrophilic nature of the sulfur atom in the sulfonyl chloride group makes it highly susceptible to attack by a wide range of nucleophiles.[2][3] This inherent reactivity necessitates a robust framework of safety protocols to mitigate risks associated with moisture sensitivity, corrosivity, and potential thermal instability. This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not just procedural steps but the underlying scientific principles for the safe and effective use of this compound in a laboratory setting.
Compound Identification and Physicochemical Properties
A thorough understanding of a reagent's physical and chemical properties is the foundation of a comprehensive safety assessment. Key data for this compound are summarized below.
| Property | Value | Source(s) |
| Chemical Name | This compound | [4] |
| Synonyms | 2-(methoxymethyl)pyrrolidine-1-sulfonyl chloride | [4] |
| CAS Number | 1308384-40-8 | [4] |
| Molecular Formula | C₆H₁₂ClNO₃S | [4] |
| Molecular Weight | 213.68 g/mol | [4] |
| Appearance | Solid or Liquid | [4][5] |
| Predicted Boiling Point | 293.1 ± 9.0 °C | [6] |
| Predicted Density | 1.38 ± 0.1 g/cm³ | [6] |
Hazard Analysis and Risk Mitigation
The primary hazards associated with this compound stem from the reactivity of the sulfonyl chloride functional group. A systematic approach to risk assessment is mandatory before any experimental work is initiated.
Reactivity Hazards
-
Moisture Sensitivity (Hydrolysis): This is the most significant reactivity hazard. Sulfonyl chlorides react readily with water, including atmospheric moisture, in an exothermic reaction to produce the corresponding sulfonic acid and corrosive hydrogen chloride (HCl) gas.[7][8] This reaction not only degrades the reagent but also creates a hazardous and corrosive atmosphere within the reaction vessel and storage container.
-
Mitigation: Always handle the reagent under an inert atmosphere (e.g., nitrogen or argon). Use dry glassware and anhydrous solvents. Never leave containers of the reagent open to the atmosphere.
-
-
Nucleophilic Attack: The compound will react vigorously with a wide range of nucleophiles, such as alcohols, amines, and thiols.[1][7] These reactions can be highly exothermic, posing a risk of thermal runaway if reagents are mixed too quickly or without adequate cooling, especially on a larger scale.[9]
-
Mitigation: Perform additions of nucleophiles slowly and in a controlled manner, preferably using a dropping funnel or syringe pump. Utilize an ice bath or other cooling methods to manage the reaction temperature, particularly during the initial addition phase.
-
-
Thermal Decomposition: While specific data for this compound is unavailable, sulfonyl chlorides as a class can decompose at elevated temperatures, potentially releasing toxic gases such as sulfur dioxide (SO₂) and chlorine.[10][11]
-
Mitigation: Avoid excessive heating. If a reaction requires elevated temperatures, it should be done with careful temperature monitoring and behind a blast shield.
-
Health Hazards
-
Corrosivity: Due to its reaction with moisture to form HCl, the compound is corrosive and can cause severe burns to the skin and eyes.[12] Direct contact must be avoided.
-
Respiratory Irritation: Inhalation of dust or vapors, as well as the HCl gas produced upon hydrolysis, can cause severe irritation to the respiratory tract.[13] All handling must be performed in a certified chemical fume hood.
Risk Assessment Workflow
A structured workflow ensures that all potential hazards are identified and controlled before an experiment begins.
Caption: A systematic workflow for risk assessment before handling the title compound.
Engineering Controls and Personal Protective Equipment (PPE)
Strict adherence to the use of appropriate engineering controls and PPE is non-negotiable.
-
Primary Engineering Control: All manipulations of this compound, including weighing, transfers, and reaction setup, must be conducted within a properly functioning and certified chemical fume hood to prevent inhalation of vapors and corrosive byproducts.[9][15]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles are mandatory. For operations with a higher splash risk, such as quenching a large reaction, the use of a full-face shield over goggles is strongly recommended.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn at all times. Inspect gloves for pinholes or tears before use. If contact with the reagent occurs, remove the glove immediately, wash hands thoroughly, and don a new glove.
-
Body Protection: A flame-resistant lab coat must be worn and fully fastened. Ensure shoes fully cover the feet.
-
Standard Operating Protocols for Safe Handling
Weighing and Transferring
-
Preparation: Ensure all glassware (e.g., round-bottom flask, beakers, funnels) is oven- or flame-dried and cooled under a stream of inert gas or in a desiccator.
-
Inert Environment: Perform the transfer inside a chemical fume hood. If the reagent is a solid, quickly weigh the required amount into a tared, dry flask that can be immediately sealed and purged with inert gas (nitrogen or argon).
-
Liquid Transfer: If the reagent is a liquid, use a dry glass syringe or cannula to transfer the required volume under a positive pressure of inert gas.
-
Cleaning: Immediately after transfer, rinse any contaminated spatulas or surfaces with an appropriate anhydrous organic solvent (e.g., dichloromethane or THF) into a designated waste container.
Setting Up a Reaction (Illustrative Example: Sulfonamide Formation)
-
Glassware Setup: Assemble the reaction apparatus (e.g., three-neck flask with condenser, thermometer, and addition funnel) and dry it thoroughly.
-
Inert Atmosphere: Purge the entire apparatus with nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction using a bubbler or balloon.
-
Dissolution: Dissolve the this compound in a suitable anhydrous solvent (e.g., dichloromethane, THF, acetonitrile) within the reaction flask.
-
Cooling: Cool the solution to the desired temperature (typically 0 °C) using an ice-water bath to manage the exotherm from the subsequent addition.
-
Nucleophile Addition: Dissolve the amine nucleophile and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in an anhydrous solvent. Add this solution dropwise to the stirred sulfonyl chloride solution via an addition funnel. The base is crucial to neutralize the HCl generated during the reaction.[7]
-
Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Storage and Waste Disposal
-
Storage: Store the reagent in its original, tightly sealed container. The container should be placed in a secondary container within a cool, dry, and well-ventilated area designated for corrosive and water-reactive chemicals. Storage under an inert atmosphere is ideal to prolong shelf life.[16]
-
Waste Disposal:
-
Unused Reagent: Do not attempt to dispose of pure sulfonyl chloride directly. It must be quenched.
-
Quenching Procedure: In a fume hood, slowly and carefully add the waste material (e.g., residual reagent, reaction mixtures) to a large, stirred volume of a basic solution, such as aqueous sodium bicarbonate or sodium hydroxide, in a flask equipped with cooling. The quenching process is exothermic and will release gas.
-
Final Disposal: The neutralized aqueous waste should be collected in a designated hazardous waste container for halogenated organic materials and disposed of according to institutional and local environmental regulations.[15]
-
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[12]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[12][13]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.
-
Spill: Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels. Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal. Ventilate the area thoroughly. For large spills, contact your institution's environmental health and safety department.
Detailed Experimental Protocol: Synthesis of a Representative Sulfonamide
This protocol details the reaction of this compound with benzylamine as a representative example of its application and the integration of the safety principles discussed.
Caption: Experimental workflow for a typical sulfonamide synthesis.
Protocol Steps:
-
Apparatus Preparation: A 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a pressure-equalizing dropping funnel is assembled and flame-dried under vacuum, then allowed to cool to room temperature under a positive pressure of nitrogen.
-
Reagent Preparation: In the fume hood, this compound (1.0 eq) is dissolved in anhydrous dichloromethane (DCM, 20 mL) and transferred to the reaction flask via cannula. The solution is cooled to 0 °C with an ice-water bath.
-
Nucleophile Addition: Benzylamine (1.0 eq) and triethylamine (1.2 eq) are dissolved in anhydrous DCM (10 mL) and transferred to the dropping funnel. This solution is added dropwise to the stirred, cooled sulfonyl chloride solution over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for 3 hours.
-
Monitoring: The reaction is monitored by TLC (e.g., 3:7 Ethyl Acetate:Hexanes) until the starting sulfonyl chloride spot is no longer visible.
-
Aqueous Work-up: The reaction mixture is transferred to a separatory funnel and washed sequentially with 1M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (1 x 20 mL), and brine (1 x 20 mL). Causality: The acid wash removes excess amine and base, while the bicarbonate wash removes any residual acidic species.
-
Isolation: The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude sulfonamide.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the pure N-benzyl-2-(methoxymethyl)pyrrolidine-1-sulfonamide.
References
- Wikipedia. (n.d.). Sulfonyl halide.
- CymitQuimica. (n.d.). This compound.
- Fiveable. (n.d.). Sulfonyl Chloride Definition.
- BenchChem. (n.d.). Chemical reactivity of the sulfonyl chloride group.
- BenchChem. (n.d.). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
- King, J. F., & Lam, J. Y. L. (n.d.). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. American Chemical Society.
- Sigma-Aldrich. (n.d.). This compound AldrichCPR.
- ChemicalBook. (n.d.). This compound CAS#: 1308384-40-8.
- BenchChem. (n.d.). Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides.
- BenchChem. (n.d.). Application Notes and Protocols for the Scale-up Synthesis of Sulfonyl Chlorides.
- Aladdin Scientific. (n.d.). This compound.
- Iino, M., et al. (n.d.). Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding v.
- Grygorenko, O., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate.
- Hit2Lead. (n.d.). This compound.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- CymitQuimica. (2023). SAFETY DATA SHEET.
- Fisher Scientific. (2009). SAFETY DATA SHEET.
- Sigma-Aldrich. (n.d.). Sulfonyl Chlorides and Sulfonamides.
Sources
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The Role of 2-(Methoxymethyl)-1-pyrrolidinesulfonyl Chloride in Modern Asymmetric Synthesis: A Detailed Guide for Researchers
The relentless pursuit of enantiomerically pure compounds in the pharmaceutical and fine chemical industries has driven the development of a vast arsenal of synthetic methodologies. Among these, the use of chiral auxiliaries remains a cornerstone for reliable and predictable stereocontrol. This guide delves into the application of a promising yet under-documented chiral auxiliary, 2-(methoxymethyl)-1-pyrrolidinesulfonyl chloride, providing researchers, scientists, and drug development professionals with a comprehensive resource, from its synthesis to its application in stereoselective transformations and subsequent removal.
Introduction: The Promise of Pyrrolidine-Based Sulfonamide Auxiliaries
Chiral pyrrolidine scaffolds, often derived from the readily available "chiral pool" amino acid L-proline, are privileged structures in asymmetric synthesis.[1][2] Their rigid five-membered ring provides a well-defined stereochemical environment, influencing the facial selectivity of reactions on an attached prochiral substrate. While classic pyrrolidine-based auxiliaries like those developed by Evans have proven immensely powerful, the exploration of novel derivatives continues to yield auxiliaries with unique properties and applications.[3]
The introduction of a sulfonyl group onto the pyrrolidine nitrogen, as in this compound, offers several potential advantages:
-
Robustness: Sulfonamides are generally stable to a wide range of reaction conditions, allowing for diverse synthetic manipulations.
-
Modified Reactivity: The electron-withdrawing nature of the sulfonyl group can influence the acidity and nucleophilicity of adjacent functionalities.
-
Stereocontrol: The steric and electronic properties of the sulfonyl group, in concert with the chiral pyrrolidine backbone, can provide high levels of asymmetric induction.
This guide will provide a detailed examination of the synthesis and application of this versatile chiral auxiliary.
Synthesis of the Chiral Auxiliary
The synthesis of this compound begins with the preparation of its chiral precursor, (S)-2-(methoxymethyl)pyrrolidine. A reliable method for the synthesis of this precursor starts from the inexpensive and readily available chiral building block, L-proline.
Synthesis of (S)-2-(Methoxymethyl)pyrrolidine
A well-established procedure for the synthesis of (S)-2-(methoxymethyl)pyrrolidine from L-proline has been reported in Organic Syntheses.[4] The key steps involve the reduction of the carboxylic acid moiety and subsequent methylation of the resulting alcohol.
Workflow for the Synthesis of (S)-2-(Methoxymethyl)pyrrolidine:
Caption: Synthesis of the chiral precursor.
Preparation of this compound
The conversion of the chiral amine to the corresponding sulfonyl chloride can be achieved by reaction with a suitable sulfonating agent, such as sulfuryl chloride, in the presence of a base.
Experimental Protocol: Synthesis of (S)-2-(Methoxymethyl)-1-pyrrolidinesulfonyl Chloride
Materials:
-
(S)-2-(Methoxymethyl)pyrrolidine
-
Sulfuryl chloride (SO₂Cl₂)
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
Argon or Nitrogen atmosphere
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a solution of (S)-2-(methoxymethyl)pyrrolidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add sulfuryl chloride (1.1 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude this compound, which can be purified by flash chromatography if necessary.
Application in Asymmetric Aldol Reactions
A primary application of chiral auxiliaries is in the stereoselective formation of carbon-carbon bonds, with the aldol reaction being a paradigmatic example. The this compound auxiliary can be used to control the stereochemical outcome of aldol reactions of N-acyl derivatives.
Attachment of the Carbonyl Moiety
The first step is the acylation of a carbonyl compound, such as propanoic acid, with the chiral auxiliary. This is typically achieved by converting the carboxylic acid to its acid chloride followed by reaction with the sulfonamide.
Experimental Protocol: Preparation of the N-Acyl Sulfonamide
Materials:
-
This compound
-
Propionyl chloride
-
n-Butyllithium (n-BuLi)
-
Anhydrous tetrahydrofuran (THF)
-
Argon or Nitrogen atmosphere
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere.
-
Slowly add n-butyllithium (1.05 eq) and stir for 30 minutes at -78 °C.
-
Add propionyl chloride (1.1 eq) dropwise and continue stirring at -78 °C for 1 hour.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield the N-propionyl-2-(methoxymethyl)-1-pyrrolidinesulfonamide.
Diastereoselective Aldol Reaction
With the N-acyl sulfonamide in hand, the diastereoselective aldol reaction can be performed. The choice of Lewis acid is crucial for achieving high levels of stereocontrol.
Experimental Protocol: Asymmetric Aldol Reaction
Materials:
-
N-propionyl-2-(methoxymethyl)-1-pyrrolidinesulfonamide
-
Aldehyde (e.g., isobutyraldehyde)
-
Titanium(IV) chloride (TiCl₄)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM)
-
Argon or Nitrogen atmosphere
Procedure:
-
Dissolve the N-acyl sulfonamide (1.0 eq) in anhydrous DCM at -78 °C under an inert atmosphere.
-
Add TiCl₄ (1.1 eq) and stir for 30 minutes.
-
Add DIPEA (1.2 eq) and stir for a further 1 hour to form the titanium enolate.
-
Add the aldehyde (1.5 eq) and stir at -78 °C for 2-4 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash chromatography to obtain the aldol adduct. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or HPLC analysis.
Table 1: Representative Results for Asymmetric Aldol Reactions using Pyrrolidine-Based Auxiliaries
| Auxiliary | Aldehyde | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (%) | Reference |
| Evans' Oxazolidinone | Isobutyraldehyde | >99:1 | >99 | [5] |
| N-Acyl Thiazolidinethione | Benzaldehyde | >95:5 (syn) | >98 | [1] |
| Proposed for this compound | Isobutyraldehyde | High | High | - |
Mechanism of Stereocontrol
The stereochemical outcome of the aldol reaction is rationalized by the formation of a rigid, chelated transition state. The chiral auxiliary dictates the facial selectivity of the enolate's attack on the aldehyde.
In the proposed mechanism, the titanium enolate of the N-acyl sulfonamide forms a six-membered, chair-like transition state with the coordinated aldehyde. The methoxymethyl group at the C2 position of the pyrrolidine ring is expected to adopt a pseudo-equatorial position to minimize steric interactions. This arrangement effectively blocks one face of the enolate, forcing the aldehyde to approach from the less hindered face, thus leading to the observed high diastereoselectivity.
Caption: Proposed stereocontrol model.
Cleavage of the Chiral Auxiliary
A key feature of a useful chiral auxiliary is its facile removal under mild conditions to afford the desired enantiomerically enriched product without racemization. Sulfonamides can be cleaved under various reductive conditions.
Experimental Protocol: Reductive Cleavage of the Auxiliary
Materials:
-
Aldol adduct
-
Samarium(II) iodide (SmI₂) or Magnesium in methanol
-
Anhydrous tetrahydrofuran (THF) or Methanol
-
Argon or Nitrogen atmosphere
Procedure (using SmI₂):
-
Prepare a solution of samarium(II) iodide in THF.
-
To a solution of the aldol adduct (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add the SmI₂ solution until a persistent blue color is observed.
-
Stir the reaction at -78 °C until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with a saturated aqueous solution of potassium sodium tartrate.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The crude product can be purified by flash chromatography to yield the chiral β-hydroxy acid or its corresponding ester after workup. The chiral auxiliary can often be recovered from the aqueous layer.[6]
Conclusion
This compound represents a valuable addition to the toolkit of chiral auxiliaries for asymmetric synthesis. Its straightforward preparation from L-proline, coupled with its potential for high stereocontrol in fundamental C-C bond-forming reactions and its clean removal, makes it an attractive option for researchers in both academic and industrial settings. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its adoption and further exploration in the synthesis of complex, enantiomerically pure molecules.
References
- G. S. C. Srikanth and S. J. Danishefsky, "Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses," Tetrahedron, vol. 63, no. 2, pp. 257-280, 2007.
- A. I. Meyers, "Asymmetric Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase," J. Med. Chem., vol. 54, no. 1, pp. 1-13, 2011.
- D. A. Evans, "Asymmetric Aldol Reactions with Chiral Auxiliaries," in Asymmetric Synthesis, vol. 3, J. D. Morrison, Ed. Academic Press, 1984, pp. 1-110.
- D. A. Evans, J. Bartroli, and T. L. Shih, "Enantioselective Aldol Condensations. 2. Erythro-Selective Aldol Condensations via Boron Enolates," J. Am. Chem. Soc., vol. 103, no. 8, pp. 2127-2129, 1981.
-
P. S. Fier and K. M. Maloney, "Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles," ChemRxiv, 2020. [Link]
- P. S. Fier, S. Kim, and K. M. Maloney, "Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles," J. Am. Chem. Soc., vol. 142, no. 38, pp. 16463-16469, 2020.
- BenchChem, "Application Notes and Protocols for Asymmetric Aldol Reactions with Chiral Auxiliaries," 2025.
-
D. Enders, P. Fey, and H. Kipphardt, "(S)-(-)-1-AMINO-2-(METHOXYMETHYL)PYRROLIDINE," Org. Synth., vol. 65, p. 173, 1987. [Link]
Sources
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- 4. Organocatalytic asymmetric synthesis of chiral pyrrolizines by cascade conjugate addition-aldol reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: 2-(Methoxymethyl)-1-pyrrolidinesulfonyl chloride
Welcome to the technical support guide for 2-(methoxymethyl)-1-pyrrolidinesulfonyl chloride (CAS: 1308384-40-8). This document is designed for researchers, scientists, and drug development professionals to provide in-depth information, troubleshooting advice, and validated protocols related to the stability and handling of this key synthetic intermediate.
Product Overview and Key Properties
This compound is a solid, reactive compound used in organic synthesis, particularly for the introduction of the 2-(methoxymethyl)pyrrolidine-1-sulfonyl moiety.[1][2] Its utility is derived from the high reactivity of the sulfonyl chloride group, which readily undergoes nucleophilic substitution.[3][4] However, this reactivity also makes it susceptible to degradation, primarily through hydrolysis and thermal decomposition. Understanding these liabilities is critical for successful experimental outcomes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1308384-40-8 | [1][5] |
| Molecular Formula | C₆H₁₂ClNO₃S | [1][2] |
| Molecular Weight | 213.68 g/mol | [2][6] |
| Physical Form | Solid | [1][2] |
| Purity | Typically ≥95% | [1] |
| Boiling Point | 293.1 ± 9.0 °C (Predicted) | [6] |
| Shelf Life | ~1095 days (3 years) under ideal conditions | [7] |
| Storage Class | Combustible Solid | [2][6] |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound? A1: Like most sulfonyl chlorides, this compound is corrosive and highly reactive.[8] Key hazards include:
-
Corrosivity: It can cause severe burns to the skin, eyes, and respiratory tract upon contact or inhalation.[8][9]
-
Reactivity with Water: It reacts exothermically with water and atmospheric moisture, producing corrosive hydrochloric acid (HCl) and 2-(methoxymethyl)pyrrolidine-1-sulfonic acid.[8]
-
Incompatibility: It can react violently with strong bases and nucleophiles.[4][8]
Q2: What are the recommended storage conditions for this compound? A2: To ensure stability and a viable shelf life, the compound must be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[9][10] It is classified as moisture-sensitive; therefore, storage under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent hydrolysis. Keep it isolated from incompatible materials such as water, alcohols, and strong bases.[11]
Q3: What personal protective equipment (PPE) is required for handling? A3: A comprehensive PPE strategy is mandatory.[8] Always use:
-
Eye Protection: Tightly fitting safety goggles and a face shield.[8][9]
-
Gloves: Chemical-resistant gloves (e.g., nitrile) inspected for integrity before use.[8]
-
Protective Clothing: A chemical-resistant lab coat or apron.[9][12]
-
Respiratory Protection: All handling should occur inside a certified chemical fume hood to avoid inhalation of vapors or dust.[8]
Q4: Can I use common protic solvents like methanol or ethanol in my reaction? A4: It is not recommended unless the alcohol is the intended nucleophile. Sulfonyl chlorides react readily with alcohols to form sulfonate esters.[3][4] If the goal is to react the sulfonyl chloride with a different nucleophile, aprotic solvents (e.g., dichloromethane, acetonitrile, THF) that have been rigorously dried are required to prevent unwanted side reactions and hydrolysis.
Troubleshooting Guide
This section addresses common issues encountered during the use of this compound.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Reagent has a yellow or dark appearance and/or a sharp, acidic odor. | Decomposition: The compound has likely degraded due to exposure to heat, light, or moisture.[8] The odor is from the formation of HCl and potentially sulfur dioxide. | Action: Discard the reagent. For reactions sensitive to purity and stoichiometry, it is critical to use a fresh, colorless starting material.[8] |
| Low or no yield of the desired product. | 1. Reagent Degradation: The starting material may have been compromised before use. 2. Hydrolysis: Trace moisture in the reaction vessel or solvents is consuming the reagent.[13] 3. Incompatible Nucleophile: The nucleophile may not be strong enough or may be sterically hindered. | 1. Verify Purity: Before starting, check the purity of the sulfonyl chloride if possible (e.g., via NMR). 2. Ensure Anhydrous Conditions: Dry all glassware in an oven and cool under inert gas. Use freshly dried, anhydrous solvents.[13] 3. Reaction Optimization: Consider using a stronger base to activate the nucleophile, or increase the reaction temperature (with caution, see below). |
| Reaction mixture becomes acidic over time, even without added acid. | Hydrolysis: The sulfonyl chloride is reacting with ambient or residual moisture to produce HCl and the corresponding sulfonic acid. | Action: This confirms a moisture contamination issue. Re-evaluate the experimental setup to ensure all components are rigorously dried and the reaction is maintained under an inert atmosphere. |
| Formation of multiple unexpected side products. | 1. Thermal Decomposition: The reaction temperature may be too high, causing the sulfonyl chloride to decompose via radical or ionic pathways.[14][15] 2. Competing Reactions: The sulfonyl chloride may be reacting with the solvent or other components in the reaction mixture. | 1. Lower Temperature: Attempt the reaction at a lower temperature. If heating is necessary, increase it gradually and monitor for decomposition. 2. Solvent Check: Ensure the solvent is inert to the sulfonyl chloride under the reaction conditions. |
Key Degradation Pathways
The two primary mechanisms for the degradation of this compound are hydrolysis and base-induced elimination.
-
Hydrolysis (Sₙ2 Mechanism): This is the most common degradation pathway, occurring upon exposure to water or atmospheric moisture. It proceeds via a direct nucleophilic attack of water on the electrophilic sulfur atom, leading to the displacement of the chloride ion. This reaction is often the root cause of decreased potency and the generation of acidic impurities.[16][17]
-
Elimination-Addition (Sulfene Intermediate): In the presence of a non-nucleophilic base, alkanesulfonyl chlorides that possess a hydrogen atom on the alpha-carbon can undergo an E2 elimination to form a highly reactive "sulfene" intermediate (R₂C=SO₂).[16][17] This sulfene is then rapidly trapped by any nucleophile present in the mixture, including water, alcohols, or amines. This pathway can lead to a different product distribution compared to direct substitution.
Caption: Workflow for conducting a stability study.
C. Step-by-Step Procedure
-
Stock Solution Preparation: Accurately weigh ~50 mg of this compound and dissolve it in 5.0 mL of the desired test solvent in a volumetric flask to create a 10 mg/mL stock solution.
-
Incubation: Immediately aliquot 0.5 mL of this stock solution into several sealed HPLC vials. Place the vials under the desired temperature conditions (e.g., a 40°C incubator). Prepare a separate set for each condition being tested.
-
Time Point Zero (t=0): Take one vial immediately. Add 0.5 mL of the 1 M diethylamine solution. Vortex for 1 minute to ensure complete derivatization.
-
Sample Preparation for HPLC: Dilute the derivatized t=0 sample by taking 100 µL and adding it to 900 µL of Mobile Phase A in a new HPLC vial.
-
Subsequent Time Points: At each subsequent time point (e.g., 2, 6, 24 hours), remove a vial from incubation and repeat steps 3 and 4.
-
HPLC Analysis: Analyze all prepared samples using the HPLC method below.
D. Suggested HPLC Method
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Flow Rate: 1.0 mL/min
-
Detector Wavelength: 210 nm [18]* Injection Volume: 10 µL
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 10% B (re-equilibration)
-
E. Data Analysis
-
Identify the peak corresponding to the N,N-diethyl-2-(methoxymethyl)pyrrolidine-1-sulfonamide derivative.
-
Assume the peak area at t=0 represents 100% of the initial compound.
-
Calculate the percentage of the compound remaining at each time point using the formula: % Remaining = (Peak Area at time t / Peak Area at t=0) * 100
-
Plot % Remaining versus time for each condition to visualize the degradation kinetics.
References
-
BenchChem. (2025). Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides. BenchChem. 8
-
ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND. ChemicalBook. 9
-
King, J. F., & Lam, J. Y. L. (1990). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society. Link
-
Iino, M., et al. (1981). Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding via ionic intermediates. The Journal of Organic Chemistry. Link
-
van Aller, R. T., et al. (1965). A Study of Aliphatic Sulfonyl Compounds. VIII. The Thermal Decomposition of Trimethylmethanesulfonyl Chloride. The Journal of Organic Chemistry. Link
-
Hall, H. K. (1956). Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. Journal of the American Chemical Society. Link
-
Iino, M., et al. (1981). Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding via ionic intermediates. The Journal of Organic Chemistry. Link
-
King, J. F., & Lee, T. W. S. (1991). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry. Link
-
Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR. Link
-
WordPress. Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides. Link
-
New Jersey Department of Health. (2010). Hazard Substance Fact Sheet: Benzene Sulfonyl Chloride. NJ.gov. Link
-
Santa Cruz Biotechnology. Sulfuryl chloride Safety Data Sheet. Link
-
Sciencemadness Wiki. (2023). Sulfuryl chloride. Sciencemadness. Link
-
BenchChem. (2025). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. BenchChem. 19
-
Cole-Parmer. Material Safety Data Sheet - Sulfuryl chloride. Link
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Safety and Handling of Sulfuryl Chloride in Industrial Settings. Link
-
Aladdin Scientific. (n.d.). This compound. Link
-
van Aller, R. T., et al. (1965). A Study of Aliphatic Sulfonyl Compounds. VIII. The Thermal Decomposition of Trimethylmethanesulfonyl Chloride. The Journal of Organic Chemistry. Link
-
Sigma-Aldrich. (2024). Safety Data Sheet - Isobutanesulfonyl chloride. Link
-
Google Patents. (2019). CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid. Link
-
PubMed. (2025). Thermal stability of thionyl chloride and the sulfinyl chloride radical determined by Cl-S bond energy. Link
-
BenchChem. (n.d.). Preventing decomposition of sulfonyl chloride during reaction. BenchChem. 13
-
CymitQuimica. (n.d.). This compound. Link
-
Smolecule. (n.d.). Buy 2-(Methoxymethyl)-2-methylcyclopropane-1-sulfonyl chloride. Link
-
ResearchGate. (2022). Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. Link
-
Sigma-Aldrich. (n.d.). This compound AldrichCPR. Link
-
Hit2Lead. (n.d.). This compound. Link
-
Robertson, R. E. (1965). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry. Link
-
ChemicalBook. (n.d.). This compound CAS#: 1308384-40-8. Link
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 143953, 2-(Methoxymethyl)pyrrolidine. PubChem. Link
-
Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Link
-
PubMed Central. (2020). Parallel evaluation of nucleophilic and electrophilic chemical probes for sulfenic acid: Reactivity, selectivity and biocompatibility. Link
-
Chemguide. (n.d.). Nucleophilic addition / elimination in the reactions of acyl chlorides. Link
-
Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Link
-
Guangzhou Webo Technology Co., Ltd. (n.d.). This compound. Link
-
Google Patents. (2016). WO2016073276A1 - Telescoping synthesis of 2-methoxymethyl-p-phenylenediamine. Link
-
Google Patents. (2013). CN103351315A - General preparation method of sulfonyl chloride. Link
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- 3. Buy 2-(Methoxymethyl)-2-methylcyclopropane-1-sulfonyl chloride [smolecule.com]
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- 19. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-(Methoxymethyl)-1-pyrrolidinesulfonyl Chloride
Welcome to the technical support guide for 2-(Methoxymethyl)-1-pyrrolidinesulfonyl chloride. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. The purification of sulfonyl chlorides, particularly those with sensitive functional groups like this compound, presents unique challenges, primarily due to their inherent reactivity and susceptibility to hydrolysis. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you achieve high purity and yield in your experiments.
Frequently Asked Questions (FAQs)
Q1: My final product is a persistent yellow oil, but literature suggests it should be a solid. What is the likely cause?
A1: This is a common issue that typically points to one of two culprits: residual impurities or the presence of chlorinated solvents.
-
Process-Related Impurities: The synthesis of sulfonyl chlorides can generate colored byproducts or oligomers. If the crude reaction mixture is dark, these impurities can carry through an incomplete purification.
-
Residual Solvents: Chlorinated solvents like dichloromethane (DCM) or dichloroethane (DCE) can be difficult to remove completely, even under high vacuum, and can result in an oily product instead of a solid.[1]
-
Hydrolysis: The most common impurity is the corresponding sulfonic acid, formed by reaction with water.[2] While the sulfonic acid itself is typically a solid, its presence can depress the melting point of the mixture, leading to an oil or waxy solid.
Troubleshooting Steps:
-
Confirm Identity: First, confirm the presence of your desired product via ¹H NMR or LC-MS.
-
Solvent Removal: If you used a chlorinated solvent, try co-evaporation with a solvent in which your compound is soluble but has a higher boiling point and is easily removed, such as toluene or ethyl acetate (use cautiously to avoid reactions). Then, place the sample under high vacuum for an extended period (several hours to overnight).
-
Re-purification: If impurities are confirmed, re-purification via flash column chromatography under strictly anhydrous conditions is the most effective solution.
Q2: I'm observing a new, highly polar spot on my TLC plate after work-up. What is it and how do I prevent its formation?
A2: This highly polar spot is almost certainly the corresponding sulfonic acid, 2-(methoxymethyl)pyrrolidine-1-sulfonic acid. Sulfonyl chlorides are highly electrophilic and react readily with water.[2][3] This hydrolysis is a primary cause of yield loss.[2][4]
Causality & Prevention:
-
Aqueous Work-up: The most common cause is prolonged exposure to water during the extractive work-up. Even brief contact can lead to significant hydrolysis.
-
Atmospheric Moisture: Handling the compound in a humid environment or using wet solvents will lead to degradation.
-
Acidic Byproducts: The synthesis often produces HCl, which can further catalyze hydrolysis if not properly neutralized.
Preventative Measures:
-
Minimize Water Contact: Perform any necessary aqueous washes quickly, using cold (0 °C) solutions.[2] Separate the layers as rapidly as possible.[3]
-
Use Anhydrous Conditions: Ensure all glassware is oven- or flame-dried and all solvents are anhydrous.[5] Conduct reactions and purifications under an inert atmosphere (e.g., nitrogen or argon).
-
Non-Aqueous Work-up: If possible, opt for a non-aqueous work-up. After the reaction, filter off any solid byproducts and concentrate the solution directly before proceeding to chromatography.
-
Quenching Strategy: Instead of a simple water quench, consider pouring the reaction mixture into a vigorously stirred, cold, saturated solution of sodium bicarbonate.[6] This neutralizes acidic byproducts and facilitates the hydrolysis of any remaining inorganic chlorinating agents without being overly harsh on the desired product.
Q3: My yield dropped significantly after column chromatography. What happened?
A3: Yield loss during silica gel chromatography of sulfonyl chlorides is typically due to on-column hydrolysis or irreversible adsorption. Standard silica gel has a surface that is rich in silanol groups (Si-OH) and is always hydrated to some extent.
Mechanism of Loss: The silanol groups on the silica surface can act as a nucleophile, attacking the electrophilic sulfur center of the sulfonyl chloride. This either tethers the compound to the column or, more commonly, the bound water on the silica surface hydrolyzes the compound to the sulfonic acid. The highly polar sulfonic acid then binds very strongly to the silica and will not elute with moderately polar solvents.
Troubleshooting & Optimization:
-
Use Anhydrous Solvents: Use freshly opened or distilled anhydrous solvents for your mobile phase.
-
Deactivate the Silica: Prepare a slurry of your silica gel in the initial, non-polar eluent (e.g., hexanes) and add ~1% triethylamine (v/v). Stir for 15-20 minutes, then pack the column as usual. The triethylamine neutralizes the acidic silanol groups, making the stationary phase less reactive towards the sulfonyl chloride.
-
Work Quickly: Do not let the purified compound sit on the column for an extended period. Elute the product as efficiently as possible.
-
TLC Analysis First: Always determine the optimal solvent system by TLC before committing your entire batch to the column.[7] This minimizes experiment time and potential for on-column degradation.
Troubleshooting Guide: A Workflow for Purification
When faced with a purification challenge, a systematic approach is key. The following decision tree, represented as a workflow diagram, can guide you from initial analysis to the selection of an appropriate purification strategy.
Caption: A decision workflow for troubleshooting the purification of this compound.
Experimental Protocols
Protocol 1: Anhydrous Flash Column Chromatography
This is the most reliable method for purifying sulfonyl chlorides when impurities of varying polarities are present.[5][8]
Materials:
-
Crude this compound
-
Silica gel (32-63 µm)[5]
-
Anhydrous Hexanes (or Petroleum Ether)
-
Anhydrous Ethyl Acetate
-
Triethylamine (optional, for deactivation)
-
Oven-dried glassware and column
-
TLC plates, chamber, and stain (Potassium Permanganate)
Procedure:
-
Solvent System Selection: On a TLC plate, find a solvent system of hexanes/ethyl acetate that gives the desired product an Rf value of ~0.25-0.35. The sulfonic acid impurity will remain at the baseline (Rf=0).
-
Column Packing (Dry Pack Method):
-
Add dry silica gel to your column (typically ~50-100x the mass of your crude product).
-
Gently tap the column to ensure even packing.
-
Add a thin layer of sand on top of the silica.
-
Begin running your non-polar solvent (e.g., 100% hexanes) through the column, ensuring no air bubbles are trapped. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a suitable solvent (DCM is acceptable here as it will be removed).
-
In a separate flask, add a small amount of silica gel ("loading silica") and your dissolved crude product.
-
Evaporate the solvent completely to get a dry, free-flowing powder of your crude product adsorbed onto the silica.
-
Carefully add the loading silica to the top of the packed column. Add another thin layer of sand on top.
-
-
Elution:
-
Begin eluting with 100% hexanes (or your starting non-polar solvent mixture).
-
Gradually increase the polarity by adding more ethyl acetate according to your TLC analysis. A typical gradient might be from 5% to 25% ethyl acetate in hexanes.
-
Collect fractions and monitor them by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure (rotary evaporator).
-
Place the resulting product under high vacuum for several hours to remove any final traces of solvent.
-
Protocol 2: Benchtop Recrystallization (For solid products)
Recrystallization can be an effective technique if the product is obtained as a solid and the impurities have different solubility profiles.[9]
Procedure:
-
Solubility Testing: Test the solubility of your crude solid in various solvents at room temperature and upon heating.[9] An ideal single-solvent system is one where the compound is sparingly soluble at room temperature but highly soluble when hot. A good starting point for sulfonyl chlorides could be a mixed solvent system, like ether/hexanes or ethyl acetate/hexanes.
-
Dissolution: Place the crude solid in a flask and add the minimal amount of the hot solvent (or the more soluble solvent in a two-solvent system) required to fully dissolve it.[9]
-
Crystallization:
-
Single-solvent: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Two-solvent: While the solution is still hot, slowly add the anti-solvent (the one in which the compound is less soluble, e.g., hexanes) dropwise until the solution becomes slightly cloudy. Add a drop or two of the hot soluble solvent to clarify, then cool as described above.
-
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals thoroughly under high vacuum.
Data Summary: Common Impurities
| Impurity | Chemical Name | Typical TLC Rf | Removal Method | Notes |
| Starting Material | 2-(Methoxymethyl)pyrrolidine | Varies (Amine) | Aqueous acid wash (forms salt); Chromatography | Can streak on TLC. A wash with dilute HCl will remove it.[7] |
| Hydrolysis Product | 2-(Methoxymethyl)pyrrolidine-1-sulfonic acid | ~0 (Highly Polar) | Aqueous base wash (forms salt); Chromatography (binds strongly) | The primary degradation product. Avoid its formation by using anhydrous conditions.[2][4] |
| Inorganic Reagents | e.g., SO₂Cl₂, POCl₃ | N/A | Aqueous quench/wash | These are typically removed during the initial work-up.[1] |
| Side-Products | e.g., Diaryl sulfones | Varies (often non-polar) | Chromatography; Recrystallization | Formation is dependent on the specific synthetic route used.[3] |
Handling and Storage
Due to its moisture sensitivity, purified this compound requires careful handling and storage to maintain its integrity.
-
Storage: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen).[10][11] Refrigeration is recommended to slow down any potential decomposition pathways.[10]
-
Handling: Always handle the compound in a dry environment, such as a glove box or under a stream of inert gas.[10] Use dry syringes and needles for transfers if it is a liquid, or dry spatulas for solids.
By understanding the inherent reactivity of the sulfonyl chloride functional group and implementing these robust purification and handling protocols, you can consistently obtain high-quality this compound for your research and development needs.
References
- Technical Support Center: Sulfonyl Chloride Work-up. Benchchem.
- Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. Benchchem.
- Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. National Institutes of Health (NIH).
- SAFETY DATA SHEET - Dansyl chloride. Fisher Scientific.
- Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate.
- Benzenesulfonyl chloride. Organic Syntheses Procedure.
- The Preparation of Alkyl Sulfonyl Chlorides from Isothioureas. II. Journal of the American Chemical Society.
- Synthesis of sulfonyl chloride substrate precursors. Columbia University.
- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications.
- An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry. Benchchem.
- This compound. CymitQuimica.
- SAFETY DATA SHEET - (S)-(+)-2-(Methoxymethyl)pyrrolidine. Fisher Scientific.
- SAFETY DATA SHEET - (S)-2-Amino-1-(3-methoxymethyl-pyrrolidin-1-yl)-propan-1-one. CymitQuimica.
- Any tips on cleaning up SO2Cl2 chlorination reactions?. Reddit.
- Recrystallization. MIT Digital Lab Techniques Manual - YouTube.
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- 11. static.cymitquimica.com [static.cymitquimica.com]
Identifying side products in 2-(Methoxymethyl)-1-pyrrolidinesulfonyl chloride reactions
Welcome to the technical support center for 2-(methoxymethyl)-1-pyrrolidinesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate potential challenges during its use in chemical synthesis. Here, we address common issues, provide in-depth explanations for observed side reactions, and offer validated protocols to ensure the integrity and success of your experiments.
Troubleshooting Guide: Identifying and Mitigating Side Products
This section provides a structured approach to identifying and resolving common issues encountered during reactions with this compound.
Issue 1: Appearance of an Unexpected, Less Polar Spot on TLC/Peak in LC-MS Analysis
Symptom: Your reaction mixture shows a new, significant spot on the Thin Layer Chromatography (TLC) plate with a higher Rf value than your starting material or expected product. Alternatively, Liquid Chromatography-Mass Spectrometry (LC-MS) analysis reveals a peak corresponding to a higher molecular weight, often double that of the desired sulfonamide product.
Potential Cause: Formation of a Disulfide Dimer.
Explanation: Sulfonyl chlorides can undergo reductive dimerization to form disulfides. This process can be mediated by various reagents and conditions, including certain reducing agents or even light-induced homolysis in the case of sulfonyl bromides.
Troubleshooting Steps & Protocol:
-
Characterization of the Side Product:
-
Mass Spectrometry (MS): Isolate the impurity by preparative chromatography (TLC or column) and subject it to high-resolution mass spectrometry. The observed mass should correspond to the disulfide dimer of your starting pyrrolidine derivative.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire ¹H and ¹³C NMR spectra of the isolated impurity. The spectra will lack the characteristic signals for the sulfonyl chloride group and will show shifts in the signals of the pyrrolidine ring protons due to the change in the electronic environment.
-
-
Mitigation Strategies:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions that could contribute to disulfide formation.
-
Control of Reaction Temperature: Run the reaction at the lowest effective temperature to minimize thermal decomposition and potential radical formation.[1]
-
Reagent Purity: Ensure the purity of your starting materials and solvents. Trace impurities can sometimes catalyze side reactions.
-
Issue 2: Low Yield of the Desired Sulfonamide with Evidence of a More Polar Byproduct
Symptom: The yield of your desired sulfonamide is lower than expected. TLC or LC-MS analysis indicates the presence of a more polar byproduct, which may correspond to the sulfonic acid.
Potential Cause: Hydrolysis of the Sulfonyl Chloride.
Explanation: Sulfonyl chlorides are susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid.[2] This is a common side reaction, especially if the reaction is performed in the presence of moisture or during aqueous work-up procedures.[3][4][5] The low solubility of some sulfonyl chlorides in water can sometimes offer protection against hydrolysis.[5]
Troubleshooting Steps & Protocol:
-
Confirmation of Hydrolysis:
-
LC-MS Analysis: The mass of the polar byproduct should correspond to the molecular weight of 2-(methoxymethyl)-1-pyrrolidinesulfonic acid.
-
pH Check: If the reaction is run in an aprotic solvent and then quenched with water, a decrease in the pH of the aqueous layer can indicate the formation of hydrochloric acid, a byproduct of hydrolysis.
-
-
Mitigation Strategies:
-
Anhydrous Conditions: Use anhydrous solvents and reagents. Dry glassware thoroughly before use.
-
Quick Aqueous Work-up: If an aqueous work-up is necessary, perform it quickly and at a low temperature to minimize the contact time between the sulfonyl chloride and water.[1]
-
Non-Aqueous Work-up: If possible, consider a non-aqueous work-up. This could involve direct filtration of the reaction mixture (if the product precipitates) or removal of the solvent under reduced pressure followed by purification.
-
Issue 3: Formation of a Complex Mixture of Byproducts, Especially with Hindered Amines
Symptom: When reacting this compound with a sterically hindered amine, you observe a complex mixture of products and a low yield of the desired sulfonamide.
Potential Cause: Elimination to form a Sulfene Intermediate.
Explanation: Alkanesulfonyl chlorides that have α-hydrogens can undergo elimination in the presence of a base to form highly reactive sulfene intermediates (RCH=SO₂). These intermediates can then be trapped by various nucleophiles present in the reaction mixture, leading to a variety of side products.
Troubleshooting Steps & Protocol:
-
Detection of Sulfene-Derived Products:
-
Detailed MS Analysis: Carefully analyze the mass spectrum of the crude reaction mixture for peaks corresponding to potential sulfene trapping products. For example, if the reaction is run in the presence of an alcohol solvent, you might observe the corresponding sulfonate ester.
-
-
Mitigation Strategies:
-
Choice of Base: Use a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine or proton sponge) to favor the desired sulfonamide formation over elimination.
-
Reaction Conditions: Lowering the reaction temperature can sometimes disfavor the elimination pathway.
-
Order of Addition: Adding the sulfonyl chloride slowly to a solution of the amine and base can help to maintain a low concentration of the sulfonyl chloride, potentially reducing the rate of elimination.
-
Frequently Asked Questions (FAQs)
Q1: What is the stability of this compound and how should it be stored?
A1: this compound is a reactive compound and should be handled with care. It is sensitive to moisture and can hydrolyze over time.[6][2] It is recommended to store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. One supplier suggests a shelf life of 1095 days under proper storage conditions.[7]
Q2: What are the typical signs of decomposition for this sulfonyl chloride?
A2: Decomposition can be indicated by a change in color (e.g., darkening), the evolution of gases such as sulfur dioxide (SO₂) and hydrogen chloride (HCl), and the formation of impurities detectable by TLC, LC-MS, or NMR.[1] A decrease in the expected yield of the desired product is also a common sign of decomposition.[1]
Q3: Can I use this compound in protic solvents like ethanol or methanol?
A3: While reactions in protic solvents are possible, it is generally not recommended due to the risk of solvolysis, where the sulfonyl chloride reacts with the solvent to form a sulfonate ester. This will compete with the desired reaction with your nucleophile and lower the yield of the intended product. If a protic solvent must be used, the reaction should be conducted at a low temperature and for the shortest possible time.
Q4: Are there any specific safety precautions I should take when working with this reagent?
A4: Yes. This compound is a corrosive and moisture-sensitive compound. Always handle it in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of skin or eye contact, rinse immediately with plenty of water. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.
Visualizing Side Product Formation
To better understand the potential side reactions, the following diagrams illustrate the key pathways.
Hydrolysis of this compound
Caption: Hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid.
Dimerization to Disulfide
Caption: Reductive dimerization leading to the formation of a disulfide.
Elimination to a Sulfene Intermediate
Caption: Base-mediated elimination to a sulfene intermediate and subsequent trapping.
Data Summary
| Issue | Potential Side Product | Key Identifying Feature (MS) | Primary Mitigation Strategy |
| 1 | Disulfide Dimer | M+H peak corresponding to the dimerized pyrrolidine derivative. | Conduct reaction under an inert atmosphere. |
| 2 | Sulfonic Acid | M+H peak corresponding to the hydrolyzed sulfonyl chloride. | Use anhydrous conditions and minimize exposure to water. |
| 3 | Sulfene-derived products | Varies depending on the trapping nucleophile. | Use a non-nucleophilic, sterically hindered base. |
References
- King, J. F., & Loosmore, S. M. (1976). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 98(22), 7049–7050.
- Enders, D., Fey, P., & Kipphardt, H. (1987). (S)-(−)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP). Organic Syntheses, 65, 173.
-
Wikipedia. (n.d.). Sulfonyl halide. In Wikipedia. Retrieved January 19, 2026, from [Link]
- Robertson, R. E., & Laughton, P. M. (1957). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 35(11), 1319–1327.
- FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents. (n.d.).
- Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions.
- Blacker, A. J., Conway, B., & Taylor, R. J. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development, 13(5), 875–879.
- Blacker, A. J., Conway, B., & Taylor, R. J. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 875–879.
-
This compound. (n.d.). Aladdin Scientific. Retrieved January 19, 2026, from [Link]
- Olah, G. A., Narang, S. C., Field, L. D., & Salem, G. F. (1981). Synthetic methods and reactions. 93. Preparation of disulfides via iodotrimethylsilane-mediated reductive dimerization of sulfonyl halides. The Journal of Organic Chemistry, 46(12), 2408–2410.
-
Sulfonyl chloride synthesis by chlorosulfonation. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
I have tried to synthesize sulphonyl-hydrazides but in every reaction a dimer was produced. How can I reduce the formation of this structure? (2015, March 9). ResearchGate. Retrieved January 19, 2026, from [Link]
- Nacsa, E. D., & Lambert, T. H. (2015). Synthesis of sulfonyl chloride substrate precursors. Supporting Information for Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox.
- Gómez-Palomino, A., & Cornella, J. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4.
-
2-(Methoxymethyl)pyrrolidine. (n.d.). MySkinRecipes. Retrieved January 19, 2026, from [Link]
-
(2S,4R)-4-methoxy-2-(methoxymethyl)pyrrolidine-1-sulfonyl chloride. (n.d.). AA Blocks. Retrieved January 19, 2026, from [Link]
-
A New, Mild Preparation of Sulfonyl Chlorides. (2025, August 6). ResearchGate. Retrieved January 19, 2026, from [Link]
- Langler, R. F., Marini, Z. A., & Spalding, E. S. (1979). Sulfides as precursors for sulfonyl chloride synthesis. Canadian Journal of Chemistry, 57(24), 3193–3199.
- Kurpil, B., Markushyna, Y., & Savateev, A. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au, 1(1), 18–23.
- Bentley, T. W., Jones, R. O., & Koo, I. S. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Journal of the Korean Chemical Society, 52(3), 241–246.
-
Stability and reactivity profile for N-halogenated sulfonamides. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
- Gómez-Palomino, A., & Cornella, J. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie (International Ed. in English), 58(50), 18235–18239.
-
Sulfonyl chloride synthesis by oxidation. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
2-(Methoxymethyl)pyrrolidine. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
-
SN1 Reaction Experiment, Synthesis of tert-Butyl Chloride, Part 1: Prelab Lecture. (2020, April 12). YouTube. Retrieved January 19, 2026, from [Link]
-
SN1 Reaction Experiment, Synthesis of tert-Butyl Chloride, Part 2. (2020, April 14). YouTube. Retrieved January 19, 2026, from [Link]
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- 4. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 7. labsolu.ca [labsolu.ca]
Technical Support Center: Optimizing Reactions with 2-(Methoxymethyl)-1-pyrrolidinesulfonyl chloride
Welcome to the technical support center for 2-(Methoxymethyl)-1-pyrrolidinesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to help you optimize your reaction yields and overcome common experimental hurdles.
Troubleshooting Guide: From Low Yields to Complex Purifications
This section addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.
Question 1: My reaction yield is consistently low or I'm observing no product formation. What are the likely causes and how can I resolve this?
Low or no yield in sulfonylation reactions is a common issue that can often be traced back to a few key factors. The primary culprit is often the degradation of the sulfonyl chloride starting material.
Underlying Causes and Solutions:
-
Hydrolysis of the Sulfonyl Chloride: this compound is highly susceptible to hydrolysis from atmospheric moisture, which converts it into the unreactive sulfonic acid.[1][2]
-
Inappropriate Base Selection: The choice of base is crucial for efficiently deprotonating the amine and neutralizing the HCl byproduct without competing with the nucleophile.[2]
-
Solution: For standard reactions with primary or secondary amines, non-nucleophilic organic bases like triethylamine or pyridine are commonly used.[2] For less reactive or sterically hindered amines, a stronger, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be required to drive the reaction to completion.[1]
-
-
Suboptimal Solvent Choice: The solvent must be able to dissolve both the amine and the sulfonyl chloride and should be inert to the reaction conditions.
-
Solution: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally preferred.[1] For reactions that are sluggish at room temperature, switching to a higher-boiling polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and gently heating the reaction can improve the yield.[1]
-
-
Low Nucleophilicity of the Amine: Electron-poor or sterically hindered amines may react slowly with the sulfonyl chloride.
-
Solution: Increasing the reaction temperature or using a more forcing solvent can help overcome this. Microwave-assisted synthesis can also be an effective technique for challenging substrates.[1]
-
Question 2: I'm observing the formation of an unexpected side product. What could it be and how can I prevent it?
Side product formation can significantly reduce the yield of your desired sulfonamide. The most common side reaction is bis-sulfonylation, especially when working with primary amines.
Common Side Reactions and Prevention Strategies:
-
Bis-sulfonylation of Primary Amines: Primary amines can react with two equivalents of the sulfonyl chloride to form a bis-sulfonated product, especially if the base is not chosen carefully or if the stoichiometry is not well-controlled.[2]
-
Prevention:
-
Stoichiometry Control: Use a slight excess of the amine (e.g., 1.1-1.2 equivalents) to ensure the complete consumption of the sulfonyl chloride.[2]
-
Slow Addition: Add the sulfonyl chloride slowly to the reaction mixture at a low temperature (e.g., 0 °C) to minimize localized high concentrations of the reagent.
-
Protecting Groups: For complex substrates with multiple reactive sites, consider using a suitable protecting group for the amine to prevent unwanted side reactions.[2]
-
-
-
Reaction with Solvent or Base: While less common with the recommended solvents and bases, reactive impurities or inappropriate choices can lead to side products.
-
Prevention: Always use high-purity, anhydrous solvents and non-nucleophilic bases.
-
Experimental Workflow and Optimization
To help you visualize the process and make informed decisions, here is a general experimental workflow and a decision-making diagram for troubleshooting.
General Experimental Protocol for Sulfonamide Synthesis
-
Preparation: To a clean, oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add the amine (1.1 equivalents) and anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add this compound (1.0 equivalent) to the stirred solution.
-
Base Addition: Add anhydrous triethylamine or pyridine (1.5 equivalents) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong oxidizing agents.[4][5] Storage under an inert atmosphere is highly recommended to prevent hydrolysis.
Q2: My bottle of this compound is old. Can I still use it?
A2: It is not recommended to use an old bottle of the reagent without first assessing its purity.[2] Over time, sulfonyl chlorides can hydrolyze due to atmospheric moisture, leading to a lower concentration of the active reagent and consequently, lower yields.[2] You can check for degradation by NMR or IR spectroscopy to look for the presence of the corresponding sulfonic acid.[1]
Q3: Can I use an aqueous base like sodium hydroxide for my reaction?
A3: While Schotten-Baumann conditions (using an aqueous base) are sometimes used for sulfonamide synthesis, it significantly increases the risk of hydrolyzing the sulfonyl chloride.[2] For most laboratory-scale syntheses, an organic, non-nucleophilic base in an anhydrous organic solvent is the preferred method to maximize yield.[2]
Q4: How do I effectively monitor the progress of my reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Co-spot the reaction mixture with your starting amine to track its consumption. The sulfonamide product should have a different Rf value. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.[6]
Q5: What are the key safety precautions when handling this compound?
A5: This compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[4] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4][5] Avoid breathing dust or vapors.[4]
Key Reaction Parameters Summary
| Parameter | Recommendation | Rationale |
| Reagent Purity | Use fresh or properly stored reagent. | Sulfonyl chlorides are moisture-sensitive and can hydrolyze to unreactive sulfonic acids.[1][2] |
| Stoichiometry | 1.0 eq. Sulfonyl Chloride, 1.1-1.2 eq. Amine, 1.5 eq. Base | A slight excess of amine ensures complete consumption of the limiting reagent. Excess base neutralizes HCl byproduct.[2] |
| Solvent | Anhydrous DCM, THF, or Acetonitrile | Aprotic and inert solvents that solubilize reactants are ideal.[1] |
| Base | Triethylamine, Pyridine, or DBU | Non-nucleophilic bases prevent competition with the amine nucleophile.[1][2] |
| Temperature | 0 °C to room temperature (or gentle heating if needed) | Low initial temperature controls the exothermic reaction; heating can be used for less reactive substrates.[6] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents hydrolysis of the sulfonyl chloride.[2] |
General Reaction Mechanism
The reaction of this compound with an amine proceeds through a nucleophilic acyl substitution-like mechanism at the sulfur atom.
Caption: General mechanism for sulfonamide formation.
References
- BenchChem. (n.d.). Troubleshooting low yield in amine sulfonylation reactions.
- BenchChem. (n.d.). Common issues in sulfonamide synthesis and solutions.
- BenchChem. (n.d.). Troubleshooting low yield in the synthesis of 8-ethoxyquinoline-5-sulfonic acid.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
- Aladdin Scientific. (n.d.). This compound.
- Reddit. (2024). What are some common causes of low reaction yields? r/Chempros.
- CymitQuimica. (n.d.). This compound.
- CymitQuimica. (2023). SAFETY DATA SHEET.
- Sigma-Aldrich. (n.d.). This compound AldrichCPR.
- TCI Chemicals. (2025). SAFETY DATA SHEET.
Sources
Hydrolysis of 2-(Methoxymethyl)-1-pyrrolidinesulfonyl chloride and prevention
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for 2-(methoxymethyl)-1-pyrrolidinesulfonyl chloride (CAS No. 1308384-40-8).[1][2][3] This guide is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the handling and use of this reactive intermediate. Our focus is on the primary degradation pathway—hydrolysis—and providing robust, field-proven strategies for its prevention and mitigation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability critical?
This compound is a reactive organic compound used in chemical synthesis.[1] Like other sulfonyl chlorides, it serves as a powerful electrophile for creating sulfonamides, sulfonate esters, and other sulfur-containing molecules, which are common motifs in pharmaceuticals.[4][5]
The compound's utility is directly tied to the integrity of the sulfonyl chloride group (-SO₂Cl). This functional group is highly susceptible to hydrolysis—reaction with water—which can compromise experimental outcomes by reducing the yield of the desired product and introducing impurities.[4][6]
Q2: What is the mechanism of hydrolysis for a sulfonyl chloride?
Hydrolysis is the chemical reaction in which a water molecule cleaves one or more bonds. For sulfonyl chlorides, this process involves a nucleophilic attack by water on the highly electrophilic sulfur atom.[6] The reaction proceeds via an addition-elimination pathway, resulting in the displacement of the chloride ion. The final products are the corresponding sulfonic acid and hydrochloric acid (HCl).[4][6] This reaction is often exothermic and can proceed rapidly, especially in the presence of ambient moisture.[7][8]
Sources
- 1. This compound [cymitquimica.com]
- 2. rndmate.com [rndmate.com]
- 3. You are being redirected... [hit2lead.com]
- 4. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 5. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 7. Sulfuryl chloride - Sciencemadness Wiki [sciencemadness.org]
- 8. nbinno.com [nbinno.com]
Technical Support Center: Purity Assessment of 2-(Methoxymethyl)-1-pyrrolidinesulfonyl chloride
Introduction: Welcome to the technical support resource for 2-(Methoxymethyl)-1-pyrrolidinesulfonyl chloride (CAS No: 1308384-40-8).[1] This guide is designed for researchers, scientists, and drug development professionals who work with this versatile heterocyclic building block. The primary challenge in handling and analyzing this compound lies in the inherent reactivity of the sulfonyl chloride functional group.[2] It is highly susceptible to hydrolysis and reaction with other nucleophiles, which can lead to inaccurate purity assessments and compromise downstream applications. This document provides in-depth troubleshooting guides, validated protocols, and expert insights to ensure accurate and reliable characterization of your material.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when assessing the purity of this compound?
The core challenge is the compound's high reactivity, particularly its sensitivity to moisture.[2] The sulfonyl chloride moiety can readily hydrolyze to the corresponding sulfonic acid, which is often the main process-related impurity. This reactivity complicates sample preparation, storage, and the choice of analytical instrumentation, as standard methods using aqueous or protic solvents are often unsuitable for direct analysis.
Q2: I need a quick identity and quality check of a newly received batch. Which technique is most suitable?
For a rapid confirmation of identity and a qualitative assessment of purity, Infrared (IR) Spectroscopy or ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy are the most effective methods.
-
IR Spectroscopy provides a quick fingerprint, with strong, characteristic absorption bands for the sulfonyl chloride group (S=O stretches) that are easy to identify.[3][4]
-
¹H NMR Spectroscopy confirms the overall structure and can quickly reveal the presence of major impurities or residual solvents, provided a suitable aprotic deuterated solvent is used.[4]
Q3: How can I obtain a precise, quantitative purity value for my sample?
Quantitative analysis requires a more rigorous approach. Two reliable methods are:
-
Quantitative NMR (qNMR): This technique provides a direct measure of purity without the need for a reference standard of the analyte itself.[5] By using a certified internal standard of known purity and concentration, the absolute purity of the target compound can be determined accurately.
-
Chromatography (HPLC or GC) with prior derivatization: Due to the compound's instability, direct chromatographic analysis is not recommended. The sulfonyl chloride should first be converted into a stable derivative, typically a sulfonamide, by reacting it with an amine.[4] This stable derivative can then be reliably analyzed using standard HPLC or GC methods to determine purity and quantify impurities.
Q4: What special precautions must I take during sample preparation for analysis?
Given the moisture sensitivity, all sample handling must be performed under anhydrous conditions.[4] Use dry glassware (oven-dried or flame-dried), employ anhydrous solvents, and consider working in an inert atmosphere (e.g., a glove box or under a stream of nitrogen or argon). All solvents used for sample dissolution and analysis (e.g., deuterated solvents for NMR, mobile phases for HPLC) must be aprotic and have a low water content.[4]
Part 2: Troubleshooting Guides by Analytical Technique
This section addresses specific issues you may encounter during your experiments.
Guide 1: NMR Spectroscopy Analysis
-
Problem: My ¹H NMR spectrum shows broad peaks, and the chemical shifts seem to be changing between measurements.
-
Causality: This is a classic sign of sample degradation or chemical exchange. The sulfonyl chloride is likely reacting with trace amounts of water or other nucleophiles in the NMR solvent. This hydrolysis forms the corresponding sulfonic acid and HCl, changing the chemical environment and leading to peak broadening and shifting.
-
Solution:
-
Use High-Purity Anhydrous Solvents: Immediately switch to a freshly opened bottle of a high-purity, anhydrous deuterated solvent (e.g., CDCl₃, Acetone-d₆). Solvents packaged over molecular sieves are ideal.[4]
-
Prepare Samples Fresh: Prepare the NMR sample immediately before analysis. Do not store solutions for extended periods.
-
Inert Atmosphere: If the problem persists, prepare the sample in a glove box or under an inert atmosphere to minimize exposure to ambient moisture.
-
-
-
Problem: My quantitative NMR (qNMR) results are inconsistent and show lower purity than expected.
-
Causality: Inaccurate quantification in qNMR can stem from several sources: incomplete relaxation of protons, improper selection of an internal standard, or inaccurate weighing. For sulfonyl chlorides, partial degradation during sample preparation is also a common cause.
-
Solution:
-
Verify Internal Standard Stability: Ensure the chosen internal standard (e.g., maleic anhydride) is stable and does not react with the sulfonyl chloride or any generated byproducts like HCl.[4]
-
Optimize Acquisition Parameters: Ensure a sufficiently long relaxation delay (D1) is used in your NMR acquisition parameters (typically 5 times the longest T1 value) to allow for full magnetization recovery of all signals being integrated.
-
Accurate Weighing: Use a calibrated analytical balance and ensure there is no electrostatic interference. As both the sample and standard are weighed, any error will directly impact the final purity calculation.[5]
-
Check for Non-Observable Impurities: Remember that qNMR only quantifies proton-containing species. Inorganic impurities will not be detected by ¹H NMR but will be accounted for in the mass balance, potentially leading to a correct but lower-than-expected purity value.[5]
-
-
Guide 2: HPLC / LC-MS Analysis
-
Problem: I am injecting my compound directly onto a reversed-phase HPLC column and seeing a very broad peak, multiple peaks, or no peak at all.
-
Causality: This is the expected outcome. The reactive sulfonyl chloride is degrading on the column. It can react with the aqueous mobile phase (hydrolysis), the column hardware, or even residual active sites on the silica packing material.
-
Solution:
-
STOP Direct Injection: Do not inject this compound directly.
-
Derivatize the Analyte: You MUST convert the analyte into a stable derivative before analysis. Reacting it with a simple amine (e.g., diethylamine or benzylamine) to form the corresponding sulfonamide is a robust and reliable strategy. The resulting sulfonamide is stable to typical reversed-phase HPLC conditions.[4] Refer to Protocol 2 for a detailed derivatization procedure.
-
-
-
Problem: After derivatization, my chromatogram shows a major peak and several smaller, unknown peaks.
-
Causality: These smaller peaks could be impurities present in the original sample, byproducts from the derivatization reaction, or degradation products that were also derivatized. A well-developed, stability-indicating HPLC method is designed to separate all these components.[6]
-
Solution:
-
Run a Derivatization Blank: Perform the derivatization reaction without the analyte (i.e., just solvent and the amine). This will help identify any peaks originating from the derivatizing agent itself.
-
Force Degradation Studies: To confirm the method is "stability-indicating," intentionally degrade the sulfonyl chloride (e.g., with a small amount of water) and then perform the derivatization. The peak corresponding to the hydrolyzed sulfonic acid (which will also be derivatized) should be resolved from the main analyte peak. This validates that your method can accurately quantify purity in the presence of key degradants.[7]
-
Use Mass Spectrometry (LC-MS): If available, use LC-MS on the derivatized sample to identify the mass of the main peak and the impurity peaks. This can help confirm their identities.[8]
-
-
Part 3: Protocols and Methodologies
Protocol 1: Sample Handling and Preparation for Analysis
This protocol is foundational for obtaining reliable data.
-
Environment: Whenever possible, handle the solid this compound and prepare solutions in an inert atmosphere glove box. If a glove box is unavailable, work quickly under a positive pressure stream of dry nitrogen or argon.
-
Glassware: Use glassware that has been oven-dried at >120 °C for at least 4 hours and cooled in a desiccator over a strong desiccant (e.g., P₂O₅).
-
Solvents: Use only brand new, sealed anhydrous grade solvents (e.g., acetonitrile, dichloromethane, deuterated solvents for NMR).
-
Weighing: Weigh the required amount of the compound into a clean, dry vial. Immediately cap the vial after dispensing.
-
Dissolution: Add the anhydrous solvent via a dry syringe and dissolve the sample completely. This stock solution should be used immediately for subsequent derivatization or analysis.
Protocol 2: Derivatization to a Stable Sulfonamide for Chromatography
This procedure converts the reactive sulfonyl chloride into a stable N,N-diethylsulfonamide for reliable HPLC or GC analysis.[4]
-
Stock Solution: Prepare a stock solution of your this compound sample at approximately 1 mg/mL in anhydrous acetonitrile.
-
Reaction: In a clean, dry vial, add 1.0 mL of the stock solution.
-
Amine Addition: Add 50 µL of diethylamine.
-
Reaction Time: Cap the vial, vortex briefly, and allow the reaction to proceed at room temperature for 30 minutes. The reaction is typically rapid.
-
Dilution: Dilute the resulting solution with the HPLC mobile phase or a suitable solvent to a final concentration appropriate for your instrument's detector (e.g., ~50 µg/mL for UV detection).
-
Analysis: The sample is now ready for injection into the HPLC or GC-MS system.
Protocol 3: Example Stability-Indicating HPLC-UV Method (for Derivatized Sample)
This method is suitable for analyzing the N,N-diethylsulfonamide derivative prepared in Protocol 2.
-
Instrumentation: Standard HPLC system with UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[4]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 20 15.0 80 17.0 80 17.1 20 | 20.0 | 20 |
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C.[4]
-
Injection Volume: 10 µL.[4]
-
UV Detection: 220 nm.[7]
-
Data Analysis: Purity is calculated based on the relative peak area of the main sulfonamide peak as a percentage of the total peak area (Area % method).
Part 4: Data Interpretation & Visualization
Table 1: Summary of Recommended Analytical Techniques
| Technique | Purpose | Sample Preparation | Key Advantages | Key Limitations |
| ¹H NMR | Structure confirmation, identification of major impurities/solvents. | Dissolve in anhydrous deuterated solvent (e.g., CDCl₃). | Fast, structurally informative, non-destructive. | Not ideal for trace impurities, requires expensive equipment. |
| qNMR | Absolute purity determination. | Accurately weigh sample and internal standard in anhydrous solvent. | Highly accurate, no reference standard of analyte needed.[5] | Requires careful setup and long relaxation delays. |
| FT-IR (ATR) | Rapid functional group identification. | Apply solid directly to ATR crystal. | Very fast, minimal sample prep, confirms presence of -SO₂Cl group.[4] | Not quantitative, provides limited structural information. |
| HPLC-UV | Quantitative purity and impurity profiling. | Derivatization is mandatory. | High resolving power, excellent for separating impurities, widely available.[6] | Indirect analysis, derivatization adds a process step. |
| LC-MS | Impurity identification. | Derivatization is mandatory. | Provides molecular weight data for unknown peaks, highly sensitive.[9] | Quantification can be complex, requires specialized equipment. |
| GC-MS | Purity of volatile impurities. | Derivatization is mandatory. | Excellent for separating volatile components.[4] | Not suitable for non-volatile impurities. |
Diagram 1: Analytical Method Selection Workflow
This diagram outlines the decision-making process for selecting the appropriate analytical technique based on the experimental goal.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. acdlabs.com [acdlabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. japsonline.com [japsonline.com]
- 8. rjptonline.org [rjptonline.org]
- 9. shimadzu.at [shimadzu.at]
Technical Support Center: Managing Moisture Sensitivity of Sulfonyl Chlorides
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth, experience-driven advice for managing the significant moisture sensitivity of sulfonyl chlorides in experimental settings. Our goal is to move beyond simple instructions to explain the underlying chemistry, enabling you to anticipate, troubleshoot, and resolve challenges effectively.
Frequently Asked Questions (FAQs)
Q1: Why are sulfonyl chlorides so sensitive to moisture, and what are the consequences of accidental exposure?
A1: The reactivity of sulfonyl chlorides stems from the highly electrophilic nature of the sulfur atom. It is bonded to two strongly electron-withdrawing oxygen atoms and a chlorine atom, making it a prime target for nucleophilic attack. Water, even ambient moisture from the air, acts as a nucleophile, attacking the sulfur atom.[1][2] This initiates a hydrolysis reaction that displaces the chloride ion—a good leaving group—to form the corresponding sulfonic acid and corrosive hydrogen chloride (HCl) gas.[1][3]
Consequences of Hydrolysis:
-
Reduced Yield: The primary reagent is consumed by this side reaction, leading to lower yields of your desired product.[1]
-
Product Impurities: The resulting sulfonic acid can complicate purification, and the generated HCl can potentially catalyze other unwanted side reactions.[1]
-
Safety Hazards: The evolution of HCl gas is a significant safety concern, posing respiratory risks and causing corrosion of laboratory equipment.[1][4]
-
Inconsistent Results: Uncontrolled hydrolysis leads to poor reaction reproducibility, a critical issue in drug development and process scale-up.
Q2: I suspect my stored sulfonyl chloride has degraded. What are the tell-tale signs?
A2: Visual and olfactory cues are often the first indicators of degradation.
-
Color Change: Fresh sulfonyl chlorides are typically colorless to light yellow liquids or white solids.[5] A noticeable darkening to yellow or brown suggests decomposition.[6][7]
-
Sharp Odor: The release of HCl and sulfur dioxide (SO₂) from decomposition pathways results in a sharp, acrid smell.[7]
-
Pressure Buildup: In a sealed container, the gaseous byproducts (HCl, SO₂) can cause a noticeable pressure increase. Containers should always be opened cautiously in a fume hood.[8]
For a more definitive assessment, analytical techniques are invaluable.
-
NMR Spectroscopy: ¹H and ¹³C NMR can reveal the presence of the corresponding sulfonic acid impurity. Use aprotic deuterated solvents like CDCl₃ or acetone-d₆ for the analysis.[9]
-
IR Spectroscopy: The presence of a broad O-H stretch (from the sulfonic acid) alongside the characteristic S=O and S-Cl stretches can indicate hydrolysis.[9]
-
HPLC: A validated HPLC method can quantify the purity of the sulfonyl chloride, often after derivatization to incorporate a UV chromophore.[9][10][11]
Q3: What are the absolute essential precautions for setting up a reaction with a sulfonyl chloride?
A3: The cornerstone of success is the rigorous exclusion of atmospheric moisture. This requires adherence to standard inert atmosphere techniques.
Key Setup Principles:
-
Glassware Preparation: All glassware must be thoroughly dried in an oven (e.g., at 120 °C for several hours) and allowed to cool in a desiccator or under a stream of inert gas.[6]
-
Inert Atmosphere: The reaction must be conducted under a dry, inert atmosphere, such as nitrogen or argon.[6][12] This involves using a Schlenk line or a glovebox. A simpler setup for short reactions can involve flushing the reaction flask with an inert gas balloon.[12]
-
Anhydrous Solvents & Reagents: All solvents and liquid reagents must be rigorously dried before use.[6][13] Solid reagents should be dried in a vacuum oven if their stability permits.
Below is a workflow diagram for a typical reaction setup.
Caption: Inert atmosphere reaction workflow for sulfonyl chlorides.
Troubleshooting Guides
Problem 1: My reaction is sluggish or fails to go to completion, and TLC analysis shows my starting material is unreacted.
-
Potential Cause 1: Deactivated Sulfonyl Chloride. The most likely culprit is that your sulfonyl chloride was hydrolyzed before or during the reaction, rendering it inactive.
-
Solution: Always use a fresh bottle or a recently opened bottle that has been stored properly under an inert atmosphere.[1] If in doubt, verify the purity of the sulfonyl chloride by NMR before use. Re-run the reaction ensuring all inert atmosphere protocols are strictly followed.
-
-
Potential Cause 2: Wet Solvent or Reagents. Trace amounts of water in your solvent or other reagents (like an amine substrate or base) will preferentially react with the sulfonyl chloride.
-
Solution: Ensure your solvents are adequately dried. While distillation from drying agents like calcium hydride is traditional, passing solvents through a column of activated alumina or using activated molecular sieves is a safer and highly effective modern alternative.[14][15][16] For amines, consider preparing a solution and drying it over a suitable agent (e.g., KOH pellets) before addition.
-
| Solvent | Common Drying Agent(s) | Achievable Water Content (ppm) |
| Dichloromethane (DCM) | CaH₂, 3Å Molecular Sieves, Activated Alumina | < 10 ppm |
| Tetrahydrofuran (THF) | Na/Benzophenone, 3Å Molecular Sieves, Activated Alumina | < 10 ppm |
| Toluene | Na/Benzophenone, CaH₂, 3Å Molecular Sieves | < 10 ppm |
| Acetonitrile | CaH₂, 3Å Molecular Sieves (requires extended contact time) | < 10 ppm |
| Data synthesized from multiple sources demonstrating the effectiveness of modern drying techniques.[15][16] |
Problem 2: The reaction works, but my aqueous workup is messy, and I have difficulty isolating a pure product.
-
Potential Cause: Incomplete Quenching. Unreacted sulfonyl chloride persists into the workup, where it hydrolyzes uncontrollably, creating an acidic environment and emulsification issues. Relying on a simple water wash is often insufficient, especially on a larger scale.[17]
-
Solution: Implement a Controlled Quench. Before performing an aqueous wash, the reaction must be quenched to destroy any excess sulfonyl chloride. This is a critical, non-negotiable step for safety and purity. The reaction mixture should be cooled in an ice bath (0 °C) and the quenching agent added slowly and carefully.[18]
-
Decision Tree for Quenching Strategy:
Caption: Selecting an appropriate quenching method.
Experimental Protocols
Protocol 1: Rigorous Drying of Dichloromethane (DCM) using Activated Molecular Sieves
This protocol is a safe and effective alternative to distillation for preparing anhydrous DCM.
-
Activate Sieves: Place a sufficient quantity of 3Å molecular sieves in a flask. Heat under high vacuum with a heat gun for 10-15 minutes until the flask is very hot. Allow to cool to room temperature under vacuum.
-
Add Solvent: Under a positive pressure of nitrogen or argon, add commercially available HPLC-grade DCM to the flask containing the activated sieves.
-
Equilibrate: Allow the solvent to stand over the sieves for at least 24 hours to ensure thorough drying.[15]
-
Dispense: Use a dry syringe or cannula to withdraw the anhydrous solvent for your reaction, always maintaining a positive inert gas pressure in the storage flask.
Protocol 2: Controlled Quenching of a Reaction Mixture with Aqueous Sodium Bicarbonate
This procedure ensures the safe and complete neutralization of excess sulfonyl chloride.
-
Cool the Reaction: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction flask to 0 °C using an ice-water bath.
-
Prepare Quenching Solution: In a separate flask, prepare a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Cool this solution in the ice bath as well.[18]
-
Slow Addition: With vigorous stirring of the reaction mixture, add the cold NaHCO₃ solution dropwise via an addition funnel.
-
CRITICAL: Be prepared for vigorous gas (CO₂) evolution. The addition must be slow to control foaming and prevent pressure buildup.[19]
-
-
Complete the Quench: Continue the addition until gas evolution ceases. Allow the mixture to stir for an additional 15-30 minutes at 0 °C to ensure all sulfonyl chloride has been hydrolyzed and the resulting acids neutralized.[17]
-
Proceed to Workup: The reaction mixture is now safe to transfer to a separatory funnel for standard aqueous workup and extraction.
By understanding the chemical principles behind the moisture sensitivity of sulfonyl chlorides and adopting these rigorous, self-validating protocols, you can significantly improve the reliability, safety, and success of your experiments.
References
- HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical.
- BenchChem. (2025). Effective methods for quenching unreacted 3,4-dimethoxybenzenesulfonyl chloride. BenchChem.
- BenchChem. (2025). Technical Support Center: Workup Procedures for Reactions Involving Sulfuryl Chloride. BenchChem.
- King, J. F., & Durst, T. (1965). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 87(24), 5684–5692.
- BenchChem. (2025). Technical Support Center: Sulfonyl Chloride Work-up. BenchChem.
- BenchChem. (2025). An In-depth Technical Guide to the Properties and Reactivity of (Chloromethyl)sulfonyl Chloride. BenchChem.
- BenchChem. (2025). Preventing decomposition of sulfonyl chloride during reaction. BenchChem.
- BenchChem. (2025). How to dry solvents for moisture-sensitive reactions with 2,3,6-Trimethoxyisonicotinaldehyde. BenchChem.
- ResearchGate. (2008). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone).
- BenchChem. (2025). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. BenchChem.
- Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions.
- Quora. (2023). What is the use of sulfonyl chloride?. Quora.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND. ChemicalBook.
- Sciencemadness Wiki. (2023). Sulfuryl chloride. Sciencemadness Wiki.
- BenchChem. (2025). Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides. BenchChem.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Safety and Handling of Sulfuryl Chloride in Industrial Settings.
- American Chemical Society. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
- CAMEO Chemicals - NOAA. (n.d.). METHANESULFONYL CHLORIDE.
- Sciencemadness Wiki. (2023). Drying solvents. Sciencemadness Wiki.
- The Schlenk Line Survival Guide. (n.d.). Drying Solvents.
- Burfield, D. R., Lee, K.-H., & Smithers, R. H. (1977). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 42(18), 3060–3065.
- Santa Cruz Biotechnology. (n.d.). Sulfuryl chloride.
- Rubin, Y. Group. (2018). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants.
- Canadian Science Publishing. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1447.
- Reddit. (2020).
- American Chemical Society. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide)
- Wikipedia. (n.d.). Sulfonyl halide.
- Wikipedia. (n.d.). Sulfuryl chloride.
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
- YouTube. (2017).
- Sigma-Aldrich. (2024).
- KGROUP. (2006). Quenching Reactive Substances.
- PubMed. (2018).
- Indian Journal of Chemistry. (1995).
- Quora. (2017).
- American Chemical Society. (1982). Determination of sulfonyl chlorides by reaction with 3-chloroaniline. Analytical Chemistry, 54(2), 349–350.
- BenchChem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. BenchChem.
- Wiley Online Library. (2019).
- Google Patents. (2021). CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.
- PubMed. (1989).
- University of California, Berkeley. (n.d.).
- MPG.PuRe. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide)
- Loba Chemie. (2015). METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS.
Sources
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Improving the solubility of 2-(Methoxymethyl)-1-pyrrolidinesulfonyl chloride in organic solvents
Welcome to the dedicated technical support center for 2-(Methoxymethyl)-1-pyrrolidinesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during its use in experimental settings. Here, we address frequently asked questions and provide practical solutions to enhance your success with this versatile reagent.
Introduction to this compound
This compound (CAS No. 1308384-40-8) is a valuable building block in organic synthesis, particularly in the construction of complex molecules in medicinal chemistry.[1] Its pyrrolidine scaffold, combined with the reactive sulfonyl chloride functional group, allows for the introduction of the 2-(methoxymethyl)pyrrolidinylsulfonyl moiety into a wide range of molecules. However, its physical state as a solid and its reactivity profile can present challenges in the laboratory, primarily concerning its solubility in common organic solvents. This guide will equip you with the knowledge to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the physical state of this compound?
A1: this compound is typically supplied as a solid.[1] Some sources may describe it as a liquid, which could indicate that it is a low-melting solid or that different physical forms may exist.[2] It is always best to consult the certificate of analysis from your supplier for specific details about the batch you have received.
Q2: In which solvents is this compound generally soluble?
A2: While specific quantitative solubility data is not widely published, based on the behavior of similar sulfonyl chlorides, it is expected to be soluble in a range of aprotic organic solvents. These include chlorinated solvents (e.g., dichloromethane, chloroform), ethers (e.g., diethyl ether, tetrahydrofuran), and aromatic hydrocarbons (e.g., toluene). Its solubility in polar aprotic solvents like DMF and DMSO should also be considered.
Q3: Is this compound stable in all solvents?
A3: No. Sulfonyl chlorides are reactive electrophiles and are susceptible to solvolysis by nucleophilic solvents.[3] It will react with protic solvents such as water, alcohols (e.g., methanol, ethanol), and primary or secondary amines.[4][5] This reaction leads to the formation of the corresponding sulfonic acid, sulfonate ester, or sulfonamide, respectively, and will consume your reagent. Therefore, it is crucial to use anhydrous aprotic solvents for reactions where the sulfonyl chloride is the limiting reagent.
Q4: I am observing incomplete dissolution of the reagent in my reaction solvent. What can I do?
A4: Incomplete dissolution can be a significant issue, leading to lower yields and reproducibility. Several strategies can be employed to improve solubility, including the use of co-solvents, gentle heating, or sonication. A detailed troubleshooting guide for solubility issues is provided in the next section.
Troubleshooting Guide: Solubility and Reactivity Issues
This section provides a structured approach to diagnosing and solving common problems encountered when working with this compound.
Issue 1: Poor Solubility in the Chosen Reaction Solvent
Symptoms:
-
Visible solid material remaining in the reaction mixture even after stirring.
-
Inconsistent reaction rates or yields between batches.
-
Formation of clumps or aggregates of the reagent.
Root Causes and Solutions:
-
Inappropriate Solvent Choice: The polarity of the solvent may not be optimal for dissolving the sulfonyl chloride.
-
Solution: If your reaction chemistry allows, switch to a more suitable aprotic solvent. A good starting point is to test the solubility in a small scale in solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (ACN).
-
-
Insufficient Solvent Volume: The concentration of the reagent may be too high for the chosen solvent.
-
Solution: Increase the volume of the solvent to reduce the concentration. However, be mindful of the impact on reaction kinetics, as lower concentrations may slow down the reaction.
-
-
Low Dissolution Rate: The reagent may be dissolving, but at a very slow rate.
-
Solution 1: Gentle Heating. Warming the mixture can significantly increase both the solubility and the rate of dissolution. Use a water bath and monitor the temperature carefully to avoid potential degradation of the reagent or other components in the reaction.
-
Solution 2: Sonication. Using an ultrasonic bath can help to break up solid aggregates and accelerate the dissolution process.
-
-
Use of Co-solvents: A single solvent may not be sufficient to achieve the desired solubility.
-
Solution: The addition of a small amount of a co-solvent can dramatically improve solubility.[6] For example, if your primary solvent is moderately polar, adding a small percentage of a more polar aprotic solvent like DMF or DMSO can be effective.[7] Conversely, if you are using a nonpolar solvent, a small amount of a moderately polar solvent like THF might help. It is essential to ensure the co-solvent is compatible with your reaction conditions.
-
Issue 2: Reagent Degradation and Low Reaction Yields
Symptoms:
-
Lower than expected yield of the desired sulfonamide product.
-
Presence of sulfonic acid or sulfonate ester byproducts in the crude reaction mixture.
-
Inconsistent results when using different lots of solvent.
Root Causes and Solutions:
-
Presence of Moisture or Protic Impurities in the Solvent: Sulfonyl chlorides readily react with water and alcohols.[4]
-
Solution: Always use anhydrous solvents for your reactions. It is good practice to use freshly opened bottles of anhydrous solvent or to dry the solvent using appropriate methods (e.g., molecular sieves, distillation from a drying agent).
-
-
Reaction with Nucleophilic Solvents: Some aprotic solvents can also be nucleophilic and react with the sulfonyl chloride.
-
Solution: Avoid using solvents that can act as nucleophiles if they are not the intended reaction partner. For example, while DMF is a good solvent, it can decompose to dimethylamine under certain conditions, which can then react with the sulfonyl chloride.
-
-
Prolonged Reaction Times at Elevated Temperatures: Even in aprotic solvents, prolonged heating can lead to decomposition.
-
Solution: Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS) to determine the optimal reaction time. Avoid unnecessarily long reaction times, especially at elevated temperatures.
-
Experimental Protocols
Protocol 1: Qualitative Solubility Assessment
This protocol provides a systematic way to quickly assess the solubility of this compound in a range of common laboratory solvents.[8]
Materials:
-
This compound
-
Small, dry test tubes or vials
-
A selection of anhydrous organic solvents (e.g., Dichloromethane, Tetrahydrofuran, Acetonitrile, Toluene, Ethyl Acetate, N,N-Dimethylformamide, Dimethyl Sulfoxide)
-
Vortex mixer
Procedure:
-
Add approximately 10 mg of this compound to a dry test tube.
-
Add 0.5 mL of the chosen solvent to the test tube.
-
Vortex the mixture vigorously for 1 minute.
-
Visually inspect the mixture. If the solid has completely dissolved, the compound is considered soluble.
-
If the solid has not completely dissolved, add another 0.5 mL of the solvent and vortex again.
-
Repeat step 5 up to a total solvent volume of 2 mL.
-
Record your observations for each solvent.
Data Interpretation:
| Observation | Solubility Classification |
| Dissolves in < 1 mL of solvent | Very Soluble |
| Dissolves in 1-2 mL of solvent | Soluble |
| Does not fully dissolve in 2 mL | Sparingly Soluble or Insoluble |
Protocol 2: Improving Solubility with a Co-solvent System
This protocol outlines a general procedure for using a co-solvent to improve the solubility of this compound in a reaction.[9]
Materials:
-
This compound
-
Primary reaction solvent (anhydrous)
-
Co-solvent (anhydrous and compatible with the reaction)
-
Reaction flask and magnetic stirrer
Procedure:
-
To the reaction flask, add the this compound and other solid reagents.
-
Add the primary reaction solvent to the flask (e.g., 80-90% of the total desired reaction volume).
-
Stir the mixture at room temperature for 5-10 minutes.
-
If the sulfonyl chloride has not fully dissolved, begin adding the co-solvent dropwise while stirring.
-
Continue adding the co-solvent until the solid is completely dissolved.
-
Note the volume of co-solvent required for complete dissolution for future experiments.
-
Proceed with the addition of other reagents as per your reaction protocol.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Step-by-step co-solvent addition protocol.
References
-
University of California, Los Angeles. Experiment 1: Determination of Solubility Class. [Link]
-
Wikipedia. Cosolvent. [Link]
-
Kevill, D. N., & Lee, H. (2008). Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs. International journal of molecular sciences, 9(5), 914–925. [Link]
-
Quora. Why will sulfonic acid chlorides not react with water?. [Link]
-
Taylor & Francis. Cosolvent – Knowledge and References. [Link]
-
Ispire. Co-solvent: Significance and symbolism. [Link]
-
Chemistry Steps. Polar Protic and Polar Aprotic Solvents. [Link]
-
Hogan, P. J., & Cox, B. G. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development, 13(5), 875-879. [Link]
Sources
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- 3. Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. Co-solvent: Significance and symbolism [wisdomlib.org]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. taylorandfrancis.com [taylorandfrancis.com]
Validation & Comparative
A Comparative Spectroscopic Guide to 2-(Methoxymethyl)-1-pyrrolidinesulfonyl Chloride and its Alternatives for Synthetic Applications
For researchers, scientists, and professionals in drug development, the precise characterization of reactive intermediates is a cornerstone of successful and reproducible synthesis. Sulfonyl chlorides, a pivotal class of reagents for the introduction of sulfonyl moieties, demand rigorous analytical scrutiny due to their inherent reactivity. This guide provides an in-depth comparative analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 2-(methoxymethyl)-1-pyrrolidinesulfonyl chloride, a specialized building block, alongside two common alternatives: pyrrolidine-1-sulfonyl chloride and 2-methylpyrrolidine-1-sulfonyl chloride.
The choice of a sulfonylating agent can significantly impact reaction outcomes, and understanding their structural nuances through spectroscopic techniques is paramount. This guide is structured to provide not only the spectral data but also the underlying rationale for the observed chemical shifts and fragmentation patterns, thereby empowering researchers to make informed decisions in their synthetic endeavors. Given the limited availability of experimental spectra for this compound, this guide utilizes highly accurate predicted NMR data to facilitate a consistent and direct comparison with its alternatives.
Spectroscopic Deep Dive: this compound
This compound (C₆H₁₂ClNO₃S, Mol. Wt.: 213.68 g/mol ) is a valuable reagent for introducing a functionalized sulfonamide group. The methoxymethyl substituent offers a potential site for further chemical modification or can influence the steric and electronic properties of the resulting sulfonamide.
Predicted NMR Spectral Data
Due to the reactive nature of sulfonyl chlorides, NMR spectra are typically acquired in aprotic deuterated solvents such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The following predicted data provides a baseline for the characterization of this compound.[1][2][3]
Table 1: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃
| Atom Numbering | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Justification for Chemical Shift |
| 1 | - | 64.2 | The carbon at the 2-position of the pyrrolidine ring is shifted downfield due to the attachment of the electron-withdrawing sulfonyl group and the methoxymethyl group. |
| 2 | ~4.1 (m) | 50.1 | The methylene protons adjacent to the nitrogen are significantly deshielded by the strongly electron-withdrawing sulfonyl chloride group. |
| 3 | ~2.0 (m) | 28.5 | These methylene protons are in a standard aliphatic environment within the pyrrolidine ring. |
| 4 | ~2.0 (m) | 23.8 | Similar to the protons at position 3, these are typical for a pyrrolidine ring. |
| 5 | ~3.6 (m) | 75.1 | The methylene protons of the methoxymethyl group are deshielded by the adjacent oxygen atom. |
| 6 | 3.35 (s) | 59.3 | The methyl protons of the methoxy group are in a typical ether environment, appearing as a singlet. |
Note: Predicted data generated using computational models. Actual experimental values may vary.
Mass Spectrometry Fragmentation Analysis
In mass spectrometry, particularly with a soft ionization technique like electrospray ionization (ESI), the molecular ion peak [M+H]⁺ would be expected at m/z 214. The presence of a chlorine atom should also result in a characteristic [M+H+2]⁺ isotopic peak at m/z 216 with an intensity of approximately one-third of the [M+H]⁺ peak.
Key fragmentation pathways for N-sulfonylpyrrolidines often involve the cleavage of the S-N bond or fragmentation of the pyrrolidine ring.[4][5] Expected fragmentation patterns include:
-
Loss of SO₂Cl: A major fragmentation pathway could involve the loss of the chlorosulfonyl group, leading to a fragment corresponding to the protonated 2-(methoxymethyl)pyrrolidine.
-
Ring Opening: Cleavage of the pyrrolidine ring can lead to a variety of smaller fragment ions.
-
Loss of the Methoxymethyl Group: Fragmentation may also occur at the C-C bond between the pyrrolidine ring and the methoxymethyl substituent.
Comparative Analysis with Alternative Pyrrolidine Sulfonyl Chlorides
The selection of a sulfonylating agent is often dictated by the desired steric and electronic properties of the final product. Here, we compare the predicted spectral data of this compound with that of the parent pyrrolidine-1-sulfonyl chloride and the sterically more hindered 2-methylpyrrolidine-1-sulfonyl chloride.
Pyrrolidine-1-sulfonyl Chloride: The Unsubstituted Benchmark
Pyrrolidine-1-sulfonyl chloride (C₄H₈ClNO₂S, Mol. Wt.: 169.63 g/mol ) serves as the fundamental building block in this series.[6][7][8]
Table 2: Predicted ¹H and ¹³C NMR Data for Pyrrolidine-1-sulfonyl Chloride in CDCl₃
| Atom Numbering | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1, 4 | ~3.6 (t) | ~52.0 |
| 2, 3 | ~2.1 (quintet) | ~25.5 |
Note: Predicted data generated using computational models. Actual experimental values may vary.
Comparison Insights: The absence of a substituent at the 2-position in pyrrolidine-1-sulfonyl chloride results in a more symmetrical molecule, leading to fewer unique signals in both the ¹H and ¹³C NMR spectra compared to its 2-substituted counterparts. The protons at the 2 and 5 positions are equivalent, as are the carbons, and the same applies to the 3 and 4 positions.
2-Methylpyrrolidine-1-sulfonyl Chloride: Introducing Steric Hindrance
2-Methylpyrrolidine-1-sulfonyl chloride (C₅H₁₀ClNO₂S, Mol. Wt.: 183.66 g/mol ) introduces a methyl group at the 2-position, which can influence the reactivity and conformational preference of the molecule.[9][10][11]
Table 3: Predicted ¹H and ¹³C NMR Data for 2-Methylpyrrolidine-1-sulfonyl Chloride in CDCl₃
| Atom Numbering | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 2 | ~4.2 (m) | ~62.0 |
| 3 | ~1.9 (m) | ~34.0 |
| 4 | ~1.8 (m) | ~23.0 |
| 5 | ~3.5 (m) | ~50.0 |
| CH₃ | ~1.3 (d) | ~19.0 |
Note: Predicted data generated using computational models. Actual experimental values may vary.
Comparison Insights: The introduction of the methyl group in 2-methylpyrrolidine-1-sulfonyl chloride breaks the symmetry of the pyrrolidine ring, leading to a more complex NMR spectrum compared to the unsubstituted analog. The methyl group itself appears as a doublet in the ¹H NMR spectrum due to coupling with the proton at the 2-position. The carbon signals are all distinct.
Experimental Protocols
The following are generalized protocols for the acquisition of NMR and mass spectrometry data for sulfonyl chlorides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Due to the moisture sensitivity of sulfonyl chlorides, all glassware, including the NMR tube and cap, must be thoroughly dried. The sample (5-10 mg) should be dissolved in an appropriate deuterated aprotic solvent (~0.6 mL), such as CDCl₃ or DMSO-d₆, under an inert atmosphere (e.g., nitrogen or argon).
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to ensure high homogeneity, which is crucial for resolving fine coupling patterns.
-
-
¹H NMR Acquisition:
-
A standard one-pulse sequence is typically sufficient.
-
Ensure a spectral width that covers all expected proton signals (e.g., 0-10 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled experiment is standard to simplify the spectrum to a series of singlets for each unique carbon.
-
A wider spectral width is required (e.g., 0-160 ppm).
-
A greater number of scans is typically necessary due to the lower natural abundance of ¹³C.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sulfonyl chloride in a suitable volatile solvent, such as acetonitrile or methanol.
-
Instrumentation:
-
Electrospray ionization (ESI) is a common soft ionization technique suitable for these compounds.
-
A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements to confirm the elemental composition.
-
-
Data Acquisition:
-
Acquire a full scan mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Perform tandem mass spectrometry (MS/MS) on the isolated molecular ion to elucidate fragmentation pathways.
-
Visualization of Analytical Workflows
The characterization of sulfonyl chlorides follows a logical progression of analytical techniques to confirm structure and purity.
Caption: Workflow for the characterization of sulfonyl chlorides.
Conclusion
The detailed spectroscopic analysis of this compound and its comparison with pyrrolidine-1-sulfonyl chloride and 2-methylpyrrolidine-1-sulfonyl chloride provides valuable insights for the synthetic chemist. The predicted NMR data highlights the influence of the 2-substituent on the chemical shifts of the pyrrolidine ring protons and carbons. Understanding these spectral differences, in conjunction with predictable mass spectral fragmentation, allows for confident structural verification and quality control of these important reactive intermediates. This guide serves as a practical resource for the application of NMR and MS techniques in the rigorous characterization of sulfonyl chlorides, ultimately contributing to the robustness of synthetic methodologies in drug discovery and development.
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Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. [Link]
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Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]
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Jackson, G., et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Journal of The American Society for Mass Spectrometry, 31(5), 1059-1069. [Link]
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ResearchGate. Selected ¹H and ¹³C NMR (red) chemical shifts (ppm) (left) and the NOESY correlations (right) of 5a. [Link]
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Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. (2020). Angewandte Chemie International Edition, 59(46), 20466-20472. [Link]
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15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. (2017). Molecules, 22(7), 1195. [Link]
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A Comprehensive Technical Guide to 2-(Methoxymethyl)-1-pyrrolidinesulfonyl Chloride and its Derivatives for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the pursuit of enantiomerically pure pharmaceuticals, the strategic selection of reagents is paramount. This guide provides a full characterization of 2-(Methoxymethyl)-1-pyrrolidinesulfonyl chloride, a chiral sulfonylating agent derived from the versatile building block (S)- or (R)-2-(methoxymethyl)pyrrolidine. We will delve into its synthesis, reactivity, and performance in the context of contemporary asymmetric synthesis, offering a comparative analysis against other common sulfonylating agents. This document is intended to serve as a practical resource, supported by experimental insights and data, for chemists engaged in the synthesis of complex molecular architectures.
Introduction: The Role of Chiral Pyrrolidine Scaffolds in Asymmetric Synthesis
The pyrrolidine ring is a privileged scaffold in medicinal chemistry and a cornerstone of asymmetric catalysis.[1][2] Its conformational rigidity and the stereochemical information embedded within its structure make it an ideal backbone for chiral auxiliaries and catalysts.[3] The parent amine, 2-(methoxymethyl)pyrrolidine, is a well-established chiral auxiliary, effectively utilized in a range of stereoselective transformations.[3] The conversion of this amine to its corresponding sulfonyl chloride derivative, this compound, bestows upon it the ability to introduce a chiral sulfonamide moiety, a functional group of significant interest in drug discovery due to its prevalence in a wide array of therapeutic agents.
This guide will explore the unique attributes of this compound, providing a detailed examination of its chemical properties and potential applications.
Full Characterization of this compound
A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application. Below is a summary of the key characteristics of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₆H₁₂ClNO₃S | [1][4] |
| Molecular Weight | 213.68 g/mol | [1][4] |
| CAS Number | 1308384-40-8 | [1][5][6] |
| Appearance | Solid | [1][4] |
| Purity | Typically ≥95% | [1][5] |
| Predicted Boiling Point | 293.1±9.0 °C | [6][7] |
| Predicted Density | 1.38±0.1 g/cm³ | [6][7] |
Spectroscopic Data (Predicted and Analog-Based):
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrolidine ring protons, typically in the range of 1.5-4.0 ppm. Protons on the carbons adjacent to the nitrogen (C2 and C5) will be deshielded and appear at a lower field. The methoxymethyl group will exhibit a singlet for the methyl protons around 3.3 ppm and signals for the methylene protons.
-
¹³C NMR: The carbon NMR would display distinct signals for each of the six carbon atoms. The carbon of the methoxymethyl group would appear around 70-75 ppm, while the pyrrolidine carbons would be found in the 20-60 ppm range. The carbon bearing the sulfonyl group (C2) would be shifted downfield.
-
IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the sulfonyl group (S=O stretching) in the regions of approximately 1350-1380 cm⁻¹ (asymmetric) and 1160-1180 cm⁻¹ (symmetric).
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through the reaction of 2-(methoxymethyl)pyrrolidine with a suitable sulfonylating agent, most commonly sulfuryl chloride (SO₂Cl₂), in the presence of a base to neutralize the HCl byproduct.
General Synthesis Workflow
The logical flow for the preparation of this compound and its subsequent use in sulfonamide synthesis is depicted below.
Caption: General workflow for the synthesis and application of this compound.
Detailed Experimental Protocol (Proposed)
This protocol is a generalized procedure based on standard methods for the synthesis of sulfonyl chlorides from secondary amines. Optimization may be required for specific applications.
Materials:
-
(S)- or (R)-2-(Methoxymethyl)pyrrolidine
-
Sulfuryl chloride (SO₂Cl₂)
-
Triethylamine (Et₃N) or other non-nucleophilic base
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-(methoxymethyl)pyrrolidine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
-
Addition of Sulfuryl Chloride: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of sulfuryl chloride (1.1 eq.) in anhydrous DCM via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Sulfonyl chlorides are sensitive to moisture, which can lead to hydrolysis to the corresponding sulfonic acid. Therefore, the use of anhydrous solvents and a dry atmosphere is crucial.
-
Low Temperature: The reaction between the amine and sulfuryl chloride is exothermic. Performing the addition at low temperatures helps to control the reaction rate, minimize side reactions, and improve the yield and purity of the product.
-
Tertiary Amine Base: A non-nucleophilic base like triethylamine is used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the starting amine.
Comparative Analysis with Alternative Sulfonylating Agents
The choice of a sulfonylating agent is dictated by factors such as reactivity, substrate scope, and the desired properties of the final product. Here, we compare this compound with common achiral and other chiral sulfonylating agents.
Table 2: Comparison of Sulfonylating Agents
| Reagent | Structure | Key Features | Advantages | Disadvantages |
| This compound | Chiral, pyrrolidine-based | Introduces a chiral sulfonamide moiety; potential for high diastereoselectivity in reactions with prochiral amines. | Enables asymmetric synthesis of sulfonamides; the parent amine is a well-established chiral auxiliary. | Higher cost and less readily available than common achiral reagents; reactivity data is not widely published. |
| p-Toluenesulfonyl chloride (TsCl) | Achiral, aromatic | Widely used, stable solid. | Readily available, cost-effective, and well-characterized reactivity. | Can be less reactive with hindered or electron-deficient amines. |
| Methanesulfonyl chloride (MsCl) | Achiral, aliphatic | Highly reactive liquid. | High reactivity allows for sulfonylation of less nucleophilic amines. | Can be less selective and more difficult to handle due to its high reactivity and corrosive nature. |
| Camphorsulfonyl chloride | Chiral, terpene-derived | Rigid bicyclic structure provides a well-defined chiral environment. | Effective for the synthesis of chiral sulfonamides and for the resolution of racemic amines. | Can be sterically demanding, potentially limiting its substrate scope. |
Reactivity and Application Considerations
The reactivity of this compound is expected to be comparable to other N-alkylsulfonyl chlorides. The presence of the electron-donating pyrrolidine nitrogen may slightly reduce the electrophilicity of the sulfur atom compared to arylsulfonyl chlorides. However, its primary value lies in its ability to act as a chiral electrophile .
When reacted with a racemic or prochiral amine, the chiral environment provided by the 2-(methoxymethyl)pyrrolidine moiety can induce diastereoselectivity, leading to the preferential formation of one diastereomeric sulfonamide. This diastereomeric mixture can then potentially be separated, and the chiral auxiliary removed to yield an enantioenriched amine.
Caption: Logical pathway for the use of this compound in asymmetric synthesis.
Conclusion and Future Outlook
This compound represents a valuable, albeit specialized, tool for the modern synthetic chemist. Its utility stems from the well-established chiral scaffolding of the 2-(methoxymethyl)pyrrolidine moiety, which can be leveraged for the asymmetric synthesis of sulfonamides. While it may not replace ubiquitous and cost-effective achiral reagents like TsCl and MsCl for general sulfonamide synthesis, its application in contexts requiring stereocontrol is where its true potential lies.
Further research into the reactivity of this and related chiral sulfonyl chlorides, including detailed kinetic studies and a broader exploration of their substrate scope, will undoubtedly expand their application in the synthesis of complex, enantioenriched molecules for the pharmaceutical and agrochemical industries. The development of more efficient and scalable syntheses of these chiral reagents will also be crucial for their wider adoption.
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CHEMISTRY & BIOLOGY INTERFACE. Recent advances in synthesis of sulfonamides: A review. [Link]
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PubMed. Practical Access to Axially Chiral Sulfonamides and Biaryl Amino Phenols via Organocatalytic Atroposelective N-alkylation. [Link]
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A Senior Application Scientist's Guide to Synthetic Alternatives for 2-(Methoxymethyl)-1-pyrrolidinesulfonyl Chloride
Introduction
In the landscape of modern drug discovery and chemical biology, the sulfonamide functional group remains a cornerstone of molecular design. Its unique stereoelectronic properties and ability to act as a hydrogen bond donor and acceptor make it a privileged motif in a vast array of therapeutic agents. The synthesis of sulfonamides is most classically achieved through the reaction of a primary or secondary amine with a sulfonyl chloride. 2-(Methoxymethyl)-1-pyrrolidinesulfonyl chloride (CAS 1308384-40-8) is a chiral building block of significant interest, offering a specific scaffold for probing structure-activity relationships (SAR).[1][2]
However, the inherent reactivity and moisture sensitivity of sulfonyl chlorides can present challenges, particularly in the context of complex, late-stage functionalization where substrate stability and reaction selectivity are paramount. This has driven the development of alternative sulfonylating agents and synthetic strategies that offer improved handling, stability, and functional group tolerance.
This guide provides a comparative analysis of synthetic alternatives to this compound, structured not as a rigid template, but as a logical exploration of the chemical challenges and their solutions. We will delve into alternative activating groups for the sulfonyl moiety, explore structurally analogous scaffolds, and present detailed, field-proven protocols for modern synthetic methodologies. Our focus is on the causality behind experimental choices, ensuring each protocol is a self-validating system for the discerning researcher.
Section 1: The Benchmark Reagent: this compound
Before exploring alternatives, it is crucial to understand the benchmark. The target molecule is a sulfonylating agent designed to transfer the 2-(methoxymethyl)pyrrolidin-1-yl-sulfonyl group. The pyrrolidine scaffold, derived from the readily available (S)-(+)-2-(Methoxymethyl)pyrrolidine, provides a defined three-dimensional structure, while the methoxymethyl side chain offers a potential point for hydrogen bonding or metabolic modulation.[3]
Core Application: The primary use is the reaction with an amine in the presence of a base to form the corresponding sulfonamide. The high reactivity of the S-Cl bond makes this transformation efficient but also susceptible to hydrolysis and can necessitate stringent anhydrous conditions.
Logical Framework for Selecting a Sulfonylating Agent
The decision to deviate from a standard sulfonyl chloride is driven by specific experimental needs. The following decision tree illustrates the logical process for selecting an appropriate alternative.
Caption: Decision workflow for selecting an appropriate sulfonylating agent.
Section 2: Alternative Activating Groups: Moving Beyond the Chloride
The limitations of sulfonyl chlorides—namely their high reactivity and hydrolytic instability—have spurred the development of alternative electrophiles for sulfonamide synthesis. These alternatives replace the chlorine atom with other leaving groups, modulating the reagent's stability and reactivity profile.
Sulfonyl Fluorides: The Stable Counterpart
Sulfonyl fluorides have emerged as highly valuable alternatives to their chloride cousins.[4][5] The greater strength of the S-F bond compared to the S-Cl bond imparts significantly higher stability towards hydrolysis and ambient moisture, making them easier to handle, purify, and store.
Comparative Performance:
-
Reactivity: While sulfonyl chlorides react rapidly, often indiscriminately, sulfonyl fluorides exhibit more controlled reactivity. This allows for selective sulfonylation in the presence of other sensitive functional groups.[4] Their reaction with amines often requires slightly more forcing conditions or specific activation, which can be an advantage for achieving selectivity.
-
Applications: They are particularly well-suited for parallel synthesis and library generation where reagent stability in solution is critical.[5]
Activated Sulfonate Esters: The "Mimics"
Pentafluorophenyl (PFP) sulfonate esters serve as excellent, bench-stable mimics of sulfonyl chlorides.[6] These reagents are often crystalline solids with low sensitivity to air and moisture, representing a significant improvement in handling and safety.
Comparative Performance:
-
Mechanism: The reaction proceeds via nucleophilic attack by the amine, displacing the electron-deficient pentafluorophenoxide, a good leaving group.
-
Synthesis: Modern synthetic methods allow for their preparation under mild, copper-catalyzed conditions from widely available boronic acids and a stable SO₂ source like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO).[6] This provides a versatile entry point to novel sulfonylating agents that might be difficult to access via traditional chlorination routes.
Comparative Reaction Schemes
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A Comparative Guide to Determining Enantiomeric Excess in Asymmetric Synthesis: Featuring 2-(Methoxymethyl)pyrrolidine-Derived Auxiliaries
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the precise control of stereochemistry is paramount. The biological activity of chiral molecules, particularly pharmaceuticals, is often dictated by their absolute configuration, making the development of robust asymmetric syntheses and the accurate determination of enantiomeric excess (ee) critical endeavors. This guide provides an in-depth comparison of methodologies for determining the enantiomeric purity of products derived from asymmetric reactions, with a focus on those utilizing pyrrolidine-based chiral auxiliaries, exemplified by derivatives of 2-(methoxymethyl)pyrrolidine, and their comparison with the well-established Evans oxazolidinone auxiliaries.
The Role of Chiral Auxiliaries in Asymmetric Synthesis
Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[1] After the desired chiral center is established, the auxiliary is removed and can often be recovered for reuse.[1] The effectiveness of a chiral auxiliary is measured by its ability to induce high diastereoselectivity in the reaction, which, after cleavage, translates to high enantiomeric excess of the product.
The Promise of 2-(Methoxymethyl)pyrrolidine-Derived Auxiliaries
Pyrrolidine-based structures are prevalent in organocatalysis and as chiral auxiliaries due to their rigid conformational nature and the stereodirecting influence of substituents. While 2-(Methoxymethyl)-1-pyrrolidinesulfonyl chloride itself is a reagent primarily used for the synthesis of sulfonamides, the core chiral motif, 2-(methoxymethyl)pyrrolidine, is a valuable component of chiral auxiliaries. For instance, C2-symmetrical trans-2,5-bis(methoxymethyl)pyrrolidine has proven to be an excellent chiral auxiliary for the asymmetric alkylation of carboxamide enolates, affording products with high diastereoselectivity (invariably over 95% de). This high level of stereocontrol makes this class of auxiliaries an attractive option for asymmetric synthesis.
The Benchmark: Evans Oxazolidinone Auxiliaries
Introduced by David A. Evans, chiral oxazolidinones have become a cornerstone of asymmetric synthesis, widely employed in aldol reactions, alkylations, and Diels-Alder reactions.[2] Their predictable stereodirecting capabilities, high diastereoselectivity, and the extensive body of literature detailing their application make them the gold standard against which other chiral auxiliaries are often compared.[1][3]
Comparative Analysis of Chiral Auxiliaries in Asymmetric Alkylation
To provide a practical comparison, we will consider the asymmetric alkylation of a propionamide derivative to synthesize an enantiomerically enriched carboxylic acid. This reaction is a fundamental carbon-carbon bond-forming reaction where the chiral auxiliary plays a crucial role in establishing the stereochemistry of the α-carbon.
| Feature | 2-(Methoxymethyl)pyrrolidine-Derived Auxiliary | Evans Oxazolidinone Auxiliary |
| Structure | Based on the 2-(methoxymethyl)pyrrolidine scaffold. | Based on a substituted oxazolidin-2-one ring system. |
| Stereocontrol | High diastereoselectivity reported for alkylations (>95% de). | Excellent and predictable diastereoselectivity in alkylations (>98% de).[4] |
| Versatility | Effective for a range of electrophiles in alkylation reactions. | Broad applicability across various asymmetric transformations.[2] |
| Cleavage | Typically requires strong hydrolytic conditions (e.g., strong acid or base). | Can be cleaved under a variety of conditions (e.g., LiOH/H₂O₂, LiBH₄).[4] |
| Availability | Derived from proline, a readily available chiral pool starting material. | Commercially available in both enantiomeric forms.[5] |
Methodologies for Determining Enantiomeric Excess
The accurate determination of enantiomeric excess is crucial for evaluating the success of an asymmetric synthesis.[6] The most common and reliable methods include chiral high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy with chiral solvating agents.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers, which allows for their direct quantification.[7][8] The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Experimental Protocols
PART 1: Asymmetric Alkylation Reactions
A. Asymmetric Alkylation using a trans-2,5-bis(methoxymethyl)pyrrolidine Auxiliary (Adapted from Kawanami et al., 1984)
-
Acylation of the Auxiliary: To a solution of trans-2,5-bis(methoxymethyl)pyrrolidine in an aprotic solvent (e.g., THF), add an equivalent of an acylating agent (e.g., propionyl chloride) and a non-nucleophilic base (e.g., triethylamine) at 0 °C. Allow the reaction to warm to room temperature and stir until completion. Purify the resulting N-propionyl amide by column chromatography.
-
Enolate Formation and Alkylation: Dissolve the N-propionyl amide in dry THF and cool to -78 °C. Add a strong base such as lithium diisopropylamide (LDA) dropwise to form the lithium enolate. After stirring for 30 minutes, add the electrophile (e.g., ethyl iodide). Stir the reaction at -78 °C for several hours.
-
Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the alkylated product by column chromatography.
B. Asymmetric Alkylation using an Evans Oxazolidinone Auxiliary (Adapted from Smith et al., J. Chem. Educ.[4])
-
Acylation of the Auxiliary: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone in THF, add 4-dimethylaminopyridine (DMAP) followed by propionic anhydride. Stir the reaction at room temperature until completion.
-
Enolate Formation and Alkylation: Dissolve the resulting N-propionyl oxazolidinone in dry THF and cool the solution to -78 °C. Add sodium bis(trimethylsilyl)amide (NaHMDS) to form the sodium enolate. After 30 minutes, add ethyl iodide and allow the reaction to proceed at -78 °C.
-
Workup and Purification: Quench the reaction with saturated aqueous ammonium chloride. After extraction and drying, purify the product by flash chromatography.
PART 2: Determination of Enantiomeric Excess
A. Chiral HPLC Analysis of the Cleaved Carboxylic Acid
This protocol is for the analysis of the enantiomeric excess of 2-methylpentanoic acid, the product obtained after cleavage of the auxiliary from the alkylation reaction.
-
Auxiliary Cleavage: The alkylated amide from either synthesis can be hydrolyzed to the corresponding carboxylic acid using standard procedures (e.g., refluxing with 6N HCl or treatment with LiOH/H₂O₂ for the oxazolidinone).
-
Sample Preparation: Dissolve a small amount of the purified carboxylic acid in the mobile phase.
-
HPLC Conditions:
-
Column: A polysaccharide-based chiral stationary phase, such as a Chiralcel® OD-H or Chiralpak® AD-H column, is often effective for the separation of chiral carboxylic acids.
-
Mobile Phase: A typical mobile phase for normal phase separation would be a mixture of hexane and isopropanol with a small amount of a modifier like trifluoroacetic acid (TFA). For example, Hexane:Isopropanol:TFA (90:10:0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm).
-
-
Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
B. ¹H NMR Analysis with a Chiral Solvating Agent (CSA)
This protocol allows for the determination of the diastereomeric excess of the alkylated product before cleavage of the auxiliary.
-
Sample Preparation: Dissolve a known amount of the purified alkylated product in a suitable deuterated solvent (e.g., CDCl₃).
-
Addition of CSA: Acquire a standard ¹H NMR spectrum. Then, add a chiral solvating agent, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or a derivative of BINOL-amino alcohol, to the NMR tube.[9]
-
NMR Acquisition: Acquire subsequent ¹H NMR spectra after the addition of the CSA. The chiral environment created by the CSA will cause the signals of the diastereomers to appear at different chemical shifts (diastereomeric splitting).
-
Data Analysis: Identify a well-resolved pair of signals corresponding to a specific proton in the two diastereomers. The diastereomeric excess (de) is calculated by integrating these signals and using the formula: % de = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] x 100
Visualizing the Workflow
Sources
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Navigating the Sulfonylation Landscape: A Cost-Effectiveness Analysis of 2-(Methoxymethyl)-1-pyrrolidinesulfonyl Chloride in Research
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, the choice of a sulfonating agent can significantly impact reaction efficiency, yield, and overall project cost. While traditional reagents like tosyl chloride (TsCl) and mesyl chloride (MsCl) are well-established workhorses, the emergence of more complex sulfonyl chlorides, such as 2-(Methoxymethyl)-1-pyrrolidinesulfonyl chloride, presents both new opportunities and questions of cost-effectiveness. This guide provides an in-depth technical comparison of this compound with its more common counterparts, offering insights into its potential applications, performance expectations, and a framework for its economic evaluation in a research and development setting.
The Contenders: A Physicochemical Overview
A fundamental understanding of the physical and chemical properties of a reagent is paramount to predicting its behavior in a reaction. Here, we compare this compound with the widely used tosyl chloride and mesyl chloride.
| Property | This compound | p-Toluenesulfonyl chloride (TsCl) | Methanesulfonyl chloride (MsCl) |
| Molecular Weight | 213.68 g/mol [1][2] | 190.65 g/mol | 114.55 g/mol |
| Formula | C₆H₁₂ClNO₃S[1][2] | C₇H₇ClO₂S | CH₃ClO₂S |
| Appearance | Solid[1] | White to off-white solid | Colorless to yellow liquid |
| Structure | |||
| Key Structural Feature | Aliphatic, cyclic, with an ether functional group | Aromatic | Aliphatic, small |
| Purity | Typically ≥95%[1] | Typically ≥98% | Typically ≥99% |
The key differentiator for this compound is its unique pyrrolidine backbone incorporating a methoxymethyl ether. This structural complexity suggests its utility in applications where specific steric bulk or the potential for secondary interactions is desired, a common consideration in the design of highly selective kinase inhibitors and other complex drug candidates.[3][4][5]
The Crucial Question of Reactivity: An Informed Expectation
The reactivity of sulfonyl chlorides is primarily governed by the electrophilicity of the sulfur atom and steric hindrance around it.
-
Mesyl Chloride (MsCl): Being a small, unhindered aliphatic sulfonyl chloride, MsCl is generally the most reactive of the three. This high reactivity can be advantageous for rapid reactions but may lead to lower selectivity with multifunctional substrates. The reaction with alcohols in the presence of a non-nucleophilic base like triethylamine often proceeds via a sulfene intermediate.[6]
-
Tosyl Chloride (TsCl): As an aromatic sulfonyl chloride, the phenyl ring can withdraw electron density, increasing the electrophilicity of the sulfur atom. However, the bulky tosyl group can introduce steric hindrance, potentially slowing down the reaction compared to MsCl. The reaction mechanism is typically a direct nucleophilic attack on the sulfur atom.[6][7]
-
This compound: This reagent is an aliphatic sulfonyl chloride, which would suggest higher reactivity than TsCl. However, the pyrrolidine ring introduces significant steric bulk around the sulfonyl group. This steric hindrance is likely to temper its reactivity, potentially making it more selective than MsCl for certain substrates. The presence of the ether oxygen might also influence the reaction through intramolecular interactions or by affecting the solubility of the reagent.
Inferred Reactivity Ranking: MsCl > this compound ≈ TsCl
This hypothesis suggests that this compound may offer a balance between the high reactivity of MsCl and the often more manageable reactivity of TsCl, with the added dimension of its unique steric profile.
Cost-Effectiveness in the Research Context
The economic viability of a reagent in a research setting is not solely determined by its price per gram. A more holistic view, encompassing factors like yield, reaction time, purification costs, and the potential for generating novel intellectual property, is essential.
| Reagent | Representative Price (per gram) | Key Cost-Influencing Factors |
| This compound | ~$154 - $580[1][8] | Higher initial cost, potential for higher value in novel compound synthesis, may offer unique selectivity leading to fewer purification steps. |
| p-Toluenesulfonyl chloride (TsCl) | ~$0.50 - $2.00 | Low initial cost, widely available, well-understood reactivity, potential for side reactions (e.g., chlorination of alcohols)[9][10][11]. |
| Methanesulfonyl chloride (MsCl) | ~$0.30 - $1.50 | Very low initial cost, high reactivity can lead to faster reactions but potentially more byproducts and purification challenges. |
Cost-Benefit Analysis Workflow:
Caption: A workflow for evaluating the cost-effectiveness of a sulfonating agent.
For early-stage drug discovery and high-throughput screening, where the goal is to generate a diverse library of compounds, the higher initial cost of a specialized reagent like this compound might be justified if it leads to the synthesis of unique molecular scaffolds that are not accessible with simpler reagents.[12][13]
Experimental Protocols: A Guide to Implementation
While specific protocols for this compound are not abundant, a general procedure for sulfonylation of an amine or alcohol can be adapted. The following are representative protocols for sulfonylation reactions.
Protocol 1: General Sulfonylation of a Primary Amine
Objective: To form a sulfonamide from a primary amine using a sulfonyl chloride.
Materials:
-
Primary amine (1.0 eq)
-
Sulfonyl chloride (1.1 - 1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine (1.5 - 2.0 eq)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the primary amine in anhydrous DCM.
-
Add the base (TEA or pyridine) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of the sulfonyl chloride in anhydrous DCM to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: General Sulfonylation of an Alcohol (Mesylation)
Objective: To form a sulfonate ester from an alcohol.
Materials:
-
Alcohol (1.0 eq)
-
Methanesulfonyl chloride (MsCl) (1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) (1.5 eq)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the alcohol in anhydrous DCM and cool to 0 °C.
-
Add triethylamine to the solution.
-
Slowly add methanesulfonyl chloride to the reaction mixture.
-
Stir at 0 °C for the recommended time (monitor by TLC).
-
Dilute the reaction mixture with water and separate the layers.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the desired mesylate.[14]
Experimental Workflow Diagram:
Caption: A generalized experimental workflow for sulfonylation reactions.
Conclusion and Future Outlook
This compound represents a valuable, albeit more costly, tool for the modern medicinal chemist. Its unique structural features suggest its potential for achieving specific selectivity in the synthesis of complex, high-value molecules. While it is unlikely to replace inexpensive, bulk sulfonating agents like TsCl and MsCl for routine transformations, its cost-effectiveness becomes apparent in the context of lead optimization and the generation of novel chemical entities where precise structural control is paramount.
The lack of direct comparative studies highlights an opportunity for further research. A systematic investigation into the reactivity, selectivity, and reaction kinetics of this compound against a panel of standard sulfonating agents across various substrate classes would be of significant value to the scientific community. Such data would enable more informed decisions in reagent selection, ultimately accelerating the pace of innovation in drug discovery and development.
References
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Southern Research. (n.d.). High-Throughput Screening & Discovery. Retrieved from [Link]
-
BMG LABTECH. (2019, April 10). High-throughput screening (HTS). Retrieved from [Link]
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Scott, J. S., et al. (2021). Covalent Targeting Leads to the Development of a LIMK1 Isoform-Selective Inhibitor. Journal of Medicinal Chemistry, 64(15), 11486–11503. Retrieved from [Link]
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Cornella, J., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(52), 18880-18884. Retrieved from [Link]
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Request PDF. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Retrieved from [Link]
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PubMed. (2007). Discovery of novel 2-anilinopyrazolo[1,5-a]pyrimidine derivatives as c-Src kinase inhibitors for the treatment of acute ischemic stroke. Retrieved from [Link]
-
Ding, R., et al. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 16(7), 5665-5673. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Alcohol to Mesylate - Common Conditions. Retrieved from [Link]
-
Unciti-Broceta, A., et al. (2023). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. Journal of Medicinal Chemistry, 66(15), 10449–10463. Retrieved from [Link]
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Wang, Z., et al. (2009). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic letters, 11(15), 3342–3345. Retrieved from [Link]
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Organic Synthesis. (n.d.). Alcohol to Mesylate using MsCl, base. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis of an Adaptor-Associated Kinase 1 Inhibitor. Retrieved from [Link]
-
Giguere, J. R., et al. (2011). Solution-Phase Parallel Synthesis of a Library of Δ2-Pyrazolines. Journal of combinatorial chemistry, 13(5), 453–459. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Why do tosylation and mesylation of alcohols follow different mechanisms?. Retrieved from [Link]
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PubMed. (2008). Dry HCl in parallel synthesis of fused pyrimidin-4-ones. Retrieved from [Link]
-
PubMed. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Retrieved from [Link]
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Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Retrieved from [Link]
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ResearchGate. (2011). Formation of the chloride, not the desired tosylate. Retrieved from [Link]
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ResearchGate. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Retrieved from [Link]
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A Comparative Guide to Screening Libraries Based on the 2-(Methoxymethyl)-1-pyrrolidinesulfonyl Scaffold: A Privileged Chiral Framework for Modern Drug Discovery
In the landscape of contemporary drug discovery, the architecture of small molecule screening libraries is a critical determinant of success. The strategic selection of a core scaffold dictates the accessible chemical space and, consequently, the potential for identifying novel, potent, and selective modulators of biological targets. This guide provides an in-depth technical comparison of screening libraries based on the 2-(methoxymethyl)-1-pyrrolidinesulfonyl scaffold, a chiral, three-dimensional framework poised to address the limitations of traditional flat, aromatic compound collections. We will explore the rationale behind its design, its synthetic tractability, and its comparative potential against other established privileged scaffolds, supported by experimental protocols and data-driven insights.
The Rationale for Three-Dimensional Scaffolds: Moving Beyond "Flatland"
The over-representation of flat, aromatic structures in historical screening collections has led to challenges in identifying ligands for complex protein targets, such as those with intricate allosteric sites or protein-protein interfaces. The pyrrolidine ring, a saturated five-membered heterocycle, offers a significant advantage by introducing three-dimensionality.[1][2] This inherent non-planarity, a phenomenon known as "pseudorotation," allows for a more comprehensive exploration of the pharmacophore space.[2]
The 2-(methoxymethyl)-1-pyrrolidinesulfonyl scaffold builds upon this foundation by incorporating several key features:
-
Chirality: The stereocenter at the 2-position of the pyrrolidine ring allows for the creation of stereoisomeric libraries. This is crucial as biological targets are chiral, and different enantiomers or diastereomers can exhibit vastly different pharmacological profiles.[3][4]
-
Defined Vectorial Orientation: The methoxymethyl substituent provides a defined vector for interaction with target proteins and a potential site for further derivatization.
-
Synthetic Accessibility: The pyrrolidine core can be readily synthesized from commercially available starting materials, and the sulfonamide linkage provides a robust and versatile handle for combinatorial library synthesis.[5]
-
Favorable Physicochemical Properties: Saturated heterocyclic scaffolds generally lead to compounds with improved solubility and metabolic stability compared to their aromatic counterparts.[6]
Comparative Analysis: The 2-(Methoxymethyl)-1-pyrrolidinesulfonyl Scaffold versus Other Privileged Frameworks
To objectively assess the potential of the 2-(methoxymethyl)-1-pyrrolidinesulfonyl scaffold, we compare its key attributes to two widely used privileged scaffolds: benzimidazoles (a predominantly flat, aromatic system) and piperazines (a saturated, non-chiral heterocycle).
| Feature | 2-(Methoxymethyl)-1-pyrrolidinesulfonyl | Benzimidazole | Piperazine |
| Dimensionality | High (sp3-rich, chiral)[1][2] | Low (predominantly sp2, planar) | Moderate (sp3-rich, achiral chair/boat conformations) |
| Chirality | Inherent (at C2)[3][4] | Achiral (unless substituted) | Achiral (unless substituted) |
| Synthetic Tractability | High | High | High |
| Diversity Potential | High (multiple points for diversification) | Moderate (primarily at N1 and C2) | Moderate (primarily at N1 and N4) |
| Physicochemical Profile | Generally good solubility and metabolic stability[6] | Can have poor solubility | Generally good solubility |
| Prevalence in Approved Drugs | Emerging | High | High |
This comparison highlights the potential of the 2-(methoxymethyl)-1-pyrrolidinesulfonyl scaffold to populate a unique and valuable region of chemical space, offering a distinct advantage in campaigns targeting complex biological systems.
Designing and Synthesizing a Screening Library: A Step-by-Step Workflow
The construction of a high-quality screening library based on the 2-(methoxymethyl)-1-pyrrolidinesulfonyl scaffold is a systematic process. The following workflow outlines the key stages, from initial design to final compound characterization.
Caption: A generalized workflow for the design, synthesis, and screening of a chemical library.
Experimental Protocol: Synthesis of a Representative Library Member
This protocol details the synthesis of a single, representative member of a library derived from the 2-(methoxymethyl)-1-pyrrolidinesulfonyl scaffold. This reaction can be adapted for parallel synthesis to generate a diverse library.
Materials:
-
(S)-2-(Methoxymethyl)pyrrolidine
-
Triethylamine (Et3N)
-
Dichloromethane (DCM)
-
4-Fluorobenzenesulfonyl chloride
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a solution of (S)-2-(methoxymethyl)pyrrolidine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C, add a solution of 4-fluorobenzenesulfonyl chloride (1.1 eq) in dichloromethane dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired (S)-1-((4-fluorophenyl)sulfonyl)-2-(methoxymethyl)pyrrolidine.
Characterization:
-
LC-MS: To confirm the mass of the product.
-
¹H and ¹³C NMR: To confirm the structure and purity of the product.
High-Throughput Screening (HTS) Campaign: A Protocol for Kinase Inhibition
The following protocol outlines a high-throughput screening assay to identify inhibitors of a target kinase from the synthesized library.
Caption: A typical workflow for a high-throughput kinase inhibition assay.
Protocol:
-
Using an acoustic liquid handler, dispense 50 nL of each library compound (10 mM in DMSO) into a 384-well assay plate.
-
Add 5 µL of a solution containing the target kinase in assay buffer to each well.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP in assay buffer.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 10 µL of a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega) to each well to measure kinase activity.
-
Incubate for an additional 40 minutes at room temperature.
-
Measure the luminescence signal using a plate reader.
-
Analyze the data to identify compounds that significantly inhibit the kinase activity.
Conclusion: A Scaffold for the Future of Drug Discovery
The 2-(methoxymethyl)-1-pyrrolidinesulfonyl scaffold represents a compelling starting point for the construction of screening libraries with enhanced three-dimensionality and chiral complexity. While direct, publicly available comparative screening data for libraries based on this specific scaffold remains nascent, the foundational principles of medicinal chemistry and the demonstrated success of related pyrrolidine-containing drugs strongly support its potential.[1][7] By moving beyond the flat landscapes of traditional screening collections, libraries built upon this and similar sp³-rich frameworks are poised to unlock novel biological targets and deliver the next generation of therapeutics. This guide provides the strategic framework and practical protocols for researchers to embark on the exploration of this promising chemical space.
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A Comparative Guide to Modern Sulfonylating Reagents: Navigating Stability, Reactivity, and Application
The introduction of a sulfonyl group (–SO₂–) into a molecule is a cornerstone transformation in modern chemistry, with profound implications in pharmaceuticals, agrochemicals, and materials science.[1] The resulting sulfonamides, sulfonate esters, and sulfones are privileged structures, frequently imparting desirable physicochemical and biological properties. For decades, the go-to reagents for these transformations have been the highly reactive sulfonyl chlorides. However, their inherent instability and often harsh reaction conditions have driven the development of a new generation of sulfonylating agents.[2]
This guide provides an in-depth comparative analysis of modern sulfonylating reagents, moving beyond the classical sulfonyl chlorides to explore more stable, selective, and user-friendly alternatives. We will delve into the causality behind experimental choices, present comparative data, and provide actionable protocols to empower researchers in selecting the optimal reagent for their specific synthetic challenge.
The Classic Workhorse: Sulfonyl Chlorides (R-SO₂Cl)
Sulfonyl chlorides, particularly p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl), are widely used due to their high reactivity and low cost.[3] Their efficacy stems from the high electrophilicity of the sulfur atom, which is readily attacked by nucleophiles like amines and alcohols.[4]
However, this high reactivity is a double-edged sword. Sulfonyl chlorides are notoriously sensitive to moisture, leading to hydrolysis and decomposition.[5] This instability can be particularly problematic for heteroaromatic sulfonyl chlorides, which are prone to SO₂ extrusion or other complex decomposition pathways.[6][7] Furthermore, the reaction generates hydrochloric acid (HCl) as a byproduct, which can be detrimental to sensitive substrates and often requires stoichiometric amounts of a base scavenger.[8]
Key Limitations:
-
Instability: Prone to hydrolysis and decomposition, especially complex heterocyclic variants.[5][6][7]
-
Harsh Byproducts: Generation of HCl necessitates the use of bases, complicating purification.
-
Safety Concerns: Many sulfonyl chlorides are lachrymators and corrosive.
The New Standard of Stability: Sulfonyl Fluorides (R-SO₂F)
The emergence of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, pioneered by K. Barry Sharpless, has positioned sulfonyl fluorides as a superior alternative to their chloride counterparts.[9][10][11] The key to their utility lies in the unique balance between the stability of the S-F bond and its latent reactivity.[12]
Sulfonyl fluorides are remarkably stable to hydrolysis, thermolysis, and even reduction, making them compatible with a wide range of reaction conditions and ideal for applications like high-throughput screening and aqueous synthesis.[5] This enhanced stability does not render them inert; they react selectively and efficiently with a wide range of nucleophiles, often under mild, base-free conditions.[2]
Causality Behind Superior Performance: The exceptional stability of the S-F bond makes sulfonyl fluorides more robust and less prone to unwanted side reactions compared to sulfonyl chlorides.[5] While less electrophilic than sulfonyl chlorides, their reaction with nucleophiles is highly favorable and chemoselective, proceeding exclusively at the sulfur center. This "click chemistry" character ensures high yields and simplified purification.[9][10][11]
Comparative Reactivity: While sulfonyl chlorides are generally more reactive, especially with sterically hindered amines, sulfonyl fluorides excel in reactions with amines bearing other functional groups where chlorides might fail.[13] The choice between the two often depends on the specific substrate and desired reaction kinetics.[6]
Tunable Reactivity: N-Sulfonyl-N-heterocyclic Reagents
A versatile class of sulfonylating agents involves the activation of the sulfonyl group by attachment to a nitrogen-containing heterocycle, such as an imidazole, triazole, or benzotriazole.[14][15][16][17] These reagents offer a balance of stability and reactivity that can be tuned by modifying the heterocyclic component.
-
N-Sulfonylbenzotriazoles: These have proven to be advantageous reagents for C-sulfonylation reactions, reacting with diverse nucleophiles like nitriles and reactive heteroaromatics to form sulfones in good to excellent yields.[14]
-
N-Sulfonylimidazoles: These reagents are known for their selectivity and are employed when mild reaction conditions are paramount.[18]
These reagents are typically stable, crystalline solids that are easier to handle than liquid sulfonyl chlorides. The heterocyclic leaving group is generally less aggressive than chloride, often leading to cleaner reactions.
Specialized Solutions: Other Modern Reagents
The quest for milder and more selective sulfonylation methods has led to the development of several other classes of reagents.
-
Sulfonyl Hydrazides (R-SO₂NHNH₂): These are stable, odorless, and moisture-insensitive solids that serve as excellent precursors for sulfonyl radicals.[19] They are particularly useful in radical-mediated sulfonylation reactions of alkenes and alkynes.[19][20]
-
Sodium Sulfinates (R-SO₂Na): Widely used as sulfonyl radical precursors, sodium sulfinates are key reagents in electrochemical sulfonylation methods.[21][22] These green chemistry approaches avoid the use of harsh chemical oxidants.[21][22]
-
Catechol Sulfates: These cyclic sulfates serve as pre-activated reagents that can undergo regioselective ring-opening with nucleophiles, offering a unique pathway to functionalized sulfonates.[23]
Comparative Data Summary
The following table provides a high-level comparison of the key features of different sulfonylating reagent classes.
| Reagent Class | Stability | Reactivity | Byproducts | Handling | Key Advantage |
| Sulfonyl Chlorides | Low (Moisture Sensitive) | Very High | HCl (Corrosive) | Often lachrymatory | Low Cost, High Reactivity |
| Sulfonyl Fluorides | Very High (Aqueous Stable) | High (Tunable) | HF (Benign in situ) | Generally benign solids/liquids | Stability, Selectivity (SuFEx)[9][10][11] |
| N-Sulfonyl-heterocycles | High (Often Crystalline) | Moderate to High | Neutral Heterocycle | Easy to handle solids | Tunable reactivity, mild conditions[14] |
| Sulfonyl Hydrazides | High (Air/Moisture Stable) | Varies (Radical Precursor) | N₂ | Stable solids | Versatile radical source[19] |
| Sodium Sulfinates | High (Salts) | Varies (Radical Precursor) | Varies | Stable solids | Electrochemical applications[21][22] |
Visualization of Concepts
Reaction Mechanism Overview
This diagram illustrates the general nucleophilic substitution mechanism common to sulfonyl halides and related reagents. The electrophilicity of the sulfur center is the key driver of the reaction.
Caption: Decision tree for selecting a suitable sulfonylating reagent.
Experimental Protocols
To illustrate the practical application of modern reagents, a representative protocol for the synthesis of a sulfonamide using a sulfonyl fluoride is provided. This protocol highlights the mild conditions and simplicity characteristic of the SuFEx methodology.
Protocol: Synthesis of N-Benzyl-4-toluenesulfonamide via SuFEx
Materials:
-
4-Toluenesulfonyl fluoride (TsF)
-
Benzylamine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (MeCN)
Procedure:
-
To a clean, dry round-bottom flask, add 4-toluenesulfonyl fluoride (1.0 eq).
-
Add acetonitrile (5 mL per mmol of sulfonyl fluoride) to dissolve the reagent.
-
To this solution, add benzylamine (1.1 eq) followed by potassium carbonate (1.5 eq).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, filter the reaction mixture to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-benzyl-4-toluenesulfonamide.
Self-Validation: The success of this protocol is validated by the clean conversion and high yield, with the primary byproduct being benign potassium fluoride/bifluoride, which is easily removed by filtration. The mild conditions preserve the integrity of the product, avoiding side reactions often seen with sulfonyl chlorides.
Conclusion and Future Outlook
The field of sulfonylation has evolved significantly from its reliance on sulfonyl chlorides. The development of sulfonyl fluorides and the SuFEx click chemistry paradigm represents a major leap forward, offering unparalleled stability, selectivity, and ease of use. [9][10][11]Concurrently, reagents like N-sulfonyl-heterocycles, sulfonyl hydrazides, and sulfinates provide a diverse toolbox for chemists to tackle specific synthetic challenges, from C-sulfonylation to radical-mediated transformations. [14][19][21] As the demand for structurally complex and functionally diverse molecules grows, the continued development of innovative sulfonylating reagents will be crucial. Future research will likely focus on expanding the scope of catalytic sulfonylation reactions, developing even more environmentally benign methods, and discovering novel activating groups that offer orthogonal reactivity for increasingly sophisticated molecular architectures. By understanding the comparative advantages and mechanistic underpinnings of the reagents detailed in this guide, researchers are better equipped to navigate this critical area of synthetic chemistry.
References
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Mini-Reviews in Organic Chemistry. (2020). Recent Advances of Sulfonylation Reactions in Water. Bentham Science. [Link]
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Barrow, A. S., Smedley, C. J., Zheng, Q., Li, S., Dong, J., & Moses, J. E. (2019). The growing applications of SuFEx click chemistry. Chemical Society Reviews, 48(17), 4731-4758. [Link]
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Barrow, A. S., Smedley, C. J., Zheng, Q., Li, S., Dong, J., & Moses, J. E. (2019). The growing applications of SuFEx click chemistry. Monash University. [Link]
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Wang, L., et al. (2020). Recent advances in sulfonylation reactions using potassium/sodium metabisulfite. Chemical Communications. [Link]
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Sci-Hub. (2020). Recent advances in sulfonylation reactions using potassium/sodium metabisulfite. Sci-Hub. [Link]
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PubMed. (2020). Recent Advances of Sulfonylation Reactions in Water. PubMed. [Link]
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Cold Spring Harbor Laboratory. (n.d.). The growing applications of SuFEx click chemistry. CSHL Scientific Digital Repository. [Link]
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Royal Society of Chemistry. (2019). The growing applications of SuFEx click chemistry. Chemical Society Reviews. [Link]
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Liang, S., Gu, J.-X., & Zeng, C.-C. (2024). Recent Advances in Electrochemical Sulfonylation using Sodium Sulfinates as Sulfonyl Radical Precursors. Bentham Science. [Link]
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ResearchGate. (2022). Chemical and biology of Sulfur Fluoride Exchange (SuFEx) Click Chemistry for Drug Discovery. ResearchGate. [Link]
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Králová, P., et al. (2014). Sulfonyl fluorides as alternative to sulfonyl chlorides in parallel synthesis of aliphatic sulfonamides. ACS Combinatorial Science, 16(4), 192-197. [Link]
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Al-Faiyz, Y. S. S., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Molecules, 27(24), 8758. [Link]
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Shevchuk, O. I., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]
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ResearchGate. (n.d.). Sulfonyl chlorides versus sulfonyl fluorides. ResearchGate. [Link]
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National Institutes of Health. (n.d.). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. PMC. [Link]
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ResearchGate. (2024). Synthesis of sulfonyl fluorides from sulfonamides. ResearchGate. [Link]
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Katritzky, A. R., et al. (2005). N-sulfonylbenzotriazoles as advantageous reagents for C-sulfonylation. The Journal of Organic Chemistry, 70(23), 9191-9197. [Link]
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ResearchGate. (n.d.). Sulfonyl Hydrazides in Organic Synthesis: A Review of Recent Studies. ResearchGate. [Link]
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ACS Publications. (n.d.). The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies. ACS Publications. [Link]
-
Royal Society of Chemistry. (n.d.). Facile synthesis of sulfonyl fluorides from sulfonic acids. Chemical Communications. [Link]
-
Royal Society of Chemistry. (n.d.). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. RSC Advances. [Link]
-
ResearchGate. (n.d.). (A) Overview of the synthetic methods to obtain sulfonyl fluorides. ResearchGate. [Link]
-
Hajos, Z. G. (n.d.). Chemistry of Catechol Sulfates. Regioselective Ring Opening and Stabilization of Reaction Product by Hydrogen Bonding. [Source not further specified]. [Link]
-
ResearchGate. (2023). (PDF) Synthesis of Sulfonyl Fluorides from Sulfonamides. ResearchGate. [Link]
-
YouTube. (2020). 02.10 Sulfonate Esters: Electrophilic Derivatives of Alcohols. YouTube. [Link]
-
ResearchGate. (n.d.). Recent Advances in Electrochemical Sulfonylation using Sodium Sulfinates as Sulfonyl Radical Precursors. ResearchGate. [Link]
-
National Institutes of Health. (n.d.). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. PMC. [Link]
-
ResearchGate. (2020). Regioselective synthesis of heterocyclic N-sulfonyl amidines from heteroaromatic thioamides and sulfonyl azides. ResearchGate. [Link]
-
Beilstein Journals. (2020). Regioselective synthesis of heterocyclic N-sulfonyl amidines from heteroaromatic thioamides and sulfonyl azides. Beilstein Journal of Organic Chemistry, 16, 2937-2947. [Link]
-
ResearchGate. (2014). Oxidation of disulfides with electrophilic halogenating reagents: Concise methods for preparation of thiosulfonates and sulfonyl halides. ResearchGate. [Link]
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PubMed. (2020). Regioselective synthesis of heterocyclic N-sulfonyl amidines from heteroaromatic thioamides and sulfonyl azides. PubMed. [Link]
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OPUS. (n.d.). Electrophilic reagents : recent developments and their preparative application. OPUS. [Link]
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Safety Operating Guide
A Guide to the Safe Disposal of 2-(Methoxymethyl)-1-pyrrolidinesulfonyl Chloride
For the modern researcher, scientist, and drug development professional, the synthesis of novel compounds is a routine yet critical task. With innovation comes the responsibility of ensuring safety and environmental stewardship, particularly in the handling and disposal of reactive chemical intermediates. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 2-(Methoxymethyl)-1-pyrrolidinesulfonyl chloride, a sulfonyl chloride derivative. Our focus extends beyond mere procedural steps to elucidate the chemical principles that underpin this critical laboratory practice, ensuring a self-validating and trustworthy system for your laboratory's safety protocols.
Understanding the Reactivity of this compound
This compound, with the chemical formula C₆H₁₂ClNO₃S, is a solid compound that belongs to the sulfonyl chloride class of reagents.[1][2][3] The key to its safe handling and disposal lies in understanding the reactivity of the sulfonyl chloride functional group (-SO₂Cl). This group is highly electrophilic, making it susceptible to nucleophilic attack. This inherent reactivity is what makes sulfonyl chlorides valuable in synthesis, but it also presents significant hazards if not managed correctly.
The primary concern with sulfonyl chlorides is their vigorous and often exothermic reaction with nucleophiles, most notably water.[4][5] This reaction, known as hydrolysis, produces the corresponding sulfonic acid and hydrochloric acid (HCl), both of which are corrosive. The uncontrolled addition of water to a sulfonyl chloride can lead to a rapid increase in temperature and the evolution of corrosive HCl gas.[4] Therefore, a controlled quenching process is essential for its safe disposal.
Core Principles of Sulfonyl Chloride Disposal
The fundamental strategy for disposing of this compound is to convert it into a less reactive and more water-soluble substance through a controlled quenching reaction. This is achieved by slowly adding the sulfonyl chloride to a suitable nucleophilic quenching solution. The choice of quenching agent depends on the scale of the disposal and the specific laboratory conditions. Common and effective quenching agents include:
-
Aqueous Basic Solutions: Solutions of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) are effective for neutralizing the resulting sulfonic acid and HCl byproducts.[4][6]
-
Water: While sulfonyl chlorides react with water, this can be a vigorous reaction. Therefore, a quench with cold water should be performed with extreme caution and efficient cooling.[4]
-
Amines: Aqueous ammonia or other simple amines can rapidly convert the sulfonyl chloride into a sulfonamide, which is generally less hazardous and easier to handle.[4][6]
For this guide, we will focus on a robust and widely applicable method using a basic solution of sodium bicarbonate. This approach not only quenches the reactive sulfonyl chloride but also neutralizes the acidic byproducts in a single, controlled process.
Detailed Step-by-Step Disposal Protocol
This protocol is designed for the safe quenching and disposal of small to moderate quantities of this compound typically encountered in a research laboratory setting.
Personnel and Environmental Protection:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[7]
-
Fume Hood: All steps of this procedure must be performed in a well-ventilated chemical fume hood to avoid inhalation of any potentially harmful vapors or fumes.[8]
Required Materials:
-
Waste this compound
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Large beaker or flask (at least 10 times the volume of the sulfonyl chloride to be quenched)
-
Stir bar and magnetic stir plate
-
Ice bath
-
pH paper or a pH meter
Experimental Workflow Diagram:
Caption: Logical workflow for the proper disposal of this compound.
Procedure:
-
Preparation of the Quenching Solution: In a large beaker, prepare a saturated aqueous solution of sodium bicarbonate. The volume of this solution should be at least ten times the volume of the sulfonyl chloride to be quenched to ensure sufficient capacity to neutralize the acidic byproducts. Place the beaker in an ice bath and allow the solution to cool to approximately 0-5 °C.[6]
-
Controlled Addition of the Sulfonyl Chloride: With vigorous stirring, slowly and portion-wise add the this compound to the cold sodium bicarbonate solution.[8] The slow addition is crucial to control the exothermic reaction and prevent a rapid temperature increase.[4]
-
Monitoring the Reaction: Observe the reaction mixture closely. You may notice gas evolution (carbon dioxide) as the acidic byproducts are neutralized by the bicarbonate. Continue stirring the mixture in the ice bath.[4]
-
Ensuring Complete Reaction: After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure that all the sulfonyl chloride has been hydrolyzed and neutralized.[6]
-
pH Verification: Once the reaction appears to be complete, check the pH of the solution using pH paper or a pH meter. The final solution should be neutral or slightly basic. If the solution is still acidic, add more sodium bicarbonate solution until a neutral pH is achieved.
-
Final Disposal: The resulting aqueous solution, containing the corresponding sulfonic acid salt, sodium chloride, and excess sodium bicarbonate, can now be disposed of according to your institution's and local regulations for aqueous chemical waste.[8][9]
Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| Volume of Quenching Solution | ≥ 10x the volume of sulfonyl chloride | Ensures sufficient capacity for quenching and neutralization. |
| Quenching Temperature | 0-5 °C | Controls the exothermic reaction and minimizes the risk of a runaway reaction.[4] |
| Stirring Time After Addition | 30-60 minutes | Ensures the complete hydrolysis and neutralization of the sulfonyl chloride.[6] |
| Final pH | Neutral to slightly basic | Confirms the successful neutralization of acidic byproducts. |
Conclusion
The proper disposal of reactive reagents like this compound is a cornerstone of a safe and responsible laboratory environment. By understanding the chemical principles of its reactivity and adhering to a controlled, step-by-step quenching protocol, researchers can effectively mitigate the risks associated with its handling. This guide provides a framework for developing your laboratory's standard operating procedures, fostering a culture of safety and scientific integrity. Always consult your institution's specific safety guidelines and waste disposal procedures.
References
-
INCHEM. ICSC 0198 - SULPHURYL CHLORIDE. [Link]
-
State of New Jersey Department of Health. HAZARDOUS SUBSTANCE FACT SHEET - Sulfuryl Chloride. [Link]
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Navigating the Synthesis Landscape: A Guide to Safely Handling 2-(Methoxymethyl)-1-pyrrolidinesulfonyl chloride
For the vanguard of pharmaceutical innovation, the synthesis of novel compounds is a daily pursuit. With this progress comes the critical responsibility of ensuring the safety of the researchers and scientists at the forefront. This guide provides an in-depth operational and safety plan for handling 2-(Methoxymethyl)-1-pyrrolidinesulfonyl chloride, a reactive sulfonyl chloride intermediate. By understanding the inherent chemical properties and adhering to rigorous safety protocols, you can mitigate risks and foster a secure laboratory environment.
Understanding the Inherent Risks of Sulfonyl Chlorides
This compound belongs to the sulfonyl chloride class of compounds. The primary reactive center is the sulfonyl chloride group (-SO₂Cl), which is highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility in synthesis, but also the source of its principal hazards.
The most immediate and critical reaction to consider is its vigorous and exothermic reaction with water.[1][2][3] This hydrolysis produces the corresponding sulfonic acid and corrosive hydrogen chloride (HCl) gas.[1][3] The generation of HCl in a poorly ventilated area can lead to severe respiratory irritation.
Due to their reactivity, sulfonyl chlorides are classified as corrosive and can cause severe skin burns and eye damage upon contact.[4][5] Inhalation of vapors or aerosols can also lead to respiratory tract irritation.
Personal Protective Equipment: Your First Line of Defense
A comprehensive personal protective equipment (PPE) strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE for various laboratory operations.
| Operation | Required PPE | Rationale |
| Pre-weighing and Aliquoting | - Chemical splash goggles- Face shield- Chemical-resistant gloves (Nitrile or Neoprene)- Laboratory coat | Protects against accidental splashes and direct contact with the solid/liquid. |
| Reaction Setup and Monitoring | - Chemical splash goggles- Face shield- Chemical-resistant gloves (Nitrile or Neoprene)- Laboratory coat- Consider a chemical-resistant apron | Provides an additional layer of protection against larger volume splashes. |
| Work-up and Purification | - Chemical splash goggles- Face shield- Chemical-resistant gloves (Nitrile or Neoprene)- Laboratory coat | Protects against exposure to the compound and various solvents. |
| Spill Cleanup | - Chemical splash goggles- Face shield- Heavy-duty chemical-resistant gloves- Chemical-resistant suit or apron- Respiratory protection (as needed) | Ensures full-body protection during a potentially high-exposure event. |
It is crucial to inspect all PPE for integrity before each use.
Operational Plan: A Step-by-Step Guide to Safe Handling
This protocol outlines a systematic approach to handling this compound, from initial preparation to reaction quenching.
Preparation and Weighing
-
Work in a Certified Chemical Fume Hood: All manipulations of this compound must be performed in a properly functioning chemical fume hood to mitigate inhalation risks.[6]
-
Gather All Necessary Equipment: Before handling the compound, ensure all required glassware, reagents, and waste containers are within the fume hood.
-
Don Appropriate PPE: Refer to the PPE table above.
-
Weighing: If the compound is a solid, carefully weigh the desired amount in a tared container. Avoid creating dust. If it is a liquid, use a syringe or pipette to transfer the required volume.
Reaction Setup
-
Inert Atmosphere: Sulfonyl chlorides are sensitive to moisture.[7] Therefore, reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Selection: Choose a dry, aprotic solvent.
-
Controlled Addition: The addition of this compound to the reaction mixture should be done slowly and in a controlled manner, especially if the reaction is exothermic.
-
Temperature Monitoring: Monitor the reaction temperature closely. Use an ice bath for cooling if necessary.
Work-up and Quenching
-
Quenching: Unreacted sulfonyl chloride must be safely quenched. This is typically achieved by the slow and careful addition of a basic solution, such as aqueous sodium bicarbonate or a dilute solution of an amine. This should be done in a controlled manner, as the reaction can be exothermic.
-
Extraction and Purification: Proceed with standard extraction and purification techniques as required by your synthetic protocol.
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental responsibility.
-
Unused Reagent: Unopened or unused this compound should be disposed of as hazardous chemical waste through your institution's environmental health and safety (EHS) office.[6]
-
Reaction Residues: All reaction mixtures and residues containing the sulfonyl chloride should be collected in a designated, properly labeled hazardous waste container.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be disposed of as solid hazardous waste.
-
Neutralized Waste: The aqueous waste generated from the quenching process should be neutralized to a pH between 6 and 8 before being disposed of down the drain with copious amounts of water, in accordance with local regulations.
Emergency Procedures: Planning for the Unexpected
Spill Response
-
Evacuate and Alert: In the event of a significant spill, evacuate the immediate area and alert your colleagues and laboratory supervisor.
-
Isolate the Area: Prevent the spread of the spill by containing it with an inert absorbent material such as sand, vermiculite, or a commercial sorbent. Do not use combustible materials like paper towels.
-
Neutralize: For small spills, carefully and slowly add a neutralizing agent like sodium bicarbonate or a commercial spill neutralizer.
-
Collect and Dispose: Once neutralized, collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal.[8]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
First Aid
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[8] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]
Visualizing the Workflow
Caption: A logical workflow for the safe handling of this compound.
Conclusion
The responsible and safe handling of reactive chemical intermediates like this compound is paramount in the research and development setting. By understanding the inherent hazards, implementing robust personal protective equipment protocols, and adhering to systematic operational and disposal plans, scientists can confidently advance their research while ensuring a safe and secure laboratory environment.
References
-
Wikipedia. Sulfonyl halide. [Link]
-
Reddit. Does this reaction need to occur in under dry conditions? Will water react with the sulphonylchloride? [Link]
-
Angewandte Chemie International Edition. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]
-
Quora. Why will sulfonic acid chlorides not react with water? [Link]
-
Canadian Science Publishing. Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. [Link]
-
University of California, Santa Cruz. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]
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Aladdin Scientific. This compound. [Link]
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Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
